6-Hydroxy Nicorandil
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGQDUMCVZGWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556336 | |
| Record name | 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113743-17-2 | |
| Record name | 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of 6-Hydroxy Nicorandil
Abstract: This technical guide provides a comprehensive overview of 6-Hydroxy Nicorandil, a significant metabolite of the antianginal drug Nicorandil. The document details its discovery through metabolic studies, outlines robust methodologies for its isolation from biological matrices, and presents advanced analytical techniques for its characterization and quantification. Furthermore, a proposed synthetic pathway is discussed to facilitate the acquisition of a pure reference standard. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction: The Significance of Nicorandil and its Metabolites
Nicorandil is a unique antianginal agent possessing a dual mechanism of action: it functions as both a potassium channel activator and a nitric oxide (NO) donor.[] This dual action leads to arterial and venous dilation, reducing both preload and afterload on the heart, which is beneficial in the treatment of angina pectoris.[2] Like most xenobiotics, Nicorandil undergoes extensive metabolism in the body, primarily in the liver. The main biotransformation pathway is denitration to form N-(2-hydroxyethyl)-nicotinamide, which is pharmacologically inactive.[3] However, the comprehensive profiling of all metabolites is crucial for a complete understanding of a drug's disposition, potential for drug-drug interactions, and overall safety profile. Among these is this compound, a hydroxylated metabolite of the parent drug.
Discovery and Identification of this compound
The identification of this compound, also referred to as Nicorandil Metabolite M2, has emerged from detailed drug metabolism studies aimed at characterizing the full metabolic fate of Nicorandil.[4] While the primary metabolic route is denitration, hydroxylation represents another key pathway for drug metabolism, often mediated by cytochrome P450 enzymes. The discovery of this metabolite underscores the importance of employing high-resolution analytical techniques capable of detecting and identifying low-level metabolic products in complex biological matrices.
The initial identification of this compound would have relied on comparative analysis of biological samples from subjects administered Nicorandil against control samples. The use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of such investigations. By comparing the mass spectra of the parent drug with its metabolites, researchers can identify mass shifts corresponding to specific metabolic transformations. In the case of this compound, a mass increase of 16 atomic mass units (amu) compared to Nicorandil is indicative of the addition of a hydroxyl group.
Metabolic Pathway of Nicorandil to this compound
The biotransformation of Nicorandil into this compound is a Phase I metabolic reaction, specifically an aromatic hydroxylation. This reaction is typically catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. The pyridine ring of Nicorandil is susceptible to electrophilic attack, and the introduction of a hydroxyl group at the 6-position is a plausible metabolic outcome.
Caption: Metabolic conversion of Nicorandil to this compound.
Isolation and Purification of this compound from Biological Matrices
The isolation of this compound from biological fluids such as plasma or urine is a critical step prior to its characterization and quantification. A robust and reproducible extraction method is essential to remove interfering endogenous components and concentrate the analyte. Solid-phase extraction (SPE) is a highly effective technique for this purpose.
Proposed Solid-Phase Extraction (SPE) Protocol from Human Plasma
This proposed protocol is based on established methods for the extraction of small molecule drugs and their metabolites from plasma.
Objective: To isolate this compound from human plasma with high recovery and purity.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma samples
-
Internal Standard (e.g., deuterated this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Spike the plasma sample (e.g., 500 µL) with an appropriate concentration of the internal standard.
-
Vortex the sample for 30 seconds.
-
Acidify the plasma sample by adding 500 µL of 2% formic acid in water. This step ensures that the analyte is in the correct ionization state for retention on the SPE sorbent.
-
Vortex for another 30 seconds and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the subsequent LC-MS/MS analysis.
-
Caption: Workflow for the isolation of this compound from plasma.
Structural Elucidation and Characterization
Once isolated, the definitive identification and structural confirmation of this compound require advanced analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for both the identification and quantification of drug metabolites.
-
Chromatographic Separation: A reversed-phase HPLC or UPLC method is typically employed to separate this compound from the parent drug and other metabolites. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier is a common starting point.[5]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally effective for Nicorandil and its derivatives.
-
Full Scan MS: This would reveal the protonated molecular ion [M+H]⁺ of this compound at m/z 228.1, which is 16 amu higher than that of Nicorandil (m/z 212.1).
-
Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 228.1) will produce a characteristic fragmentation pattern. Key fragment ions can be used for selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
-
| Compound | Parent Ion (m/z) | Product Ion (m/z) |
| Nicorandil | 212 | 135 |
| Denitrated Metabolite | 166 | 106 |
| This compound (Proposed) | 228 | 151 |
Table 1: Proposed MRM transitions for Nicorandil and its metabolites. The transition for the denitrated metabolite is from a published method.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a definitive structural elucidation, particularly for a novel metabolite, NMR spectroscopy is invaluable. This would require isolating a sufficient quantity of the metabolite, likely through preparative HPLC.[6][7] ¹H and ¹³C NMR spectra would confirm the position of the hydroxyl group on the pyridine ring.
Proposed Chemical Synthesis of this compound
The synthesis could start from a commercially available hydroxylated nicotinic acid derivative, which would then be coupled with 2-aminoethyl nitrate.
Caption: Proposed synthetic route for this compound.
Pharmacological Significance and Future Directions
The pharmacological activity of this compound has not been extensively studied. It is crucial to determine if this metabolite retains any of the potassium channel opening or NO-donating properties of the parent compound. If active, it could contribute to the overall therapeutic effect or potential side effects of Nicorandil. Future research should focus on:
-
Enzyme Phenotyping: Identifying the specific CYP450 isozymes responsible for the formation of this compound.
-
Pharmacokinetic Profiling: Quantifying the levels of this compound in plasma and urine after Nicorandil administration to understand its contribution to the overall drug exposure.
-
In Vitro Pharmacological Assays: Testing the activity of purified this compound on potassium channels and its ability to release nitric oxide.
Conclusion
This compound is a relevant, albeit likely minor, metabolite of Nicorandil. Its discovery highlights the necessity of thorough metabolic profiling in drug development. This guide has provided a framework for its isolation from biological matrices using solid-phase extraction, its characterization by LC-MS/MS, and a proposed synthetic route for obtaining a pure standard. The methodologies and insights presented herein are intended to support further research into the complete metabolic and pharmacological profile of Nicorandil.
References
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Prakash, L., Malipeddi, H., & Subbaiah, B. V. (2015). Preparative Isolation and High-Resolution Mass Identification of 10 Stressed Study Degradants of Nicorandil Tablets. Journal of Chromatographic Science, 53(1), 122–126. [Link]
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- Prakash, L., Malipeddi, H., & Subbaiah, B. V. (2014). Preparative Isolation and High-Resolution Mass Identification of 10 Stressed Study Degradants of Nicorandil Tablets.
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Cesar, I., & Pianetti, G. A. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Journal of Mass Spectrometry, 46(11), 1157–1163. [Link]
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Rajput, S. J., & Patel, A. K. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Request PDF. [Link]
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INTEDE. (n.d.). Details of the Drug Metabolite (DM). INTEDE. Retrieved January 12, 2026, from [Link]
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Cesar, I. C., Bastos, L. F., & Pianetti, G. A. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Semantic Scholar. [Link]
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Mukhopadhyay, S. (2003). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Semantic Scholar. [Link]
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Rahman, N., & Ahmad, Y. (2006). Quantitation of Nicorandil in Pharmaceutical Formulations by Spectrophotometry Using N-(1-naphthyl) Ethylenediamine Dihydrochloride as Coupling Agent. ResearchGate. [Link]
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Cesar, I. C., & Pianetti, G. A. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: Application for a pharmacokinetic study. Request PDF. [Link]
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Liu, X., et al. (2020). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances, 10(1), 123-134. [Link]
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Braidy, N., et al. (2019). The Biochemical Pathways of Nicotinamide-Derived Pyridones. International Journal of Molecular Sciences, 20(1), 1-18. [Link]
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Montes-Cebrián, L., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5649. [Link]
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Yang, T., & Sauve, A. A. (2016). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Current Protocols in Chemical Biology, 8(4), 267-279. [Link]
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Wang, Y., et al. (2024). Network Pharmacology and Experimental Verification: SanQi-DanShen Treats Coronary Heart Disease by Inhibiting the PI3K/AKT Signaling Pathway. Journal of Cardiovascular Development and Disease, 11(10), 302. [Link]
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6-Hydroxy Nicorandil fundamental chemical properties
An In-Depth Technical Guide to the Fundamental Chemical Properties of 6-Hydroxy Nicorandil
Introduction
This compound is a principal metabolite of Nicorandil, a cardiovascular drug utilized for the treatment of angina pectoris.[1] Nicorandil exhibits a unique dual mechanism of action, functioning as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor, which collectively contribute to its vasodilatory and cardioprotective effects.[2][3][4][5][6] Understanding the fundamental properties of its metabolites, such as this compound, is critical for drug development professionals and researchers. This is because the metabolic profile of a drug profoundly influences its pharmacokinetics, efficacy, and safety. This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The foundational step in characterizing any pharmaceutical compound is to define its physicochemical properties. These parameters govern the compound's behavior in both in vitro and in vivo systems, affecting its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| CAS Number | 113743-17-2 | [1][7][8] |
| Molecular Formula | C₈H₉N₃O₅ | [1][7][8] |
| Molecular Weight | 227.17 g/mol | [1][9] |
| Synonyms | 1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxamide; 2-(6-hydroxynicotinamido)ethylnitrate | [] |
| Appearance | White solid | [] |
Metabolism and Synthesis
Metabolic Pathway of Nicorandil
This compound is a metabolite of Nicorandil. The metabolic transformation of Nicorandil is a critical aspect of its pharmacokinetic profile. The primary metabolic routes for Nicorandil involve denitration, followed by integration into the nicotinamide metabolic pathway.[11][13] The formation of this compound represents a hydroxylation reaction on the pyridine ring, a common metabolic transformation for pyridine-containing compounds.
Caption: Metabolic conversion of Nicorandil to this compound.
Chemical Synthesis
While this compound is primarily of interest as a metabolite, it can be custom synthesized for use as a pharmaceutical reference standard for impurity profiling and analytical method development.[9] The synthesis of the parent compound, Nicorandil, typically involves a multi-step process starting from 2-aminoethanol.[14] A key final step is the condensation of 2-nitroxyethylamine with nicotinoyl chloride in pyridine.[12][14]
Illustrative Synthesis Protocol for Nicorandil (Parent Compound): Causality: This protocol illustrates a common strategy for synthesizing amide-containing nitrate esters, where protecting groups are used to prevent unwanted side reactions during nitration, followed by condensation to form the final product.
-
Protection of Amino Group: 2-aminoethanol is reacted with phthalic anhydride to protect the amino group.[12][14] This prevents the amine from reacting during the subsequent nitration step.
-
Nitration: The hydroxyl group of the protected aminoethanol is nitrated using a nitrating mixture (e.g., fuming nitric acid and sulfuric acid).[14]
-
Deprotection: The phthalyl protecting group is removed using hydrazine hydrate to yield 2-nitroxyethylamine.[12][14]
-
Condensation: 2-nitroxyethylamine is condensed with nicotinoyl chloride hydrochloride in a suitable solvent like pyridine to form Nicorandil.[14] The pyridine acts as a base to neutralize the HCl generated.
-
Purification: The final product is purified, often by recrystallization, to yield Nicorandil as a white crystalline powder.[12]
Pharmacological Action of the Parent Compound: Nicorandil
The pharmacological activity of this compound has not been extensively characterized in publicly available literature. Therefore, understanding the mechanism of the parent drug, Nicorandil, is essential context for any investigation into its metabolites. Nicorandil's therapeutic effects in treating angina stem from its dual-action mechanism.[2][5]
-
ATP-Sensitive Potassium (K-ATP) Channel Activation: Nicorandil opens K-ATP channels in the plasma membranes of vascular smooth muscle cells.[2][3] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium influx and leading to arterial vasodilation.[2][11] This reduces cardiac afterload.
-
Nitric Oxide (NO) Donation: The nitrate moiety in Nicorandil's structure allows it to act as an NO donor.[2][4] NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, which increases the production of cyclic guanosine monophosphate (cGMP).[4][15] Elevated cGMP levels lead to smooth muscle relaxation, causing potent venous and arterial vasodilation.[2] The venodilation reduces cardiac preload.
Caption: Dual mechanism of action of the parent drug, Nicorandil.
Analytical Methodologies
The accurate quantification of this compound is crucial for pharmacokinetic studies and as a reference standard in the quality control of Nicorandil formulations. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[16][17][18]
General HPLC Workflow for Analysis
Causality: A reversed-phase HPLC method is typically chosen because it effectively separates polar to moderately nonpolar compounds like Nicorandil and its metabolites from the sample matrix. The use of a C8 or C18 column provides the necessary hydrophobic interaction for retention and separation. UV detection is suitable due to the presence of a chromophore (the pyridine ring) in the molecule.
Caption: General workflow for the HPLC analysis of Nicorandil and its metabolites.
Example HPLC Protocol
The following is a representative protocol for the analysis of Nicorandil and its related substances, which would be validated for the specific quantification of this compound.
-
Chromatographic Conditions:
-
Column: Inertsil C8, 250 x 4.6mm, 5µm particle size.[16] A C8 column is selected for robust separation of the main drug and its impurities.
-
Mobile Phase: A gradient elution is employed for optimal separation.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30°C.[16]
-
Detection Wavelength: 262 nm.[16] This wavelength provides good absorbance for the pyridine ring system.
-
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve and dilute in a suitable diluent (e.g., a mixture of mobile phase components) to create a stock solution.
-
Prepare a series of calibration standards by further diluting the stock solution to cover the expected concentration range of the analyte.
-
-
Sample Preparation:
-
For Tablets: Weigh and finely powder tablets. Extract the drug and its related substances using the diluent, sonicate to ensure complete dissolution, and filter prior to injection.[16]
-
For Biological Matrices (e.g., Plasma): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is required to remove proteins and other interfering substances before analysis.[18]
-
-
Validation:
-
The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, and robustness.[16]
-
References
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Axios Research. (n.d.). This compound. Retrieved from [Link]
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Deranged Physiology. (n.d.). Nicorandil. Retrieved from [Link]
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Frydman, A., & Chapelle, P. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology, 63(21), 25J-33J. Retrieved from [Link]
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Mukhopadhyay, S., et al. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research, 2(2), 400-408. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nicorandil. PubChem Compound Database. Retrieved from [Link]
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Bel-Kacemi, H., et al. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20(Suppl 3), S34-S44. Retrieved from [Link]
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Singh, S., et al. (2022). Pharmaceutical aspects of nicorandil. ResearchGate. Retrieved from [Link]
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Al-Gareeb, A. I., et al. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Indian Journal of Pharmacology, 51(6), 365–371. Retrieved from [Link]
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Wikipedia. (n.d.). Nicorandil. Retrieved from [Link]
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Frampton, J. E., Buckley, M. M., & Fitton, A. (1992). Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris. Drugs, 44(4), 625–655. Retrieved from [Link]
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Rahman, N., Ahmad, Y., & Azmi, S. N. H. (2004). Selective and validated spectrophotometric methods for the determination of nicorandil in pharmaceutical formulations. The AAPS Journal, 6(4), e34. Retrieved from [Link]
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PharmaCompass. (n.d.). Nicorandil. Retrieved from [Link]
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Krishnaiah, Y. S. R., et al. (2003). HPLC Method for the Estimation of Nicorandil in Pharmaceutical Dosage Forms. Indian Journal of Pharmaceutical Sciences, 65(4), 398-400. Retrieved from [Link]
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Popa, M., et al. (2001). Original method for nicorandil synthesis. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 105(1), 169-171. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate). Retrieved from [Link]
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HTS Biopharma. (n.d.). Nicorandil 6-Hydroxy Impurity. Retrieved from [Link]
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Sahu, R., et al. (2002). Spectrophotometric Methods for the Estimation of Nicorandil in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 64(1), 103-104. Retrieved from [Link]
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DrugFuture. (n.d.). Nicorandil. Retrieved from [Link]
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Kinoshita, M., & Sakai, K. (1990). Pharmacology and therapeutic effects of nicorandil. Cardiovascular Drugs and Therapy, 4(4), 1075–1088. Retrieved from [Link]
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Drugs. (1992). Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris. Drugs, 44(4), 625-55. Retrieved from [Link]
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Sastry, B. S., et al. (1999). Synthesis of Nicorandil. Indian Journal of Pharmaceutical Sciences, 61(5), 303-305. Retrieved from [Link]
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The Cardioprotective Mechanisms of Nicorandil in Cardiac Cells: A Technical Guide
Introduction: Clarifying the Active Moiety
This guide delves into the intricate molecular mechanisms by which the antianginal agent, Nicorandil, exerts its cardioprotective effects on cardiac cells. The initial topic of inquiry was the mechanism of "6-Hydroxy Nicorandil." However, a comprehensive review of the scientific literature reveals that the primary pharmacological activity is attributed to the parent compound, Nicorandil. The metabolism of Nicorandil proceeds principally through denitration, yielding metabolites that are generally considered pharmacologically inactive. As such, this guide will focus on the well-established and clinically significant mechanisms of Nicorandil.
Nicorandil is a unique cardiovascular drug, distinguished by its dual mechanism of action that combines the properties of a potassium channel activator and a nitric oxide (NO) donor.[1][2] This multifaceted activity underpins its efficacy in the treatment of angina pectoris and its recognized cardioprotective capabilities.[3][4] This document will provide a detailed exploration of these mechanisms, supported by experimental evidence and methodologies for researchers and drug development professionals.
The Dual-Pronged Mechanism of Nicorandil in Cardiomyocytes
Nicorandil's therapeutic effects stem from two primary, synergistic pathways: the activation of ATP-sensitive potassium (K-ATP) channels and the donation of nitric oxide.
ATP-Sensitive Potassium (K-ATP) Channel Activation
Nicorandil is a potent opener of K-ATP channels in the cardiovascular system.[5][6] These channels are crucial regulators of cellular excitability and are found in both the sarcolemma (cell membrane) and the inner mitochondrial membrane of cardiomyocytes.
-
Sarcolemmal K-ATP Channels: Activation of these channels leads to an efflux of potassium ions from the cardiomyocyte, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing calcium influx. The subsequent decrease in intracellular calcium concentration leads to relaxation of vascular smooth muscle, resulting in arterial vasodilation, reduced afterload, and decreased myocardial oxygen demand.[1]
-
Mitochondrial K-ATP (mitoK-ATP) Channels: The opening of mitoK-ATP channels is a key component of Nicorandil's direct cardioprotective effects.[7][8] This action is central to the phenomenon of ischemic preconditioning, where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic events.[9] By activating these channels, Nicorandil helps to stabilize the mitochondrial membrane potential, reduce mitochondrial calcium overload, and decrease the production of reactive oxygen species (ROS) during periods of stress, such as ischemia-reperfusion injury.[7][8]
Nitric Oxide (NO) Donation
The nitrate moiety in Nicorandil's chemical structure enables it to act as an NO donor.[1][6] This pathway is analogous to that of traditional nitrate vasodilators.
-
Guanylate Cyclase Activation: Nicorandil-derived NO activates soluble guanylate cyclase in vascular smooth muscle cells.[1]
-
Increased cGMP Production: This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP).[1]
-
Vasodilation: Elevated cGMP levels promote the relaxation of smooth muscle, primarily in the venous system. This venodilation reduces preload on the heart, decreasing ventricular wall tension and further alleviating myocardial oxygen demand.[2]
The combination of arterial vasodilation (via K-ATP channels) and venodilation (via NO donation) results in a balanced unloading of the heart.[10]
Visualizing the Signaling Pathways
The following diagram illustrates the dual mechanism of action of Nicorandil in a cardiac cell.
Caption: Workflow for evaluating Nicorandil's cardioprotective effects.
Summary of Quantitative Data
The following table summarizes key quantitative findings from studies on Nicorandil's effects.
| Parameter | Effect of Nicorandil | Dose/Concentration | Significance | Reference |
| No-Reflow Rate (Post-PCI) | Significantly decreased rate of no-reflow | Oral administration prior to PCI | P=0.036 | [3][11] |
| Left Ventricular Ejection Fraction (LVEF) | Significantly increased 3 months post-PCI | Oral administration prior to PCI | P<0.01 | [11] |
| Coronary Artery Diameter | 10-15% increase in mean luminal diameter | 20 mg single dose | - | [10] |
| Myocardial Infarct Size | Significantly smaller in Nicorandil group | 6 mg IV bolus + 6 mg/h infusion | P=0.022 | [12] |
| Myocardial Perfusion Grade (TIMI 3) | Significantly higher in Nicorandil group | 2 mg intracoronary infusion | P<0.01 | [13] |
Conclusion
Nicorandil's robust cardioprotective and antianginal effects are a direct consequence of its unique dual mechanism of action. By activating both sarcolemmal and mitochondrial K-ATP channels, it effectively reduces myocardial oxygen demand and confers direct cellular protection against ischemic injury. Concurrently, its function as a nitric oxide donor contributes to preload reduction and enhanced coronary blood flow. This multifaceted pharmacological profile makes Nicorandil a valuable agent in the management of ischemic heart disease. The experimental frameworks provided herein offer a robust starting point for further research into the nuanced applications and molecular intricacies of this important cardiovascular therapeutic.
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Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention. Med Sci Monit. 2017 Jun 15:23:2924-2930. [Link]
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Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy. J Cardiovasc Pharmacol Ther. 2016 Nov;21(6):549-562. [Link]
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Nicorandil protects ATP-sensitive potassium channels against oxidation-induced dysfunction in cardiomyocytes of aging rats. Biogerontology. 2009 Oct;10(5):537-47. [Link]
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Nicorandil. An updated review of its use in ischaemic heart disease with emphasis on its cardioprotective effects. Drugs. 2000 Jul;60(1):153-74. [Link]
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Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention. Med Sci Monit. 2017; 23: 2924–2930. [Link]
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Nicorandil: An updated review of its use in ischaemic heart disease with emphasis on its cardioprotective effects. ResearchGate. [Link]
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Cardioprotective and Antianginal Efficacy of Nicorandil: A Comprehensive Review. J Cardiovasc Pharmacol. 2023 Aug 1;82(2):74-81. [Link]
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ATP-sensitive K+ channel openers: old drugs with new clinical benefits for the heart. Nihon Yakurigaku Zasshi. 2004 May;123(5):317-23. [Link]
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Effects of Nicorandil Administration on Infarct Size in Patients With ST-Segment–Elevation Myocardial Infarction Undergoing Primary Percutaneous Coronary Intervention: The CHANGE Trial. J Am Heart Assoc. 2022 Sep 20;11(18):e026281. [Link]
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Intracoronary nicorandil prior to reperfusion in acute myocardial infarction. EuroIntervention. 2006 May;2(1):82-6. [Link]
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An In-depth Technical Guide to 6-Hydroxy Nicorandil: Elucidating its Role as a Key Nicorandil Metabolite
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicorandil, a cornerstone in the management of angina pectoris, exhibits a unique dual mechanism of action, functioning as both a potassium channel activator and a nitric oxide donor.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. While the denitration pathway of Nicorandil is well-documented, the role and characteristics of its oxidative metabolites, specifically 6-Hydroxy Nicorandil, remain a subject of focused investigation. This technical guide provides a comprehensive exploration of this compound, synthesizing current knowledge on its metabolic formation, physicochemical properties, and the analytical methodologies required for its study. We delve into the causality behind experimental design for metabolite analysis and propose robust protocols to empower researchers in the field of drug metabolism and pharmacokinetics.
The Metabolic Fate of Nicorandil: Pathways to Inactivation and Transformation
Nicorandil undergoes extensive hepatic metabolism following oral administration.[3] The biotransformation is rapid, contributing to a relatively short elimination half-life of approximately one hour.[4][5] The metabolic clearance of Nicorandil is primarily governed by two major pathways, with a less characterized but significant oxidative route.
Dominant Metabolic Pathways
-
Denitration: The principal metabolic route is denitration, which cleaves the nitrate ester group to form the pharmacologically inactive metabolite, 2-nicotinamidoethanol.[3][4] This metabolite is the major Nicorandil-related compound found excreted in urine.[4][6]
-
Nicotinamide Pathway: Following denitration, the resulting 2-nicotinamidoethanol can enter the nicotinamide metabolism pathway. This leads to the formation of several derivatives, including nicotinic acid, nicotinuric acid, and N-methylnicotinamide, which are subsequently eliminated.[3]
The Oxidative Pathway: Formation of this compound
In addition to denitration, Nicorandil is subject to oxidative metabolism, yielding this compound.[7][8] This hydroxylation occurs on the pyridine ring of the molecule. The formation of hydroxylated metabolites is a common reaction in Phase I drug metabolism, often catalyzed by the Cytochrome P450 (CYP) enzyme superfamily.[9][10][11] While the specific CYP isoforms responsible for the 6-hydroxylation of Nicorandil have not been definitively identified in the reviewed literature, CYP3A4, CYP2D6, and members of the CYP2C family are common catalysts for such reactions on a wide array of xenobiotics.[10][11] The involvement of these enzymes represents a critical area for future pharmacogenetic and drug-drug interaction studies.
The overall metabolic transformation of Nicorandil is illustrated in the diagram below.
Caption: Metabolic pathways of Nicorandil.
Profile of this compound
Understanding the physicochemical and pharmacological properties of a metabolite is crucial for assessing its potential contribution to the parent drug's efficacy or toxicity profile.
Physicochemical Characteristics
Quantitative data available for this compound is summarized in the table below. This information is fundamental for the procurement or synthesis of a reference standard, which is indispensable for analytical method development.[8][12]
| Parameter | Value | Source |
| Chemical Name | 1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxamide | [12] |
| CAS Number | 113743-17-2 | [8][12] |
| Molecular Formula | C₈H₉N₃O₅ | [8][12] |
| Molecular Weight | 227.17 g/mol | [8][12] |
Pharmacological Activity
The pharmacological activity of this compound has not been extensively characterized in the public domain literature. While the denitrated metabolite is known to be inactive, the activity of the hydroxylated form remains an open question.[4] Hydroxylation can, in some cases, lead to metabolites with retained, reduced, or even enhanced pharmacological activity compared to the parent compound. Determining whether this compound contributes to the vasodilation or cardioprotective effects of Nicorandil requires dedicated in vitro and in vivo studies. Key experiments would involve assessing its activity on ATP-sensitive potassium channels (K-ATP) and its ability to donate nitric oxide.
Analytical Methodologies for Metabolite Quantification
The robust quantification of this compound in biological matrices is a prerequisite for detailed pharmacokinetic and metabolism studies. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[13]
Rationale for a Dedicated Analytical Method
Developing a method to simultaneously quantify the parent drug and its metabolite is essential for several reasons:
-
Pharmacokinetic Profiling: To accurately determine the formation and elimination rates of the metabolite relative to the parent drug.
-
Metabolic Phenotyping: To investigate the influence of genetic polymorphisms in metabolizing enzymes (e.g., CYPs) on the metabolic ratio of parent to metabolite.
-
Drug-Drug Interaction Studies: To assess how co-administered drugs that inhibit or induce specific CYP enzymes affect the metabolic profile of Nicorandil.
Experimental Protocol: Development of a Stability-Indicating HPLC-UV Method
This protocol outlines a systematic approach to developing a method for the simultaneous determination of Nicorandil and this compound in human plasma.
Objective: To develop and validate a simple, precise, and accurate reversed-phase HPLC method with UV detection.
Materials:
-
Nicorandil Reference Standard (e.g., from British Pharmacopoeia).
-
This compound Reference Standard (requires custom synthesis or specialized supplier).[12]
-
Internal Standard (IS), e.g., Metronidazole.[14]
-
HPLC-grade Acetonitrile and Methanol.
-
HPLC-grade water.
-
Phosphate buffer components (e.g., Potassium Dihydrogen Orthophosphate).[14]
-
Human plasma (drug-free).
Instrumentation:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Reversed-phase C8 or C18 column (e.g., Inertsil C8, 250 x 4.6mm, 5µm).[13]
Method Development Steps:
-
Wavelength Selection:
-
Prepare standard solutions of Nicorandil and this compound in the mobile phase.
-
Scan each solution across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ-max).
-
Select an optimal wavelength for detection, often the λ-max of the primary analyte (Nicorandil, ~262 nm), ensuring adequate sensitivity for the metabolite.[13]
-
-
Mobile Phase Optimization (Gradient Elution):
-
Rationale: Gradient elution is often necessary to achieve good resolution between the more lipophilic parent drug and its more polar hydroxylated metabolite within a reasonable run time.
-
Solvent A: Phosphate buffer (e.g., 20 mM, pH 6.4).[13]
-
Solvent B: Acetonitrile.
-
Initial Gradient: Start with a low percentage of Solvent B (e.g., 10%) and linearly increase to a high percentage (e.g., 70%) over 15-20 minutes.
-
Optimization: Adjust the gradient slope, initial and final conditions, and flow rate (e.g., 1.0 mL/min) to achieve a resolution factor (Rs) > 1.5 between all peaks (Metabolite, Parent, IS).
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: This technique is fast and effective for removing the majority of plasma proteins that can interfere with the analysis and damage the HPLC column.
-
To 200 µL of plasma, add 50 µL of IS working solution.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
-
-
Method Validation (ICH Guidelines):
-
Specificity: Analyze blank plasma to ensure no endogenous peaks interfere with the analytes or IS.
-
Linearity: Prepare calibration curves by spiking blank plasma with known concentrations of both analytes (e.g., 5-500 ng/mL). Plot the peak area ratio (analyte/IS) against concentration and determine the correlation coefficient (r² > 0.99).
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in quintuplicate. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should be <15% (<20% for LLOQ).
-
Recovery: Compare the analyte peak area from extracted samples to that of unextracted standards to determine the efficiency of the sample preparation method.
-
Stability: Evaluate the stability of analytes in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
-
Caption: Workflow for HPLC analysis of Nicorandil and its metabolite.
The Imperative of a Certified Reference Standard
Accurate analytical measurement is impossible without a well-characterized reference standard. For novel or rare metabolites like this compound, this often requires custom synthesis.[12]
Synthesis and Characterization Protocol
1. Synthesis:
-
A potential synthetic route could involve the controlled oxidation of a suitable Nicorandil precursor or direct oxidation of Nicorandil using specific reagents that favor hydroxylation at the 6-position of the pyridine ring. The exact methodology would need to be developed by synthetic organic chemists.
2. Isolation and Purification:
-
Following the reaction, the crude product would be subjected to purification techniques such as flash column chromatography or preparative HPLC to isolate this compound with high purity.
3. Structural Characterization and Certification:
-
Identity Confirmation: Use Mass Spectrometry (MS) to confirm the molecular weight (227.17 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, including the position of the hydroxyl group.
-
Purity Assessment: Employ HPLC-UV to determine the purity of the synthesized material. The purity should ideally be >98% for use as a quantitative reference standard.
-
Content Assignment: If used as a primary standard, quantitative NMR (qNMR) or mass balance approach would be used to assign a precise content value.
Conclusion and Future Directions
This compound is an oxidative metabolite of Nicorandil, formed via a likely Cytochrome P450-mediated pathway. While its physicochemical properties are defined, its pharmacological contribution to Nicorandil's therapeutic profile remains a critical knowledge gap. The advancement of research in this area hinges on the availability of a certified reference standard and the application of robust, validated analytical methods to accurately measure its concentration in biological systems.
Future research should focus on:
-
Identifying the specific CYP450 isoforms responsible for 6-hydroxylation.
-
Characterizing the pharmacological activity of this compound at K-ATP channels and as a potential NO donor.
-
Conducting clinical pharmacokinetic studies to understand the variability in its formation and its potential clinical implications.
By systematically addressing these areas, the scientific community can build a complete picture of Nicorandil's disposition in the body, ultimately enhancing its safe and effective use in treating cardiovascular disease.
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de Fátima, Â., Modolo, L. V., da Silva, G. R., de Souza, G. E., de Lacerda, D. I., Martins, N. R., & de Siqueira, J. M. (2014). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. Bioorganic & medicinal chemistry, 22(9), 2647–2654. Available from: [Link]
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Frydman, A. M. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of cardiovascular pharmacology, 20 Suppl 3, S34–S44. Available from: [Link]
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Frydman, A. M., Chapelle, P., Diekmann, H., Bruno, R., Thebault, J. J., Bouthier, J., Caplain, H., Ungethuem, W., Gaillard, C., & Le Liboux, A. (1989). Pharmacokinetics of nicorandil. The American journal of cardiology, 63(21), 25J–33J. Available from: [Link]
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Various Authors. (2024). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. ResearchGate. Available from: [Link]
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Bachert, E. L., & Fung, H. L. (1993). Hemodynamic tolerance and pharmacokinetics of nicorandil in experimental heart failure. Pharmaceutical research, 10(11), 1583–1588. Available from: [Link]
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Cynshi, O., Senges, J., & Schlepper, M. (1992). Clinical pharmacology of nicorandil in patients with congestive heart failure. Journal of cardiovascular pharmacology, 20 Suppl 3, S63–S68. Available from: [Link]
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El-Gowilly, S. M., El-Gowelli, H. M., & El-Mas, M. M. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Pharmacology & therapeutics, 203, 107387. Available from: [Link]
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Kukovetz, W. R., Holzmann, S., & Pöch, G. (1992). Molecular mechanism of action of nicorandil. Journal of cardiovascular pharmacology, 20 Suppl 3, S1–S7. Available from: [Link]
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Various Authors. (2024). Pharmaceutical aspects of nicorandil. ResearchGate. Available from: [Link]
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Various Authors. (2024). Nicorandil – Review of Pharmacological Properties and Clinical Applications. ResearchGate. Available from: [Link]
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What is the mechanism of action (MOA) of Nicorandil? - Dr.Oracle. (2025-09-20). Available from: [Link]
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Taira, N. (1989). Pharmacology and therapeutic effects of nicorandil. The American journal of cardiology, 63(21), 18J–24J. Available from: [Link]
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Goa, K. L., & quiescent, P. (1994). Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris. Drugs, 47(2), 330–355. Available from: [Link]
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Rahman, N., Ahmad, Y., & Azmi, S. N. (2009). Selective and validated spectrophotometric methods for the determination of nicorandil in pharmaceutical formulations. Chemical and Pharmaceutical Bulletin, 57(7), 689–694. Available from: [Link]
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Dababneh, Y., Al-Gharaibeh, A., Abuarab, N., Al-Zoubi, M., & Al-Jarrah, M. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. Neurochemistry international, 174, 105697. Available from: [Link]
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Various Authors. (2024). Predominant mechanism of action of nicorandil in different experimental models. ResearchGate. Available from: [Link]
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Nicorandil 6-Hydroxy Impurity. HTS Biopharma. Available from: [Link]
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nicorandil impurity standard. British Pharmacopoeia. Available from: [Link]
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Spectrophotometric methods for the estimation of nicorandil in tablet dosage forms. (PDF). Available from: [Link]
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Cytochrome P450 Drug Metabolism. DynaMed. (2023-05-22). Available from: [Link]
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Nicorandil. GPnotebook. (2023-11-24). Available from: [Link]
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Synthesis of Nicorandil. Indian Journal of Pharmaceutical Sciences. (1999). Available from: [Link]
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Prejbeanu, R., & Șerban, D. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Medicina (Kaunas, Lithuania), 59(5), 957. Available from: [Link]
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Reference Standards catalogue search. British Pharmacopoeia. Available from: [Link]
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An Investigative Guide to the Pharmacological Profile of 6-Hydroxy Nicorandil
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Preamble: Charting Unexplored Territory in Cardioprotection
Nicorandil, a cornerstone in the management of angina, presents a unique dual mechanism of action, functioning as both a potassium channel activator and a nitric oxide (NO) donor.[1][2] Its clinical efficacy is well-documented, yet the pharmacological landscape of its metabolites remains largely uncharted. This guide focuses on a specific, yet poorly understood, metabolite: 6-Hydroxy Nicorandil. While the parent compound has been extensively studied, this compound exists as a chemical entity with a conspicuous absence of pharmacological data in the public domain.
This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the established pharmacological profile of Nicorandil, offering a foundational understanding of the chemical scaffold's known biological activities. Secondly, and more critically, it outlines a proposed investigative framework for the systematic characterization of this compound. For the researcher and drug development professional, this guide is intended to be both a repository of current knowledge and a roadmap for future discovery.
Part 1: The Established Profile of the Parent Compound, Nicorandil
A thorough understanding of Nicorandil is paramount before embarking on the investigation of its metabolites. Nicorandil's therapeutic effects stem from its hybrid nature, engaging two distinct signaling pathways to induce vasodilation and cardioprotection.[1]
Dual Mechanism of Action
Nicorandil's pharmacological elegance lies in its ability to:
-
Activate ATP-sensitive potassium (K-ATP) channels: This leads to hyperpolarization of vascular smooth muscle cells, causing arterial vasodilation and a reduction in afterload.[3]
-
Act as a nitric oxide (NO) donor: The nitrate moiety in its structure facilitates the release of NO, which stimulates guanylate cyclase, increases cyclic guanosine monophosphate (cGMP) levels, and results in venous vasodilation, thereby reducing preload.[3]
This dual action provides a balanced unloading of the heart and improves coronary blood flow.[4][5]
Pharmacokinetics and Metabolism
Nicorandil is rapidly and almost completely absorbed after oral administration, with a bioavailability of 75-80%.[6] It undergoes extensive hepatic metabolism, primarily through denitration to form the inactive metabolite, N-(2-hydroxyethyl) nicotinamide.[3][7] Other metabolites are formed through the nicotinamide pathway.[7] The parent drug has a relatively short half-life of approximately one hour.[6]
The metabolic pathway leading to this compound is not well-documented in publicly available literature, suggesting it may be a minor metabolite or formed under specific physiological conditions.
Cardiovascular Effects
The primary cardiovascular effects of Nicorandil include:
-
Coronary and peripheral vasodilation: This leads to a reduction in both preload and afterload.[4]
-
Cardioprotection: Nicorandil has been shown to mimic ischemic preconditioning, protecting the myocardium from ischemia-reperfusion injury.[6] This effect is largely attributed to the opening of mitochondrial K-ATP channels.[1]
-
Anti-anginal effects: By improving the myocardial oxygen supply-demand balance, Nicorandil effectively reduces the symptoms of angina.[5][8]
The following diagram illustrates the established signaling pathway of Nicorandil.
Part 2: An Investigative Workflow for this compound
Given the absence of pharmacological data for this compound, a systematic, multi-tiered approach is required to elucidate its potential biological activity. The following proposed workflow is designed to be a comprehensive guide for researchers.
Tier 1: In Vitro Characterization
The initial phase of investigation should focus on in vitro assays to determine the fundamental pharmacological properties of this compound.
Rationale: The primary mechanism of the parent compound involves K-ATP channel activation. It is crucial to determine if the hydroxylated metabolite retains this activity.
Experimental Protocol: Patch-Clamp Electrophysiology
-
Cell Culture: Utilize a cell line expressing the relevant K-ATP channel subunits (e.g., Kir6.2/SUR2A for cardiac channels, Kir6.2/SUR2B for smooth muscle channels), such as HEK293 cells or isolated vascular smooth muscle cells.
-
Whole-Cell Patch-Clamp:
-
Prepare intracellular and extracellular solutions with appropriate ionic compositions.
-
Establish a whole-cell patch-clamp configuration.
-
Apply voltage ramps to elicit K+ currents.
-
Apply a known K-ATP channel opener (e.g., pinacidil) as a positive control and a blocker (e.g., glibenclamide) as a negative control.
-
Perfuse cells with varying concentrations of this compound and record changes in outward K+ current.
-
-
Data Analysis: Construct dose-response curves to determine the EC50 for K-ATP channel activation.
Rationale: The nitrate moiety is essential for Nicorandil's NO-donating properties. The presence of a hydroxyl group on the pyridine ring may influence this activity.
Experimental Protocol: Griess Assay
-
Sample Preparation: Incubate this compound in a buffered solution, with and without a source of thiols (e.g., L-cysteine), which can facilitate NO release from organic nitrates.
-
Griess Reaction:
-
Take aliquots of the incubation mixture at various time points.
-
Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm, which is proportional to the nitrite concentration (a stable breakdown product of NO).
-
-
Data Analysis: Compare the rate of nitrite formation with that of Nicorandil and a known NO donor (e.g., sodium nitroprusside).
Tier 2: Ex Vivo Functional Assays
Should in vitro activity be confirmed, the next logical step is to assess the functional consequences in isolated tissues.
Rationale: To determine if the potential K-ATP channel opening and/or NO-donating properties translate into vasodilation.
Experimental Protocol: Organ Bath Studies
-
Tissue Preparation: Isolate arterial (e.g., coronary, mesenteric) and venous (e.g., saphenous) rings from a suitable animal model (e.g., rat, rabbit).
-
Organ Bath Setup:
-
Mount the vascular rings in an organ bath containing physiological salt solution, gassed with 95% O2/5% CO2 at 37°C.
-
Connect the tissues to isometric force transducers to record tension.
-
Pre-contract the rings with a vasoconstrictor (e.g., phenylephrine, U46619).
-
-
Drug Application:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound.
-
Record the relaxation response.
-
To dissect the mechanism, repeat the experiment in the presence of a K-ATP channel blocker (glibenclamide) or a guanylate cyclase inhibitor (ODQ).
-
-
Data Analysis: Generate concentration-response curves to determine the potency (EC50) and efficacy (Emax) of vasodilation.
The following diagram outlines the proposed experimental workflow for characterizing this compound.
Tier 3: In Vivo Cardiovascular Profiling
Positive ex vivo results would warrant investigation in a whole-animal model to understand the systemic effects.
Rationale: To assess the integrated cardiovascular response to this compound.
Experimental Protocol: Instrumented Animal Model
-
Animal Preparation: Use an anesthetized, instrumented animal model (e.g., rat, dog) with catheters for drug administration and blood pressure monitoring, and ECG leads for heart rate.
-
Drug Administration: Administer increasing doses of this compound intravenously or orally.
-
Data Acquisition: Continuously record mean arterial pressure, systolic and diastolic blood pressure, and heart rate.
-
Data Analysis: Quantify the dose-dependent changes in hemodynamic parameters.
Rationale: To determine if this compound possesses the cardioprotective properties of its parent compound.
Experimental Protocol: Ischemia-Reperfusion Injury Model
-
Model Induction: In an anesthetized animal, induce regional myocardial ischemia by ligating a coronary artery for a defined period, followed by reperfusion.
-
Treatment Groups:
-
Sham (no ischemia-reperfusion).
-
Vehicle control (ischemia-reperfusion + vehicle).
-
This compound treated (ischemia-reperfusion + drug administered before or during ischemia).
-
-
Endpoint Analysis:
-
Measure infarct size (e.g., using TTC staining).
-
Assess cardiac function (e.g., via echocardiography).
-
Measure biomarkers of cardiac injury (e.g., troponins).
-
-
Data Analysis: Compare the extent of myocardial injury and dysfunction between the treatment and control groups.
Quantitative Data Summary
As no experimental data for this compound is available, the following table for Nicorandil is provided as a reference for the types of quantitative data that should be generated for its hydroxylated metabolite.
| Parameter | Nicorandil | This compound |
| Pharmacokinetics | ||
| Bioavailability | 75-80%[6] | To be determined |
| Half-life | ~1 hour[6] | To be determined |
| In Vitro Activity | ||
| K-ATP Channel EC50 | To be determined from literature | To be determined |
| NO Release Rate | To be determined from literature | To be determined |
| Ex Vivo Activity | ||
| Vasodilation EC50 | To be determined from literature | To be determined |
| In Vivo Effects | ||
| Change in MAP | Dose-dependent decrease[4] | To be determined |
| Infarct Size Reduction | Significant[4] | To be determined |
Conclusion: A Call to Investigation
The pharmacological profile of this compound represents a significant knowledge gap in the field of cardiovascular pharmacology. While the parent compound, Nicorandil, is a well-characterized and effective anti-anginal agent, the activity of its hydroxylated metabolite is unknown. The investigative workflow proposed in this guide provides a robust and scientifically sound framework for elucidating the potential therapeutic relevance of this compound. By systematically applying these established methodologies, the research community can begin to unravel the pharmacological secrets of this compound and potentially uncover a new chapter in the story of this important class of cardioprotective agents.
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An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 6-Hydroxy Nicorandil
Abstract
This technical guide provides a comprehensive framework for conducting preliminary in vitro studies on 6-Hydroxy Nicorandil, a metabolite of the antianginal drug Nicorandil. This document is intended for researchers, scientists, and drug development professionals engaged in characterizing the metabolic and pharmacological profile of this compound. The guide outlines detailed, step-by-step methodologies for essential in vitro assays, including metabolic stability assessments in human liver microsomes and hepatocytes, and functional assays to probe its activity at known targets of the parent drug. Emphasis is placed on the scientific rationale behind experimental design, ensuring data integrity and reproducibility. The protocols described herein are designed to be self-validating, incorporating appropriate controls and analytical methodologies. Visual aids in the form of tables and Graphviz diagrams are provided to clarify experimental workflows and data interpretation.
Introduction: The Rationale for Studying this compound
Nicorandil is a unique antianginal agent with a dual mechanism of action, functioning as both a potassium channel activator and a nitric oxide (NO) donor.[1][2] Its therapeutic effects are attributed to arterial and venous vasodilation, which reduces both preload and afterload on the heart.[3] The metabolism of Nicorandil is a critical determinant of its pharmacokinetic profile and overall therapeutic efficacy. Preliminary studies in both animals and humans have indicated that the primary biotransformation pathways involve denitration, followed by integration into the nicotinamide metabolic pathway.[4]
One of the identified metabolites is this compound.[5][6][7] Understanding the biological activity and metabolic fate of this metabolite is paramount for a complete comprehension of Nicorandil's pharmacology and for identifying any potential safety liabilities. Preliminary in vitro studies are the foundational step in this characterization, providing crucial data on its intrinsic stability and potential pharmacological activity before advancing to more complex in vivo models. This guide will detail the necessary in vitro experiments to build a foundational understanding of this compound.
Core Experimental Objectives
The primary goals of these preliminary in vitro studies are:
-
To determine the metabolic stability of this compound in key metabolically active systems, such as human liver microsomes and primary hepatocytes. This will provide an initial assessment of its potential for hepatic clearance.
-
To identify the major enzyme systems responsible for the further metabolism of this compound, with a focus on Cytochrome P450 (CYP) and aldehyde oxidase (AO) enzymes.[8][9]
-
To evaluate the pharmacological activity of this compound at the known targets of Nicorandil, namely ATP-sensitive potassium (K-ATP) channels and its ability to act as an NO donor.[10]
Essential Reagents and Equipment
A comprehensive list of necessary reagents and equipment is provided in the table below. It is crucial to use high-purity reagents and calibrated equipment to ensure the accuracy and reproducibility of the experimental results.
| Category | Item | Supplier Examples | Purpose |
| Test Compound | This compound | Santa Cruz Biotechnology, HTS Biopharma | The metabolite of interest for all assays. |
| Nicorandil | Sigma-Aldrich, LGC Standards | Parent drug for use as a positive control in functional assays. | |
| In Vitro Systems | Pooled Human Liver Microsomes (HLM) | Corning, BioIVT | Source of phase I and some phase II metabolic enzymes. |
| Cryopreserved Human Hepatocytes | Thermo Fisher Scientific, Lonza | A more complete in vitro model expressing a wider range of metabolic enzymes and transporters.[11] | |
| Enzyme Cofactors | NADPH Regenerating System (e.g., G-6-P, G-6-P dehydrogenase) | Sigma-Aldrich | Essential cofactor for CYP enzyme activity. |
| UDPGA (Uridine 5'-diphosphoglucuronic acid) | Sigma-Aldrich | Cofactor for UGT-mediated glucuronidation. | |
| Cell Culture | Hepatocyte Culture Medium (e.g., Williams' E Medium) | Thermo Fisher Scientific | For thawing and maintaining viable hepatocytes. |
| Analytical | Acetonitrile (HPLC grade) | Fisher Scientific | Mobile phase component for LC-MS/MS analysis. |
| Formic Acid (LC-MS grade) | Fisher Scientific | Mobile phase additive to improve ionization. | |
| Deionized Water (18.2 MΩ·cm) | In-house water purification system | Mobile phase component. | |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system | Agilent, Waters | For separation of analytes.[12][13] |
| Tandem Mass Spectrometer (MS/MS) | Sciex, Thermo Fisher Scientific | For sensitive and specific detection and quantification of analytes.[14] | |
| UV-Visible Spectrophotometer | Beckman Coulter, Agilent | For quantification in certain colorimetric assays.[15] | |
| Plate Reader (absorbance, fluorescence, luminescence) | Molecular Devices, BioTek | For high-throughput screening and functional assays. | |
| CO2 Incubator | Thermo Fisher Scientific | For maintaining cell culture conditions. | |
| Water Bath | VWR | For incubations at controlled temperatures. |
Experimental Protocols
Metabolic Stability in Human Liver Microsomes
Rationale: This assay provides a first-pass assessment of the intrinsic clearance of this compound by hepatic phase I enzymes, primarily CYPs.[16][17] A high rate of depletion suggests that the compound is likely to be rapidly cleared by the liver in vivo.
Experimental Workflow:
Caption: Workflow for assessing the metabolic stability of this compound in cryopreserved human hepatocytes.
Step-by-Step Protocol:
-
Cell Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed hepatocyte culture medium.
-
Determine cell viability and count using a method such as trypan blue exclusion.
-
Plate the hepatocytes at a desired density (e.g., 0.5 x 10^6 cells/mL) in collagen-coated plates.
-
Allow the cells to attach and acclimate in a CO2 incubator for at least 3 hours.
-
-
Incubation:
-
Remove the plating medium and replace it with fresh, pre-warmed medium containing this compound at a final concentration of 1 µM.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), collect both the supernatant and the cell lysate.
-
-
Sample Analysis:
-
Quench the metabolic activity by adding ice-cold acetonitrile with an internal standard to both the supernatant and the cell lysate.
-
Combine the supernatant and lysate for a total well content analysis.
-
Process the samples as described for the microsomal assay (centrifugation and analysis of the supernatant by LC-MS/MS).
-
Data Analysis:
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance (CLint) expressed as µL/min/10^6 cells.
Preliminary Assessment of Pharmacological Activity
Rationale: It is important to determine if this compound retains any of the pharmacological activities of the parent compound, Nicorandil. This includes its ability to open K-ATP channels and act as an NO donor.
4.3.1 K-ATP Channel Opening Activity (Indirect Assay)
A common indirect method to assess K-ATP channel opening is to measure the vasorelaxant effect in pre-constricted arterial rings.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Isolate rat thoracic aorta and cut into rings.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2 at 37°C.
-
-
Experiment:
-
Pre-constrict the arterial rings with a sub-maximal concentration of phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound.
-
Record the relaxation response.
-
Use Nicorandil as a positive control and the vehicle (e.g., DMSO) as a negative control.
-
4.3.2 Nitric Oxide (NO) Donor Activity (Griess Assay)
The Griess assay is a colorimetric method for the detection of nitrite, a stable and quantifiable breakdown product of NO.
Step-by-Step Protocol:
-
Incubation:
-
Incubate this compound at various concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
Include a positive control (e.g., sodium nitroprusside) and a negative control (buffer alone).
-
-
Griess Reaction:
-
At various time points, take aliquots of the incubation mixture.
-
Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the aliquots.
-
Incubate at room temperature to allow for color development.
-
-
Quantification:
-
Measure the absorbance at approximately 540 nm using a spectrophotometer or plate reader.
-
Quantify the amount of nitrite produced by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Data Interpretation and Next Steps
The results from these preliminary in vitro studies will provide a foundational understanding of the metabolic and pharmacological properties of this compound.
-
High metabolic instability in both microsomes and hepatocytes would suggest that this compound is likely to be rapidly cleared in vivo and may not contribute significantly to the overall pharmacological effect of Nicorandil.
-
Significant pharmacological activity at K-ATP channels or as an NO donor would indicate that this metabolite may be an active metabolite and warrants further investigation, including more detailed dose-response studies and eventually, in vivo characterization.
-
Discrepancies between microsomal and hepatocyte stability data could suggest the involvement of non-CYP enzymes (e.g., UGTs, SULTs, aldehyde oxidase) or the influence of cellular transporters.
Based on these initial findings, subsequent studies could include:
-
Reaction phenotyping to identify the specific CYP or other enzymes responsible for the metabolism of this compound.
-
Metabolite identification to characterize any further metabolites formed from this compound.
-
In vitro toxicology assays to assess the potential for cytotoxicity or other adverse effects.
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial in vitro evaluation of this compound. By following these detailed protocols and considering the underlying scientific principles, researchers can generate high-quality, reproducible data that will be instrumental in building a comprehensive profile of this important metabolite. This foundational knowledge is essential for informed decision-making in the ongoing research and development of Nicorandil and related compounds.
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Deranged Physiology. Nicorandil. [Link]
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HTS Biopharma. Nicorandil 6-Hydroxy Impurity. [Link]
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- Oniscu, C., et al. (2001). Original method for nicorandil synthesis.
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- Kinoshita, M., & Sakai, K. (1990). Pharmacology and therapeutic effects of nicorandil. Cardiovascular Drugs and Therapy, 4(4), 1075-1088.
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Venkatasai Life Sciences. Nicorandil 6-Hydroxy Impurity. [Link]
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- Al-Gareeb, A. I., et al. (2021). In vitro and in vivo evaluation of hydrophilic and hydrophobic polymers-based nicorandil-loaded peroral tablet compared with its marketed product. Drug Development and Industrial Pharmacy, 47(1), 123-134.
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XenoTech. (2013, September 27). XenoTech Webinar: Aldehyde Oxidase - Why In Vitro Absolute Activity Doesn't Matter [Video]. YouTube. [Link]
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6-Hydroxy Nicorandil: A Guide to Synthesis and Structural Elucidation
An In-Depth Technical Guide for Drug Development Professionals
Abstract: 6-Hydroxy Nicorandil is a principal metabolite of Nicorandil, a dual-action vasodilator used in the management of angina pectoris.[1][2] The availability of a pure analytical standard of this metabolite is paramount for a wide range of applications in drug development, including pharmacokinetic (PK) studies, drug-drug interaction (DDI) assessments, and toxicology evaluations. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound and details the orthogonal analytical techniques required for its unequivocal characterization. The methodologies are presented with a focus on the underlying scientific principles, ensuring a robust and reproducible approach for research, development, and quality control laboratories.
Part 1: Strategic Synthesis of this compound
While this compound is commercially available as a reference standard, an in-house synthesis may be required for various research applications.[3] As no direct synthetic route is prominently published in peer-reviewed literature, this guide proposes a scientifically sound pathway based on established principles of pyridine chemistry. The strategy hinges on the introduction of a hydroxyl group at the 6-position of the pyridine ring, a common metabolic transformation.
The proposed synthesis begins with the commercially available N-(2-hydroxyethyl)nicotinamide, the same precursor used in modern Nicorandil synthesis.[4][5] The key transformation involves an N-oxidation of the pyridine ring, followed by a rearrangement to introduce an acetoxy group, which is then hydrolyzed to the desired hydroxyl functionality. The final step is the selective nitration of the primary alcohol.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Synthesis Protocol
Step 1: N-Oxidation of N-(2-hydroxyethyl)nicotinamide
-
Dissolve N-(2-hydroxyethyl)nicotinamide (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quench the reaction by adding aqueous sodium thiosulfate solution, followed by saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).
-
Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine N-oxide intermediate.
Causality: m-CPBA is a classic and effective reagent for the oxidation of the electron-rich pyridine nitrogen. The reaction is performed at low temperature initially to control the exothermic reaction and then at room temperature to ensure completion.
Step 2: Acetoxylation via Boekelheide Rearrangement
-
Suspend the crude N-oxide intermediate from Step 1 in acetic anhydride (5-10 volumes).
-
Heat the mixture to reflux (approx. 140°C) for 4-6 hours.
-
Monitor the reaction for the formation of the 6-acetoxy product.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess acetic anhydride.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-acetoxy intermediate.
Causality: Heating a pyridine N-oxide with acetic anhydride induces a Boekelheide rearrangement, which regioselectively introduces an acetoxy group at the alpha-position (C6 in this case) of the ring.
Step 3: Hydrolysis to N-(2-hydroxyethyl)-6-hydroxynicotinamide
-
Dissolve the crude 6-acetoxy intermediate in a mixture of methanol and 2M hydrochloric acid.
-
Heat the solution to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC/HPLC).
-
Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2-hydroxyethyl)-6-hydroxynicotinamide. This intermediate may exist in equilibrium with its pyridone tautomer.
Causality: Acid-catalyzed hydrolysis is a standard method for cleaving acetate esters to reveal the corresponding alcohol (or, in this case, the more stable pyridone tautomer).
Step 4: Nitration of the Primary Alcohol
-
Cool a mixture of nitric acid (1.1 eq) and acetic anhydride (2.0 eq) to 0-5°C.[4]
-
Slowly add the N-(2-hydroxyethyl)-6-hydroxynicotinamide (1.0 eq) from Step 3 to the nitrating mixture, ensuring the temperature does not exceed 5°C.
-
Stir the reaction at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture into ice-cold water and neutralize with a base such as aqueous ammonia or sodium bicarbonate, which will precipitate the crude product.
-
Filter the crude this compound, wash thoroughly with water, and dry under vacuum.
-
Purify the final product by column chromatography (Silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: A mixture of nitric acid and acetic anhydride forms acetyl nitrate in situ, a milder and more selective nitrating agent for primary alcohols compared to harsher conditions like nitric/sulfuric acid, which could degrade the sensitive pyridine ring.[4]
Part 2: Orthogonal Characterization and Structural Elucidation
Unequivocal confirmation of the synthesized molecule's identity and purity requires a multi-technique, or orthogonal, approach. Each technique provides a unique piece of structural information, and together they form a self-validating system.
Characterization Workflow
Caption: Orthogonal workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or Photodiode Array (PDA) detection is the workhorse for assessing purity. A stability-indicating method, capable of separating the final product from precursors and potential byproducts, is essential.[6]
Experimental Protocol:
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: A gradient elution using Solvent A (0.01 M Ammonium Acetate) and Solvent B (Acetonitrile).
-
Detection: UV at 262 nm.[6]
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the mobile phase initial condition at a concentration of ~0.5 mg/mL.
Expected Results: A single major peak should be observed at a specific retention time, with a purity of >98% by area normalization. PDA detection can be used to assess peak purity, ensuring no co-eluting impurities are present.
| Parameter | Typical Value | Reference |
| Column | C8 or C18, 250 x 4.6 mm, 5 µm | [6][8] |
| Mobile Phase | Acetonitrile / Aqueous Buffer (Phosphate/Acetate) | [7][8] |
| Detection | UV, 254-262 nm | [6][8] |
| Flow Rate | 0.8 - 1.0 mL/min | [7][8] |
| Expected Purity | >98% |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the most accurate determination of a molecule's mass, allowing for the confident assignment of its elemental composition.
Experimental Protocol:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source in positive mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.[9]
-
Data Acquisition: Scan for the protonated molecular ion [M+H]⁺.
Expected Results: The experimentally measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass calculated for the molecular formula C₈H₁₀N₃O₅⁺.
| Parameter | Expected Value |
| Molecular Formula | C₈H₉N₃O₅ |
| Molecular Weight | 227.17 g/mol |
| Theoretical [M+H]⁺ | 228.0615 |
| Mass Accuracy | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[10][11] The key is to compare the spectra with that of the parent compound, Nicorandil.[12]
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it will solubilize the polar compound and clearly show exchangeable protons (OH, NH).
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for definitive assignments.
Predicted ¹H and ¹³C NMR Spectral Interpretations (in DMSO-d₆):
-
¹H NMR: Compared to Nicorandil, the aromatic region will be significantly different. Instead of three distinct aromatic protons, the spectrum for the 6-pyridone tautomer will show characteristic shifts and couplings for the protons on the substituted ring. The ethyl linker protons (-CH₂-CH₂-) will show distinct triplets, and the amide NH and pyridone NH/OH protons will appear as broad singlets.
-
¹³C NMR: The most significant change will be the upfield shift of the C6 carbon, which will now be a carbonyl-like carbon (C=O) of the pyridone ring, typically resonating around 160-165 ppm.[13] The other ring carbons will also shift accordingly due to the change in electronics.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Scan Range: 4000 - 400 cm⁻¹.
Expected Characteristic Peaks:
-
~3300 cm⁻¹: N-H stretching (amide and pyridone).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1680 cm⁻¹: Amide C=O stretching (Amide I band).
-
~1640 cm⁻¹: Pyridone C=O stretching.[13]
-
~1620 & ~1270 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitrate ester group.
-
~1580 cm⁻¹: C=C and C=N stretching of the pyridine ring.
References
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Surreddi, V. K., et al. (2012). Pharmacokinetics of nicorandil, a new coronary vasodilator, in dogs. PubMed. Available at: [Link]
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BioPharma Notes. (2020). Nicorandil. BioPharma Notes. Available at: [Link]
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National Center for Biotechnology Information. Nicorandil. PubChem Compound Database. Available at: [Link]
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Frydman, A. M., et al. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology. Available at: [Link]
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PDR.net. (n.d.). The pharmacokinetics and haemodynamic effects of continuous nicorandil infusion in healthy volunteers. PubMed. Available at: [Link]
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Deranged Physiology. (n.d.). Nicorandil. Deranged Physiology. Available at: [Link]
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Mukhopadhyay, S., et al. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research. Available at: [Link]
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Axios Research. (n.d.). This compound. Axios Research. Available at: [Link]
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Singh, B. K., & Gautam, S. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology. Available at: [Link]
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ResearchGate. (n.d.). Characteristics peaks of nicorandil in FT-IR spectrum. ResearchGate. Available at: [Link]
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Prakash, L., et al. (2015). Preparative isolation and high-resolution mass identification of 10 stressed study degradants of nicorandil tablets. Journal of Chromatographic Science. Available at: [Link]
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ResearchGate. (n.d.). Pharmaceutical aspects of nicorandil. ResearchGate. Available at: [Link]
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HTS Biopharma. (n.d.). Nicorandil 6-Hydroxy Impurity. HTS Biopharma. Available at: [Link]
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Shin, I. C., et al. (2005). HPLC Method for the Determination of Nicorandil in Human Plasma. Biomolecules & Therapeutics. Available at: [Link]
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Krishnaiah, Y. S. R., et al. (2003). HPLC Method for the Estimation of Nicorandil in Pharmaceutical Dosage Forms. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Taranu, I., et al. (2001). Original method for nicorandil synthesis. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi. Available at: [Link]
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Indian Journal of Pharmaceutical Sciences. (1999). Synthesis of Nicorandil. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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ResearchGate. (n.d.). Determination of nicorandil in spiked urine and plasma samples. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Nicorandil. Wikipedia. Available at: [Link]
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Longdom Publishing. (2017). Spectrophotometric Determination of Nicorandil in Bulk and Pharmaceutical Formulation Using Phospho-Molybdenum Blue Complex. Longdom Publishing. Available at: [Link]
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ResearchGate. (2019). Simultaneous determination of nicorandil in pharmaceutical dosage form by HPLC method. ResearchGate. Available at: [Link]
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National Institutes of Health. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. National Institutes of Health. Available at: [Link]
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ResearchGate. (2001). Original method for nicorandil synthesis. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. The preparation method of nicorandil. PubChem. Available at: [Link]
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ResearchGate. (2008). Quantitation of Nicorandil in Pharmaceutical Formulations by Spectrophotometry Using N-(1-naphthyl) Ethylenediamine Dihydrochloride as Coupling Agent. ResearchGate. Available at: [Link]
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Holzmann, S. (1992). Molecular mechanism of action of nicorandil. PubMed. Available at: [Link]
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Wishart, D. S. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. National Center for Biotechnology Information. Available at: [Link]
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Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Available at: [Link]
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Understanding the potassium channel opening activity of 6-Hydroxy Nicorandil
An In-Depth Technical Guide to the Potassium Channel Opening Activity of 6-Hydroxy Nicorandil
Abstract
This technical guide provides a comprehensive examination of the potassium channel opening activity of this compound, the principal active metabolite of the anti-anginal drug Nicorandil. We will explore the molecular mechanism of action, focusing on its interaction with ATP-sensitive potassium (KATP) channels. This document will detail established experimental protocols for characterizing its pharmacological activity, including electrophysiological and ion efflux assays. Furthermore, we will present a comparative analysis of its potency and efficacy, supported by quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important cardiovascular therapeutic agent.
Introduction to Nicorandil and its Active Metabolite, this compound
Nicorandil is a unique cardiovascular drug that exhibits a dual mechanism of action, combining the properties of a nitrate-like vasodilator with those of a potassium channel opener. It is widely used in the treatment of angina pectoris. Following oral administration, Nicorandil undergoes extensive metabolism in the liver. One of its major metabolites is this compound, formed through the hydroxylation of the N-ethyl group. Importantly, this compound is not an inactive byproduct; it is an active metabolite that significantly contributes to the therapeutic effects of the parent drug. In fact, studies have shown that this compound is a more potent opener of ATP-sensitive potassium channels than Nicorandil itself. Understanding the specific activity of this metabolite is therefore crucial for a complete picture of Nicorandil's pharmacology.
The Molecular Target: ATP-Sensitive Potassium (KATP) Channels
The primary molecular target for the potassium channel opening activity of this compound is the ATP-sensitive potassium (KATP) channel. These channels are hetero-octameric protein complexes composed of two types of subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. There are different subtypes of KATP channels, characterized by the specific combination of Kir6.x and SUR subunits, which exhibit distinct tissue distributions and pharmacological properties. For instance, the KATP channels in pancreatic β-cells are composed of Kir6.2 and SUR1 subunits, while those in cardiac and smooth muscle consist of Kir6.2/SUR2A and Kir6.1/SUR2B, respectively.
KATP channels play a critical role in coupling cellular metabolism to electrical activity. They are inhibited by intracellular ATP and activated by nucleoside diphosphates like ADP and GDP. This sensitivity to the intracellular ATP/ADP ratio allows them to act as metabolic sensors. In cardiomyocytes and vascular smooth muscle cells, the opening of KATP channels leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to muscle relaxation (vasodilation) and cardioprotective effects.
Mechanism of KATP Channel Activation by this compound
This compound, like its parent compound, activates KATP channels. This action is independent of the nitrate-like effects, which are mediated by the release of nitric oxide (NO). The activation of KATP channels by this compound is thought to occur through its interaction with the SUR subunit of the channel complex. While the precise binding site is still a subject of investigation, it is believed to be distinct from the binding site of other potassium channel openers like pinacidil and diazoxide.
The binding of this compound to the SUR subunit is proposed to induce a conformational change in the channel complex that favors the open state of the Kir6.x pore. This allosteric modulation reduces the channel's sensitivity to the inhibitory effects of ATP, effectively increasing the probability of the channel being open at physiological ATP concentrations. The resulting efflux of potassium ions leads to the hyperpolarization of the cell membrane and the subsequent physiological responses.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Methodologies for Characterizing KATP Channel Opening Activity
To rigorously assess the potassium channel opening activity of this compound, a combination of electrophysiological and functional assays is employed.
Electrophysiological Analysis via Patch-Clamp
The patch-clamp technique is the gold standard for directly measuring the activity of ion channels. Both whole-cell and single-channel recording configurations can be used to characterize the effects of this compound on KATP channels.
Step-by-Step Protocol for Whole-Cell Patch-Clamp Recording:
-
Cell Preparation: Isolate vascular smooth muscle cells or cardiomyocytes from animal models (e.g., rat aorta or ventricle) or use a suitable cell line expressing the KATP channel subtype of interest.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should mimic the intracellular ionic composition and contain a low concentration of ATP (e.g., 0.1 mM) to allow for KATP channel activity.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record the whole-cell currents. Apply voltage ramps or steps to determine the current-voltage relationship.
-
Drug Application: Perfuse the cell with an external solution containing this compound at various concentrations. Record the changes in the whole-cell current. An increase in outward current at potentials positive to the K+ equilibrium potential is indicative of K+ channel opening.
-
Data Analysis: Measure the amplitude of the drug-induced current and plot a concentration-response curve to determine the EC50 (half-maximal effective concentration).
Rubidium (86Rb+) Efflux Assay
This functional assay provides a measure of K+ channel activity in a population of cells by tracking the efflux of the radioactive K+ analog, 86Rb+.
Step-by-Step Protocol for 86Rb+ Efflux Assay:
-
Cell Culture: Plate cells expressing the KATP channel of interest in a multi-well plate and grow to confluence.
-
Loading with 86Rb+: Incubate the cells in a loading buffer containing 86Rb+ (e.g., 1-2 µCi/mL) for a sufficient time (e.g., 2-4 hours) to allow for cellular uptake.
-
Washing: Aspirate the loading buffer and wash the cells several times with a non-radioactive buffer to remove extracellular 86Rb+.
-
Efflux Measurement: Add a buffer containing the test compound (this compound) or a control vehicle to the wells. At specific time points (e.g., 0, 2, 5, 10, 20 minutes), collect the supernatant (extracellular fluid).
-
Cell Lysis: At the end of the experiment, lyse the cells with a detergent-containing solution to determine the amount of 86Rb+ remaining in the cells.
-
Radioactivity Counting: Measure the radioactivity in the collected supernatant samples and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the rate of 86Rb+ efflux for each condition. An increased rate of efflux in the presence of this compound indicates K+ channel opening.
An In-depth Technical Guide to the Nitric Oxide Donating Properties of 6-Hydroxy Nicorandil
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Compound
Nicorandil is a well-established antianginal agent, unique for its dual mechanism of action: it functions as an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor.[1][2] This combination allows for both arterial and venous vasodilation, reducing both cardiac preload and afterload, which alleviates the symptoms of angina pectoris.[3][4] While the pharmacology of the parent drug is extensively studied, the bioactivity of its metabolites remains a critical area of investigation for understanding its complete therapeutic profile.
This guide focuses specifically on 6-Hydroxy Nicorandil , a derivative and potential metabolite of Nicorandil.[] The core of our exploration is its capacity to act as a nitric oxide donor. Structurally, this compound retains the crucial nitrooxyethyl group responsible for the nitrate-like effects of the parent molecule.[] Therefore, understanding its NO-donating properties is essential for a comprehensive view of Nicorandil's mechanism and duration of action. This document provides a technical framework for investigating these properties, from the underlying biochemical pathways to the practical, validated protocols for their quantification.
Part 1: The Bioactivation Cascade and NO Signaling
The vasodilatory effect of organic nitrates is not direct; they are prodrugs that require metabolic conversion to release nitric oxide. This NO then activates the primary downstream signaling pathway responsible for smooth muscle relaxation.
Enzymatic Conversion: The Role of Aldehyde Dehydrogenase 2 (ALDH2)
The bioactivation of traditional nitrates like glyceryl trinitrate (GTN) is heavily dependent on the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2).[6][7] This enzyme catalyzes the reduction of the nitrate ester, leading to the release of NO or a related species that is quickly converted to NO. Given that Nicorandil and its 6-Hydroxy derivative share the same nitrooxy moiety, it is mechanistically plausible that they are also substrates for ALDH2.
The process is critical because the activity of ALDH2 can be a rate-limiting step in NO production. Genetic polymorphisms in the ALDH2 gene, particularly common in East Asian populations, can significantly reduce enzyme activity, potentially impacting the efficacy of these drugs.[8] Therefore, any investigation into this compound's NO-donating properties must consider the central role of this enzymatic pathway.
The NO-sGC-cGMP Signaling Pathway
Once released, nitric oxide diffuses into vascular smooth muscle cells and binds to its primary receptor, soluble guanylate cyclase (sGC).[9] This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which initiates a cascade of phosphorylation events leading to:
-
A decrease in intracellular calcium (Ca²⁺) concentrations.
-
Desensitization of the contractile machinery to Ca²⁺.
The net result is the relaxation of the vascular smooth muscle, leading to vasodilation.[10] This entire cascade, from enzymatic activation to smooth muscle relaxation, is the foundation of the therapeutic effect derived from the nitrate moiety of this compound.
Part 2: Methodologies for Quantifying Nitric Oxide Donation
Direct measurement of NO is challenging due to its reactive nature and extremely short half-life in biological systems.[11] A robust and validated approach is to quantify its more stable oxidation products: nitrite (NO₂⁻) and nitrate (NO₃⁻). Below are two primary protocols for this purpose.
The Griess Assay for Nitrite Detection
The Griess assay is a colorimetric method that is widely used for its simplicity and cost-effectiveness. It relies on a two-step diazotization reaction where a colored azo dye is formed, with the absorbance being directly proportional to the nitrite concentration.[12]
Experimental Protocol: Griess Assay
-
Reagent Preparation:
-
Griess Reagent A: Prepare a solution of 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid. Store in a dark bottle at 4°C.
-
Griess Reagent B: Prepare a solution of 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store in a dark bottle at 4°C.
-
Nitrite Standard: Prepare a 1M stock solution of sodium nitrite in deionized water. Create a series of working standards (e.g., 1 µM to 100 µM) by serial dilution just before use.
-
-
Sample Preparation & Incubation:
-
Incubate this compound at a desired concentration in a suitable buffer system (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
If investigating enzymatic conversion, include the enzyme source (e.g., purified ALDH2, mitochondrial lysate) and necessary cofactors (e.g., NAD⁺).
-
Negative Control: Buffer with the enzyme source but without this compound.
-
Positive Control: A known NO donor (e.g., sodium nitroprusside).
-
Collect aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Assay Procedure:
-
Pipette 50 µL of each standard, control, and sample into separate wells of a 96-well microplate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Calculate the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Ozone-Based Chemiluminescence
For higher sensitivity and specificity, ozone-based chemiluminescence is the gold-standard technique.[13] This method detects NO gas directly as it reacts with ozone (O₃) to produce an excited nitrogen dioxide molecule (NO₂*). As this molecule decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The light intensity is directly proportional to the NO concentration.[14] To measure nitrite and nitrate, they are first chemically reduced to NO gas before being introduced into the reaction chamber.
Table 1: Comparison of NO Detection Methodologies
| Feature | Griess Assay | Ozone-Based Chemiluminescence |
| Principle | Colorimetric (Diazotization) | Light Emission (NO + O₃ Reaction) |
| Analyte | Indirect (Measures Nitrite) | Direct (NO gas); Indirect (Nitrite/Nitrate via reduction) |
| Sensitivity | ~0.5-1 µM | ~1 nM[11] |
| Specificity | Moderate (can have interference) | High |
| Equipment | Spectrophotometer / Plate Reader | Dedicated Chemiluminescence Analyzer |
| Cost | Low | High |
| Best For | High-throughput screening, routine assays | Low concentration samples, validation studies |
Part 3: Comparative Profile and Pharmacokinetic Considerations
While direct pharmacokinetic data for this compound is sparse, its NO-donating potential can be contextualized by comparing its structural features to its parent compound and other nitrates. Nicorandil is known to be extensively metabolized, primarily through denitration to form pharmacologically inactive compounds.[15] However, the formation of hydroxylated metabolites is a common metabolic pathway for many drugs. If this compound is formed in vivo, its contribution to the overall vasodilatory effect depends on its rate of formation and its potency as an NO donor.
Table 2: Comparative Properties of Nicorandil and Related Compounds
| Property | Nicorandil | This compound (Hypothesized) | Nitroglycerin (GTN) |
| Primary MOA | K-ATP Opener + NO Donor[1][2] | NO Donor | NO Donor |
| NO-Donating Moiety | Nitrooxyethyl | Nitrooxyethyl | Nitrate Ester |
| Bioactivation Enzyme | Likely ALDH2[3] | Likely ALDH2 | ALDH2[6] |
| Vasodilation | Balanced Arterial & Venous[3] | Primarily Venous (as a pure nitrate) | Primarily Venous |
| Tolerance | Low / No evidence of tolerance[1] | Potential for tolerance (typical of nitrates) | High (develops quickly) |
The key distinction is that unlike Nicorandil, this compound would not possess the K-ATP channel opening activity. Its effects would be solely attributable to NO donation, making it a "pure" nitrate vasodilator. This has important implications, including a potentially higher risk of inducing nitrate tolerance, a phenomenon less pronounced with the dual-acting parent drug.[16]
Conclusion and Future Research Directions
Based on its chemical structure, this compound unequivocally possesses the potential to function as a nitric oxide donor, likely through the same ALDH2-dependent bioactivation pathway as its parent compound, Nicorandil. Its activity, if confirmed, would contribute to the overall therapeutic effect, potentially extending the duration of vasodilation.
However, this guide also highlights critical knowledge gaps that warrant further investigation:
-
Metabolic Profiling: Rigorous studies are needed to confirm the formation and quantify the concentration of this compound in vivo and in vitro following Nicorandil administration.
-
Potency and Efficacy: The NO-donating potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound must be determined experimentally using assays like those described herein and compared directly with Nicorandil.
-
ALDH2 Dependency: The precise role of ALDH2 in the bioactivation of this compound should be confirmed using specific inhibitors or recombinant enzymes.
By systematically addressing these questions, the scientific community can build a complete and nuanced understanding of Nicorandil's pharmacology, optimizing its clinical use and paving the way for the development of next-generation cardiovascular therapeutics.
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An In-depth Technical Guide on the Early-Phase Research of 6-Hydroxy Nicorandil's Therapeutic Potential
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Executive Summary
Nicorandil, a dual-action antianginal agent, exerts its therapeutic effects through nitric oxide (NO) donation and activation of ATP-sensitive potassium (K-ATP) channels. While the pharmacology of the parent drug is well-established, its metabolites, including 6-Hydroxy Nicorandil, represent a frontier in cardiovascular and neuroprotective research. This guide provides a technical deep-dive into the nascent yet promising field of this compound research. We will dissect its pharmacological profile, explore its emerging therapeutic potential, and provide robust, validated methodologies for its investigation. This document is structured to empower researchers and drug development professionals to design and execute rigorous preclinical studies, unlocking the full therapeutic promise of this active metabolite.
Introduction: Beyond the Parent Compound
Nicorandil has been a mainstay in the management of angina pectoris for decades, valued for its capacity to increase coronary blood flow and mimic ischemic preconditioning.[1][2][3] Its metabolism is extensive, primarily involving denitration to form pharmacologically inactive compounds like 2-nicotinamidoethanol.[4][5] However, another metabolic pathway involves oxidation to produce hydroxylated derivatives, including this compound (CAS No: 113743-17-2).[6][7]
Historically, drug metabolites were often viewed as inactive byproducts. This paradigm is shifting as active metabolites are increasingly recognized for their own therapeutic contributions. Early investigations into this compound are driven by the hypothesis that it may retain or possess unique pharmacological activities, potentially offering a refined therapeutic profile with distinct advantages over the parent drug. This guide serves as a foundational resource for exploring this hypothesis through structured, evidence-based research.
Pharmacological Profile of this compound
Understanding the fundamental characteristics of this compound is the bedrock of any early-phase research program.
Synthesis and Physicochemical Properties
While Nicorandil synthesis is well-documented, involving the condensation of nicotinoyl chloride with 2-nitroxyethylamine, the specific synthesis of its 6-Hydroxy metabolite for research purposes is typically a custom process.[8][9][10] Reference standards are available from specialized chemical suppliers.[6]
Table 1: Physicochemical Properties of Nicorandil and this compound
| Property | Nicorandil | This compound | Data Source |
| CAS Number | 65141-46-0 | 113743-17-2 | [1][6] |
| Molecular Formula | C8H9N3O4 | C8H9N3O5 | [1][6] |
| Molecular Weight | 211.17 g/mol | 227.17 g/mol | [1][6] |
| Structure | N-(2-hydroxyethyl)nicotinamide nitrate ester | 6-Hydroxy derivative of Nicorandil | [6] |
Causality Behind the Data: The addition of a hydroxyl group in this compound increases its molecular weight and polarity. This structural change is critical as it can significantly alter its pharmacokinetic (e.g., membrane permeability, protein binding) and pharmacodynamic (e.g., receptor affinity) properties compared to the parent drug.
Pharmacokinetics and Metabolism
Nicorandil is rapidly and almost completely absorbed after oral administration, with a bioavailability of 75-100%, indicating a lack of significant first-pass metabolism.[5][11] It is extensively metabolized, with the primary pathways being denitration and subsequent entry into the nicotinamide metabolic cycle.[4][11] The formation of this compound occurs via oxidation.[7]
To advance research, a crucial first step is to characterize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound itself. This involves administering the isolated metabolite to animal models and quantifying its presence and that of any subsequent metabolites in plasma, urine, and tissues over time.
Pharmacodynamics: The Core Mechanism
Nicorandil's dual mechanism of action is central to its efficacy:[12][13][14]
-
NO Donation: The nitrate moiety leads to the release of NO, which activates soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels and causing vasodilation.[1][13][15]
-
K-ATP Channel Activation: It opens ATP-sensitive potassium channels in the plasma membrane of vascular smooth muscle and in the mitochondria of cardiomyocytes. This leads to hyperpolarization, closure of voltage-gated calcium channels, and muscle relaxation, contributing to vasodilation and cardioprotection.[1][12][13]
A primary research question is whether this compound retains this dual functionality. The hydroxyl group's position could influence its interaction with the K-ATP channel's sulfonylurea receptor (SUR) subunit or affect the enzymatic release of NO.
Diagram 1: Proposed Dual-Mechanism Signaling Pathway
Caption: Hypothetical signaling of this compound, retaining dual NO-donor and K-ATP channel-opening activities.
Therapeutic Potential: Emerging Areas of Investigation
While Nicorandil is approved for angina, its mechanisms suggest broader applications.[14][16] Research on this compound should explore these areas, seeking differentiated or superior efficacy.
Cardioprotection in Ischemia-Reperfusion (I/R) Injury
Nicorandil's ability to mimic ischemic preconditioning is a key cardioprotective feature, largely attributed to the opening of mitochondrial K-ATP channels.[2][3][12] This action helps stabilize mitochondrial function during ischemic events. Studies show Nicorandil reduces myocardial injury, limits infarct size, and improves left ventricular ejection fraction (LVEF) in patients undergoing percutaneous coronary intervention (PCI).[3][17][18]
-
Research Directive: Investigate if this compound provides equivalent or enhanced protection against I/R injury in preclinical models. A superior effect could stem from greater potency at the mitochondrial K-ATP channel or improved pharmacokinetic distribution into myocardial tissue.
Neuroprotection in Ischemic Stroke and Neurodegeneration
The brain is highly vulnerable to ischemia.[19][20] K-ATP channels are present in neurons and play a role in preserving brain energy during hypoxia by inducing hyperpolarization and reducing neuronal activity.[7][20] Animal studies have demonstrated that Nicorandil can reduce brain edema, diminish oxidative damage, and mitigate inflammatory responses following ischemic events or traumatic brain injury.[7][19][21][22]
-
Research Directive: Given the high unmet need for neuroprotective agents, evaluating this compound in models of ischemic stroke is a high-priority area. Its potential to cross the blood-brain barrier and its specific effects on neuronal K-ATP channels are critical parameters to investigate. Some studies suggest Nicorandil may also have a role in mitigating Alzheimer's disease pathology by reducing oxidative stress and amyloid-β precursor protein processing.[23]
Methodologies for Early-Phase Research
Rigorous and reproducible methodologies are essential for generating trustworthy data. The following protocols are designed as self-validating systems, incorporating necessary controls and justifications.
Bioanalytical Method: Quantification in Plasma
-
Rationale: Accurate quantification is the cornerstone of pharmacokinetic and pharmacodynamic studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity, which are crucial for measuring low concentrations in complex biological matrices.[24]
-
Protocol: LC-MS/MS Quantification of this compound
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma (sample, blank, or calibration standard), add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[25]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Determine the specific precursor-to-product ion transitions for both this compound and the internal standard by direct infusion.
-
-
Validation:
-
Calibration Curve: Prepare standards in analyte-free plasma over the expected concentration range (e.g., 1-1000 ng/mL). The curve must have a correlation coefficient (r²) ≥ 0.99.[26]
-
Controls: Include low, medium, and high concentration quality control (QC) samples in triplicate with each analytical run. Accuracy should be within 85-115% of the nominal value.
-
-
Diagram 2: Experimental Workflow for In Vivo Cardioprotection Study
Caption: Step-by-step workflow for assessing the cardioprotective effects of this compound (6-HN) in a rat model.
In Vivo Model: Myocardial Ischemia-Reperfusion (I/R) Injury
-
Rationale: An in vivo model is essential to evaluate the integrated physiological effect of a drug candidate, accounting for its pharmacokinetics and systemic effects. The rat model of left anterior descending (LAD) coronary artery ligation is a well-established and reproducible model for studying myocardial infarction and I/R injury.
-
Protocol: Rat Model of Myocardial I/R Injury
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia and Surgery: Anesthetize the animals (e.g., isoflurane or ketamine/xylazine). Intubate and ventilate. Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Place a suture (e.g., 6-0 silk) around the LAD coronary artery. Induce ischemia by tightening the suture. Successful occlusion is confirmed by ST-segment elevation on ECG and regional cyanosis of the myocardium.
-
Treatment Administration: Administer this compound, Nicorandil (positive control), or vehicle (e.g., saline) via intravenous injection at a predetermined time before or during ischemia/reperfusion.
-
Ischemia-Reperfusion: Maintain LAD occlusion for 30 minutes (ischemia), then release the suture to allow for 120 minutes of reperfusion.
-
Endpoint Analysis (at 24 hours):
-
Infarct Size Measurement: Excise the heart, slice the ventricles, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted area pale. Calculate infarct size as a percentage of the area at risk.
-
Biomarker Analysis: Collect blood samples to measure plasma levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) using ELISA kits.[17][18]
-
Histology: Process heart tissue for H&E staining (to assess inflammation and tissue damage) and TUNEL staining (to quantify apoptosis).
-
-
Translational Considerations and Future Directions
Developing a metabolite as a therapeutic agent presents unique challenges and opportunities.
-
Challenges: The primary challenge is demonstrating a clear therapeutic advantage over the well-established parent drug. This could be in the form of increased potency, improved safety profile (e.g., reduced incidence of headaches commonly associated with Nicorandil's nitrate action), or a novel mechanism of action.[27][28][29]
-
Future Directions:
-
Head-to-Head Potency: Conduct dose-response studies comparing this compound and Nicorandil in relevant in vitro (e.g., patch-clamp for K-ATP channel activity) and in vivo models.
-
Safety Pharmacology: Assess the metabolite's effect on blood pressure, heart rate, and other key physiological parameters to build a comprehensive safety profile.[17][28]
-
Mechanism Deconvolution: Use selective blockers (e.g., glibenclamide for K-ATP channels, methylene blue for the sGC pathway) to determine the relative contribution of each mechanism to the overall effect of this compound.[12][15]
-
Conclusion
The early-phase investigation of this compound is a scientifically compelling endeavor. While the parent drug, Nicorandil, provides a strong mechanistic foundation, its hydroxylated metabolite may harbor a distinct and potentially superior therapeutic profile. Its potential in cardioprotection and neuroprotection warrants rigorous preclinical evaluation. By employing the validated, systematic methodologies outlined in this guide, the scientific community can effectively probe the therapeutic potential of this compound, paving the way for the next generation of K-ATP channel modulators and NO-donating agents.
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Nicorandil | C8H9N3O4 | CID 47528 - PubChem - NIH . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Mechanism of action and neuroprotective role of nicorandil in ischemic stroke . (2024). Heliyon. Retrieved January 12, 2026, from [Link]
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Frydman, A. (1992). Pharmacokinetic profile of nicorandil in humans: an overview . Journal of Cardiovascular Pharmacology. Retrieved January 12, 2026, from [Link]
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Nicorandil - Wikipedia . (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Markham, A., & Plosker, G. L. (2000). Nicorandil. An updated review of its use in ischaemic heart disease with emphasis on its cardioprotective effects . Drugs. Retrieved January 12, 2026, from [Link]
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Luo, J., et al. (2014). Cardioprotective effects of single oral dose of nicorandil before selective percutaneous coronary intervention . International Journal of Clinical and Experimental Medicine. Retrieved January 12, 2026, from [Link]
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Namavar, M. R., et al. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke . Heliyon. Retrieved January 12, 2026, from [Link]
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El-Gowilly, S. M., et al. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions . Saudi Pharmaceutical Journal. Retrieved January 12, 2026, from [Link]
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Holzmann, S., et al. (1990). Molecular mechanism of action of nicorandil . Journal of Cardiovascular Pharmacology. Retrieved January 12, 2026, from [Link]
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What is the mechanism of Nicorandil? . (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
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Kumar, P., et al. (2012). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form . International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]
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Li, W., et al. (2017). Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention . Medical Science Monitor. Retrieved January 12, 2026, from [Link]
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Wang, H., et al. (2023). Nicorandil attenuates cognitive impairment after traumatic brain injury via inhibiting oxidative stress and inflammation: Involvement of BDNF and NGF . Brain and Behavior. Retrieved January 12, 2026, from [Link]
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Nicorandil 6-Hydroxy Impurity . (n.d.). HTS Biopharma. Retrieved January 12, 2026, from [Link]
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Ungureanu, M., & Dănilă, G. (2001). Original method for nicorandil synthesis . Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi. Retrieved January 12, 2026, from [Link]
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Analysis of Drugs from Biological Samples . (n.d.). International Journal of Innovative Science and Research Technology. Retrieved January 12, 2026, from [Link]
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Namavar, M. R., et al. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke . Heliyon. Retrieved January 12, 2026, from [Link]
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Sharma, B., et al. (2016). Neuroprotective Effects of Nicorandil in Chronic Cerebral Hypoperfusion-Induced Vascular Dementia . Journal of Stroke and Cerebrovascular Diseases. Retrieved January 12, 2026, from [Link]
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Goa, K. L., & quiescent, P. D. (1992). Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris . Drugs. Retrieved January 12, 2026, from [Link]
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Singh, D., et al. (2024). Therapeutic potential of nicorandil beyond anti-anginal drug: A review on current and future perspectives . Heliyon. Retrieved January 12, 2026, from [Link]
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(PDF) Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention . (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
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Singh, D., et al. (2024). Therapeutic potential of nicorandil beyond anti-anginal drug: A review on current and future perspectives . Heliyon. Retrieved January 12, 2026, from [Link]
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Park, S., & Shin, I. (2008). HPLC Method for the Determination of Nicorandil in Human Plasma . Biomolecules & Therapeutics. Retrieved January 12, 2026, from [Link]
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van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques . Journal of Chromatography B. Retrieved January 12, 2026, from [Link]
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Synthesis of Nicorandil . (1999). Indian Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]
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Park, S. Y., et al. (2008). HPLC Method for the Determination of Nicorandil in Human Plasma . Biomolecules & Therapeutics. Retrieved January 12, 2026, from [Link]
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Nicorandil – Review of Pharmacological Properties and Clinical Applications | Request PDF . (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
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Kinoshita, M., & Sakai, K. (1990). Pharmacology and therapeutic effects of nicorandil . Cardiovascular Drugs and Therapy. Retrieved January 12, 2026, from [Link]
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Pharmaceutical aspects of nicorandil . (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
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Goa, K. L., & Quast, U. (1992). Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris . Drugs. Retrieved January 12, 2026, from [Link]
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Methodological & Application
LC-MS/MS protocol for 6-Hydroxy Nicorandil quantification in plasma
An Application Note and Protocol for the Quantification of 6-Hydroxy Nicorandil in Human Plasma using LC-MS/MS
Introduction
Nicorandil is a unique antianginal agent possessing a dual mechanism of action: activation of ATP-sensitive potassium channels and a nitrate-like effect, leading to arterial and venous vasodilation.[1] Its metabolism is extensive, with one of the key metabolites being this compound.[2][3] Accurate quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic and pharmacodynamic studies. Due to its increased polarity compared to the parent drug, a robust and sensitive analytical method is required. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol specifically designed for the reliable quantification of this compound in human plasma.
The inherent polarity of this compound presents a challenge for traditional reversed-phase chromatography, where it may exhibit poor retention. To overcome this, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for the separation of polar compounds.[1][4][5] Coupled with the high selectivity and sensitivity of tandem mass spectrometry, this method provides a powerful tool for bioanalytical research in drug development.
Principle of the Method
This method involves the isolation of this compound and a structurally analogous internal standard (IS) from human plasma via protein precipitation. The supernatant is then injected into a HILIC-based LC-MS/MS system. Chromatographic separation is achieved on a polar stationary phase with a mobile phase gradient of high organic content. The analytes are ionized using positive electrospray ionization (ESI) and quantified using selected reaction monitoring (SRM). The entire process is validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Reference Standard | Axios Research[8] or Santa Cruz Biotechnology[2] |
| Nicotinamide | Internal Standard (IS) | Analytical Grade |
| Acetonitrile | LC-MS Grade | Fisher Scientific or equivalent |
| Methanol | LC-MS Grade | Fisher Scientific or equivalent |
| Water | LC-MS Grade | Fisher Scientific or equivalent |
| Formic Acid | LC-MS Grade (99%+) | Fisher Scientific or equivalent |
| Ammonium Formate | LC-MS Grade | Fisher Scientific or equivalent |
| Human Plasma (K2EDTA) | Pooled, Blank | Reputable biological supplier |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Detailed Protocol
Standard and Internal Standard (IS) Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Nicotinamide (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Nicotinamide primary stock with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
The causality behind choosing protein precipitation lies in its efficiency in removing the bulk of plasma proteins with minimal sample manipulation, which is crucial for high-throughput analysis. Acetonitrile is selected as the precipitation solvent because it is also the primary strong solvent in the HILIC mobile phase, ensuring compatibility with the chromatographic system.[9]
Protocol Steps:
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of blank plasma (for standards and QCs) or study sample plasma into the appropriately labeled tubes.
-
Spike 10 µL of the respective this compound working standard solution into the blank plasma tubes. For unknown samples, add 10 µL of 50:50 acetonitrile:water.
-
To every tube, add 200 µL of the internal standard working solution (100 ng/mL Nicotinamide in acetonitrile). This high volume of organic solvent effectively precipitates plasma proteins.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a new set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 90:10 (v/v) acetonitrile:water with 0.1% formic acid. Vortex to ensure complete dissolution.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS System and Conditions
Given the polar nature of this compound, HILIC is the preferred chromatographic technique as it provides enhanced retention for such analytes, which would otherwise elute in or near the void volume in reversed-phase chromatography.[4] The use of ammonium formate and formic acid in the mobile phase aids in achieving symmetrical peak shapes and promotes efficient protonation for positive mode ESI.[10]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | UHPLC system capable of binary gradient elution |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate and 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Injection Volume | 5 µL |
| Flow Rate | 0.4 mL/min |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 5 | 95 |
| 0.5 | 5 | 95 |
| 3.0 | 40 | 60 |
| 3.5 | 40 | 60 |
| 3.6 | 5 | 95 |
| 5.0 | 5 | 95 |
Table 3: Mass Spectrometer Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 150 L/hr |
| Collision Gas | Argon |
Selected Reaction Monitoring (SRM) Transitions
The precursor ion for this compound is its protonated molecule [M+H]+. The fragmentation of the N-substituted pyridone structure is predicted to involve the cleavage of the side chain, providing specific product ions for quantification and confirmation.[11][12]
Table 4: SRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 228.1 | 138.1 | 100 | 30 | 15 |
| This compound (Qualifier) | 228.1 | 122.1 | 100 | 30 | 25 |
| Nicotinamide (IS) | 123.1 | 80.1 | 100 | 25 | 20 |
Data Analysis and Validation
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibrators. A weighted (1/x²) linear regression analysis is used.
-
Quantification: The concentration of this compound in QC and unknown samples is determined from the calibration curve.
-
Method Validation: The method should be validated in accordance with the FDA Guidance for Industry on Bioanalytical Method Validation.[6][7] This includes assessing selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability (bench-top, freeze-thaw, and long-term).
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of this compound in human plasma. The utilization of HILIC for chromatographic separation addresses the challenge posed by the analyte's polarity, while the sensitivity and selectivity of tandem mass spectrometry ensure reliable and accurate results. This method is suitable for pharmacokinetic studies and other applications in drug development requiring precise measurement of this key nicorandil metabolite.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][13][14]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation – Guidance for Industry. [Link][6]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][15]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
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Jeong, Y. S., et al. (2012). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. BioMed Research International, 2012, 237643. [Link][1]
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Kohler, I., Derks, R. J. E., & Giera, M. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC North America, 34(2), 114-125. [Link][5]
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Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Journal of Visualized Experiments, (66), e4143. [Link][10]
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Schappler, J., et al. (2015). Sample preparation for polar metabolites in bioanalysis. Analyst, 140(10), 3285-3294. [Link][16]
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Doneanu, A., & Chen, W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 22-29. [Link][9]
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Ivanisevic, J., & Want, E. J. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics (pp. 69-90). Royal Society of Chemistry. [Link][17]
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Lawrence, R., & Waight, E. S. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6. [Link][11]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinethiones). American Journal of Organic Chemistry, 4(1), 1-11. [Link][12]
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Application Note: Spectrophotometric Determination of Nicorandil
Introduction: The Analytical Imperative for Nicorandil
Nicorandil is a unique antianginal agent possessing a dual mechanism of action: it acts as a potassium channel activator and a nitric oxide donor, leading to arterial and venous vasodilation.[1] This pharmacological profile makes it a valuable therapeutic option for the management of angina pectoris. The quality control and dosage uniformity of nicorandil in pharmaceutical preparations are critical for ensuring its therapeutic efficacy and patient safety. Spectrophotometry, owing to its simplicity, cost-effectiveness, and rapid analysis times, presents a highly suitable technique for the routine analysis of nicorandil in bulk drug and dosage forms.[2][3][4]
A Note on the Determination of 6-Hydroxy Nicorandil:
While the spectrophotometric analysis of the parent drug, nicorandil, is well-established, a comprehensive literature search did not yield specific, validated spectrophotometric methods for the direct determination of its metabolite, this compound. Analytical methods for metabolites often require more sensitive and selective techniques like HPLC or LC-MS/MS due to their typically lower concentrations in biological matrices and potential for interference. Researchers interested in the quantification of this compound should consider these advanced chromatographic techniques. This application note, therefore, focuses on the robust and widely applicable spectrophotometric methods for the parent compound, Nicorandil.
Principle of Spectrophotometric Quantification
The spectrophotometric determination of nicorandil can be broadly categorized into two approaches:
-
Direct UV Spectrophotometry: This method relies on the inherent ability of the nicorandil molecule to absorb ultraviolet radiation at a specific wavelength. The absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.
-
Visible Spectrophotometry (Colorimetric Methods): These methods involve a chemical reaction that results in the formation of a colored product. The intensity of the color, which is measured by a spectrophotometer in the visible region, is proportional to the concentration of nicorandil. These methods often provide enhanced sensitivity and specificity compared to direct UV spectrophotometry.
Methodologies and Protocols
Method A: Direct UV Spectrophotometry in 0.1 M Hydrochloric Acid
This method is valued for its simplicity and speed, making it ideal for routine quality control.
Causality of Experimental Choices:
-
Solvent: 0.1 M Hydrochloric Acid (HCl) is used as the solvent to ensure the complete dissolution of nicorandil and to provide a stable ionic environment, which can help in obtaining reproducible spectral characteristics.
-
Wavelength of Maximum Absorbance (λmax): The λmax for nicorandil in 0.1 M HCl is typically observed around 262 nm.[5] Measuring absorbance at the λmax provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors.
Experimental Workflow: Direct UV Spectrophotometry
Caption: Workflow for Direct UV Spectrophotometric Analysis of Nicorandil.
Protocol:
-
Preparation of 0.1 M HCl: Dilute 8.3 ml of concentrated HCl to 1000 ml with distilled water.
-
Preparation of Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of pure nicorandil and transfer it to a 100 ml volumetric flask. Dissolve in and dilute to the mark with 0.1 M HCl.[5]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.1 M HCl to obtain concentrations in the range of 5-40 µg/ml.[5]
-
Preparation of Sample Solution: Weigh and powder 20 tablets. An amount of powder equivalent to 10 mg of nicorandil is dissolved in 0.1 M HCl, sonicated for 15 minutes, and filtered. The filtrate is diluted with 0.1 M HCl to achieve a final concentration within the calibration range.
-
Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at 262 nm against a 0.1 M HCl blank.[5]
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of nicorandil in the sample solution from the calibration curve.
Method B: Visible Spectrophotometry by Oxidative Coupling Reaction
This colorimetric method offers higher sensitivity and is based on the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) with DL-3,4-dihydroxyphenylalanine (DL-dopa) in the presence of nicorandil as an oxidant.[6]
Causality of Experimental Choices:
-
Reaction Principle: In an acidic medium (sulfuric acid), nicorandil acts as an oxidizing agent. This property is harnessed to facilitate the oxidative coupling of MBTH with DL-dopa, resulting in the formation of an intensely colored product.
-
Reagents: MBTH is a chromogenic reagent that, upon oxidation, forms a reactive cation that couples with an electron-rich compound like DL-dopa to produce a stable, colored complex.
-
Wavelength of Measurement: The resulting colored product exhibits maximum absorbance at 530 nm, a wavelength where interference from excipients is generally minimal.[6]
Reaction Pathway: Oxidative Coupling for Colorimetric Detection
Caption: Principle of the Colorimetric Method for Nicorandil Determination.
Protocol:
-
Reagent Preparation:
-
MBTH Solution (0.2% w/v): Dissolve 200 mg of MBTH in 100 ml of distilled water.
-
DL-dopa Solution (0.2% w/v): Dissolve 200 mg of DL-dopa in 100 ml of distilled water.
-
Sulfuric Acid (5 M): Prepare by diluting concentrated sulfuric acid with distilled water.
-
-
Preparation of Standard Stock Solution (100 µg/ml): Prepare as described in Method A, using distilled water as the solvent.
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1.0 to 15.0 µg/ml.[7]
-
Color Development: To 1 ml of each standard or sample solution in a series of 10 ml volumetric flasks, add 1 ml of 5 M sulfuric acid, 1 ml of 0.2% MBTH solution, and 2 ml of 0.2% DL-dopa solution. Mix well and heat in a water bath at 95°C for 5 minutes. Cool to room temperature and dilute to the mark with distilled water.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting colored solutions at 530 nm against a reagent blank prepared in the same manner without the drug.[6]
-
Quantification: Construct a calibration curve and determine the concentration of nicorandil in the sample.
Method Validation
Both described methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose.[8] Key validation parameters are summarized below.
| Parameter | Method A (UV) | Method B (Visible) | Acceptance Criteria |
| Linearity Range | 5-40 µg/ml[5] | 1.0-15.0 µg/ml[7] | Correlation coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102%[7] | Within 98.0% to 102.0% |
| Precision (% RSD) | < 2% | < 2% | Relative Standard Deviation should not be more than 2% |
| Limit of Detection (LOD) | Dependent on instrument | ~0.05 µg/ml | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Dependent on instrument | ~0.15 µg/ml | Signal-to-Noise ratio of 10:1 |
| Specificity | Potential for interference from UV-absorbing excipients. | High, as the reaction is specific to the oxidizing nature of nicorandil. | No interference at the analytical wavelength. |
Conclusion
The spectrophotometric methods detailed in this application note provide simple, accurate, and precise means for the quantification of nicorandil in pharmaceutical preparations. The direct UV method is ideal for rapid, routine analysis, while the visible spectrophotometric method offers enhanced sensitivity and specificity. The choice of method will depend on the specific requirements of the analysis, including the concentration of the analyte and the nature of the sample matrix. Proper method validation is essential to ensure reliable and meaningful results.
References
-
Nicorandil. (n.d.). Deranged Physiology. Retrieved from [Link]
-
Mukhopadhyay, S., et al. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research, 2(2), 397-404. Retrieved from [Link]
-
Rahman, N., Ahmad, Y., & Azmi, S. N. H. (2004). Selective and validated spectrophotometric methods for the determination of nicorandil in pharmaceutical formulations. AAPS PharmSciTech, 5(4), e34. Retrieved from [Link]
-
Frydman, A. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20(Suppl 3), S34-44. Retrieved from [Link]
-
García, C. V., et al. (2024). Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. Journal of Pharmacy & Pharmacognosy Research, 12(2), 245-257. Retrieved from [Link]
-
Brogden, R. N., & Faulds, D. (1989). Pharmacokinetics of nicorandil. American Journal of Cardiology, 63(21), 25J-33J. Retrieved from [Link]
-
Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(2), 850-858. Retrieved from [Link]
-
El-Didamony, A. M., et al. (2017). Spectrophotometric Determination of Nicorandil in Bulk and Pharmaceutical Formulation Using Phospho-Molybdenum Blue Complex. Journal of Analytical & Pharmaceutical Research, 5(4), 00148. Retrieved from [Link]
-
Patel, C. N., et al. (2005). Spectrophotometric methods for the estimation of nicorandil in tablet dosage forms. Indian Journal of Pharmaceutical Sciences, 67(1), 103-105. Retrieved from [Link]
-
Rahman, N., Ahmad, Y., & Azmi, S. N. H. (2004). Selective and validated spectrophotometric methods for the determination of nicorandil in pharmaceutical formulations. The AAPS Journal, 6(4), e34. Retrieved from [Link]
-
Nicorandil. (n.d.). Wikipedia. Retrieved from [Link]
-
Singh, S., et al. (2014). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845. Retrieved from [Link]
-
Tipre, D. N., & Vavia, P. R. (2001). A stability-indicating thin-layer chromatographic and densitometric method for determination of nicorandil in tablet formulation. Journal of Planar Chromatography-Modern TLC, 14(6), 434-437. Retrieved from [Link]
-
Yilmaz, B. (2020). Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals. Current Pharmaceutical Analysis, 16(5), 546-553. Retrieved from [Link]
-
Rahman, N., & Singh, M. (2007). Quantitation of Nicorandil in Pharmaceutical Formulations by Spectrophotometry Using N-(1-naphthyl) Ethylenediamine Dihydrochloride as Coupling Agent. Analytical Sciences, 23(8), 993-998. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Experimental Design: 6-Hydroxy Nicorandil Studies
Introduction: Unveiling the Potential of a Nicorandil Metabolite
Nicorandil is a well-established anti-anginal agent with a unique dual mechanism of action: it functions as both a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener.[1][2] This dual action results in balanced vasodilation of both arteries and veins, reducing both preload and afterload, and thereby decreasing myocardial oxygen demand.[3] Furthermore, the activation of K-ATP channels is believed to confer direct cardioprotective effects, mimicking ischemic preconditioning.[4]
While the pharmacology of nicorandil is extensively studied, the biological activities of its metabolites are less understood. Nicorandil undergoes significant hepatic metabolism, with the primary pathway being denitration to the pharmacologically inactive 2-nicotinamidoethanol.[5][6] However, other metabolites, such as 6-Hydroxy Nicorandil (CAS: 113743-17-2), have been identified.[7][8] The physiological and pharmacological effects of this compound remain largely uncharacterized.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo studies to investigate the cardiovascular effects of this compound. Given the scarcity of data on this specific metabolite, the proposed experimental design is structured to first establish its basic pharmacokinetic and pharmacodynamic profile, followed by an evaluation of its efficacy in a relevant disease model, using the parent compound, nicorandil, as a benchmark.
Part 1: Foundational In Vivo Assessment
The initial phase of in vivo studies should focus on characterizing the fundamental pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. This foundational data is crucial for designing subsequent efficacy studies and for understanding the compound's potential therapeutic window.
Pharmacokinetic Profiling
A preliminary pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Animal Model:
-
Species: Sprague-Dawley rats are a suitable initial model due to their widespread use in cardiovascular research, well-characterized physiology, and ease of handling.
-
Sex: Both male and female rats should be included to identify any potential sex-based differences in pharmacokinetics.
-
Group Size: A minimum of 3-5 animals per time point is recommended to ensure statistical power.
Protocol for Preliminary Pharmacokinetic Study:
-
Compound Administration:
-
Administer a single dose of this compound. The route of administration should be selected based on the intended clinical application (e.g., oral gavage for oral formulation, intravenous injection for direct systemic exposure).
-
A range of doses should be tested to assess dose-linearity.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) via a cannulated vessel (e.g., jugular vein) to minimize stress on the animals.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
-
Table 1: Example Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | The highest concentration of the drug in the blood. |
| Tmax | The time at which Cmax is reached. |
| AUC | The total exposure to the drug over time. |
| t1/2 | The time it takes for the drug concentration to decrease by half. |
| Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| CL | The rate at which the drug is removed from the body. |
Pharmacodynamic Assessment: Effects on Hemodynamics
The primary pharmacodynamic effects of nicorandil are vasodilation and subsequent changes in blood pressure and heart rate.[3] A study to assess these effects for this compound is a critical next step.
Experimental Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats can be used. SHRs are a good model to assess antihypertensive effects.
-
Instrumentation: Animals should be instrumented with telemetry devices for continuous monitoring of blood pressure and heart rate to minimize stress and allow for data collection in conscious, freely moving animals.
Protocol for Hemodynamic Study:
-
Telemetry Implantation:
-
Surgically implant telemetry transmitters according to the manufacturer's instructions. Allow for a recovery period of at least one week.
-
-
Baseline Recording:
-
Record baseline blood pressure, heart rate, and activity for at least 24 hours prior to compound administration.
-
-
Compound Administration:
-
Administer a single dose of this compound (and a vehicle control) at doses informed by the PK study.
-
-
Data Acquisition and Analysis:
-
Continuously record hemodynamic parameters for at least 24 hours post-dose.
-
Analyze the data to determine the magnitude and duration of changes in systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.
-
Part 2: Efficacy Evaluation in a Preclinical Model of Myocardial Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion (I/R) injury is a clinically relevant condition where nicorandil has shown therapeutic benefits. This model is therefore appropriate for evaluating the potential cardioprotective effects of this compound.
Rationale for Model Selection
The rodent model of myocardial I/R injury induced by temporary ligation of the left anterior descending (LAD) coronary artery is a well-established and reproducible model that mimics the clinical scenario of myocardial infarction followed by reperfusion therapy.
Experimental Design
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Experimental Groups:
-
Sham: Animals undergo the surgical procedure without LAD ligation.
-
I/R + Vehicle: Animals are subjected to I/R injury and receive the vehicle control.
-
I/R + this compound: Animals are subjected to I/R injury and receive this compound. Multiple dose groups should be included to establish a dose-response relationship.
-
I/R + Nicorandil (Positive Control): Animals are subjected to I/R injury and receive a known effective dose of nicorandil.
-
Diagram 1: Experimental Workflow for Myocardial I/R Injury Study
Caption: Workflow for the in vivo myocardial ischemia-reperfusion model.
Detailed Protocol for Myocardial I/R Injury
-
Anesthesia and Ventilation:
-
Anesthetize the rat with isoflurane (4-5% for induction, 1.5-2.5% for maintenance).
-
Intubate the trachea and connect to a rodent ventilator.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD coronary artery with a suture (e.g., 6-0 silk) for a period of 30-45 minutes to induce ischemia. Successful ligation is confirmed by the observation of myocardial blanching.
-
-
Drug Administration:
-
Administer this compound, nicorandil, or vehicle intravenously a few minutes before the onset of reperfusion.
-
-
Reperfusion:
-
Release the ligature to allow for reperfusion of the coronary artery.
-
-
Post-operative Care:
-
Close the chest in layers and allow the animal to recover in a warm environment.
-
Administer analgesics as required.
-
-
Endpoint Analysis (typically 24 hours post-reperfusion):
-
Infarct Size Measurement:
-
Excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted area remains pale.
-
Quantify the infarct size as a percentage of the area at risk.
-
-
Cardiac Function Assessment:
-
Perform echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Biochemical Markers:
-
Measure plasma levels of cardiac troponin I or T (cTnI/cTnT) and creatine kinase-MB (CK-MB) as indicators of myocardial damage.
-
-
Table 2: Key Endpoints for Efficacy Evaluation in Myocardial I/R Injury Model
| Endpoint | Method | Expected Outcome with Effective Treatment |
| Infarct Size | TTC Staining | Reduction in infarct size compared to the vehicle group. |
| Cardiac Function | Echocardiography | Preservation of LVEF and FS. |
| Myocardial Injury Markers | ELISA/Immunoassay | Lower plasma levels of cTnI/cTnT and CK-MB. |
| Arrhythmia Score | ECG analysis during I/R | Reduction in the incidence and severity of reperfusion-induced arrhythmias. |
Part 3: Mechanistic Insights
Should this compound demonstrate significant cardioprotective effects, further studies can be designed to elucidate its mechanism of action.
Investigating the Role of K-ATP Channels
To determine if the effects of this compound are mediated through K-ATP channel opening, the I/R injury protocol can be repeated in the presence of a K-ATP channel blocker, such as glibenclamide. If the protective effects of this compound are abolished by glibenclamide, it would strongly suggest the involvement of this pathway.
Assessing Nitric Oxide Donor Properties
The contribution of the nitric oxide pathway can be investigated by measuring levels of cGMP, the downstream messenger of NO, in cardiac tissue. An increase in cGMP levels in the hearts of animals treated with this compound would indicate NO donor activity.
Diagram 2: Proposed Dual Mechanism of Action of Nicorandil
Caption: The dual mechanism of action of Nicorandil, which may be shared by its active metabolites.
Conclusion
The in vivo study of this compound requires a systematic and stepwise approach, beginning with fundamental pharmacokinetic and pharmacodynamic characterization, followed by efficacy evaluation in a clinically relevant disease model. The protocols and experimental designs outlined in these application notes provide a robust framework for elucidating the cardiovascular properties of this understudied metabolite. By comparing its effects to the parent compound, nicorandil, researchers can gain valuable insights into its potential as a therapeutic agent.
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- de Fátima, Â., et al. Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. Bioorganic & Medicinal Chemistry. 2014;22(10):2767-2775.
- Sakai K, Akima M, Saito K, Saitoh M, Matsubara S. Nicorandil metabolism in rat myocardial mitochondria. J Cardiovasc Pharmacol. 2000;35(5):723-728.
- Frydman AM. Pharmacokinetic profile of nicorandil in humans: an overview. J Cardiovasc Pharmacol. 1992;20 Suppl 3:S34-44.
- Frydman A, Chapelle P, Diekmann H, Gaudry D, Honorato J, Greb WH. Pharmacokinetics of nicorandil. Am J Cardiol. 1989;63(21):25J-33J.
- Gao J, et al. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice. J Vis Exp. 2022;(179):e63321.
- Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Int J Mol Sci. 2023; 24(19): 14909.
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ChemSrc. Nicorandil. [Link]
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- Krumenacher M, Roland E. Effects of Nicorandil on Coronary Hemodynamics in Ischemic Heart Disease: Comparison With Nitroglycerin, Nifedipine, and Propranolol. Am J Cardiol. 1985;56(13):861-866.
- Wang Y, et al. Nicorandil as a promising therapeutic option for ventricular arrhythmia: A case report and review of literature. World J Clin Cases. 2023;11(21):5102-5109.
- Effects of Nicorandil on Inflammation, Apoptosis and Atherosclerotic Plaque Progression. Int J Mol Sci. 2021; 22(3): 1109.
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HTS Biopharma. Nicorandil 6-Hydroxy Impurity. [Link]
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ResearchGate. Nicorandil Metabolism in Rat Myocardial Mitochondria. [Link]
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Human Metabolome Database. Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]
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PharmaCompass. Nicorandil. [Link]
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- Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Proteins. 2024; 92(1): 112-120.
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Application Note: In Vitro Cell-Based Assays to Characterize the Bioactivity of 6-Hydroxy Nicorandil
Introduction
Nicorandil is a well-established antianginal agent recognized for its unique dual mechanism of action: it functions as both a nitric oxide (NO) donor and an opener of adenosine triphosphate-sensitive potassium (K-ATP) channels.[1][2][3] This combined activity results in balanced arterial and venous dilation, reducing both cardiac preload and afterload, which is beneficial in the treatment of ischemic heart disease.[1][4] Furthermore, the activation of K-ATP channels is implicated in the powerful phenomenon of ischemic preconditioning, conferring direct cardioprotective effects.[1][5]
Following administration, Nicorandil is extensively metabolized in the body, with one of its metabolites being 6-Hydroxy Nicorandil.[6][7] Understanding the pharmacological activity of this metabolite is crucial for a complete picture of Nicorandil's therapeutic action and duration. It is essential to determine whether this compound retains the dual functionalities of its parent compound.
This application note provides a framework and a set of detailed protocols for researchers, scientists, and drug development professionals to comprehensively assess the biological activities of this compound in vitro. We will describe robust, cell-based assays to independently quantify its potential K-ATP channel opening and nitric oxide-donating capabilities, as well as a functional assay to evaluate its ultimate cardioprotective effects.
Background: The Dual Mechanism of Action of Nicorandil
To assess the activity of this compound, it is imperative to understand the two primary signaling pathways activated by the parent drug, Nicorandil.
-
K-ATP Channel Activation: Nicorandil opens ATP-sensitive potassium channels located in the plasma membrane of vascular smooth muscle cells and in the inner mitochondrial membrane of cardiomyocytes.[4][6] This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium influx and leading to smooth muscle relaxation (vasodilation) and cardioprotection.[2]
-
Nitric Oxide (NO) Donation: The nitrate moiety in Nicorandil's structure enables it to act as an NO donor.[3][4] The released NO activates soluble guanylate cyclase (sGC) in smooth muscle cells.[2] Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[2][8] This signaling cascade ultimately leads to a decrease in intracellular calcium levels and vasodilation, primarily affecting the venous system.[2]
Diagram 1: Dual signaling pathways of the parent compound, Nicorandil.
Part 1: Assessment of K-ATP Channel Opening Activity
This section details the use of a thallium flux assay, a robust and high-throughput method, to determine if this compound can open K-ATP channels.
Scientific Principle
Potassium channels are permeable to thallium ions (Tl+), which have a similar ionic radius to K+.[9] The FluxOR™ Potassium Ion Channel Assay, and similar fluorescence-based assays, use a Tl+-sensitive fluorescent dye that exhibits low fluorescence in the absence of Tl+ but increases its fluorescence signal upon binding Tl+.[10] When K-ATP channels are opened by an agonist, an influx of extracellularly applied Tl+ occurs, leading to a measurable increase in intracellular fluorescence. This signal is proportional to the number of open channels, allowing for the quantification of channel activation.[10][11]
Cell Line Selection
-
Recombinant Cell Lines (Recommended for Primary Screening): Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the subunits of the desired K-ATP channel (e.g., Kir6.2/SUR2A for cardiac type) are ideal. They provide a high signal-to-noise ratio with low endogenous channel activity.
-
Physiologically Relevant Cells (for Secondary/Confirmatory Assays):
Experimental Workflow: Thallium Flux Assay
Diagram 3: General workflow for the Griess Assay to measure NO metabolites.
Detailed Protocol: Griess Assay for Total NO (Nitrite + Nitrate)
Materials:
-
HUVECs and appropriate growth medium (phenol red-free medium is recommended to avoid interference). [14]* Clear, flat-bottom 96-well microplates.
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Nitrate Reductase and its cofactor (NADPH).
-
Sodium Nitrite (NaNO₂) standard solution (100 µM).
-
This compound, Nicorandil (positive control), Sodium Nitroprusside (SNP, positive control).
Procedure:
-
Cell Culture and Treatment: Seed HUVECs in a 24-well plate. Once confluent, replace the medium with fresh, serum-free, phenol red-free medium. Add various concentrations of this compound and controls. Incubate for the desired time (e.g., 4, 12, or 24 hours).
-
Sample Collection: Collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to remove any cellular debris. [15]3. Nitrate Standard Curve: Prepare a standard curve by making serial dilutions of the 100 µM NaNO₂ stock solution in the same medium used for the experiment (ranging from ~1 to 100 µM).
-
Nitrate Reduction (for Total NO): a. In a 96-well plate, add 50 µL of each sample and standard. b. Add 25 µL of NADPH solution and 25 µL of Nitrate Reductase solution to each well. c. Incubate for 60 minutes at 37°C to convert all nitrate to nitrite.
-
Colorimetric Reaction: a. Add 50 µL of Griess Reagent A to each well. Incubate for 10 minutes at room temperature, protected from light. b. Add 50 µL of Griess Reagent B to each well. Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.
-
Measurement and Analysis: a. Measure the absorbance at 540 nm using a microplate reader. b. Subtract the absorbance of the blank from all readings. c. Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the concentration of nitrite in the samples using the linear regression equation from the curve.
Expected Data & Interpretation
A dose-dependent increase in nitrite concentration in the supernatant indicates that this compound either directly donates NO or stimulates cells to produce it. By comparing the results from a cell-free system to a cell-based system (e.g., HUVECs), one can distinguish between direct donation and cellular stimulation.
| Treatment (100 µM) | Nitrite Concentration (µM) |
| Vehicle Control | 2.5 ± 0.3 |
| Nicorandil | 15.8 ± 1.2 |
| This compound | 3.1 ± 0.4 |
| Sodium Nitroprusside (SNP) | 45.2 ± 2.5 |
| Table 2: Example data from a Griess assay in HUVEC supernatant. A low reading for the metabolite would suggest it has lost its NO-donating ability. Values are hypothetical. |
Part 3: Functional Assay for Cardioprotection
To integrate the findings from the target-based assays, a functional assay using an in vitro model of ischemia-reperfusion (I/R) injury is highly informative. This assesses the ultimate endpoint of Nicorandil's action: protecting heart cells from ischemic damage. [1][16]
Scientific Principle
Myocardial ischemia-reperfusion injury can be simulated in vitro by subjecting cardiomyocytes to a period of oxygen and glucose deprivation (OGD), followed by reoxygenation and the reintroduction of glucose. [17]This process induces cell stress and death, mimicking the damage that occurs in the heart during a heart attack and subsequent reperfusion. A cardioprotective compound will increase cell viability and reduce markers of cell death in this model.
Cell Line Selection
-
Human iPSC-derived Cardiomyocytes (hiPSC-CMs): These cells are the current gold standard for in vitro cardiac modeling. They are human-derived, exhibit spontaneous beating, and express relevant cardiac ion channels and receptors, making them an excellent platform for assessing cardioprotective efficacy. [12][13][17]
Experimental Workflow: In Vitro Ischemia-Reperfusion (I/R) Assay
Diagram 4: Workflow for an in vitro Ischemia-Reperfusion (I/R) assay using cardiomyocytes.
Detailed Protocol: In Vitro I/R Assay
Materials:
-
hiPSC-CMs plated in 96-well plates.
-
Normoxic incubator (37°C, 5% CO₂, 21% O₂).
-
Hypoxic incubator or chamber (37°C, 5% CO₂, <1% O₂).
-
DMEM (No Glucose) for OGD medium.
-
Standard hiPSC-CM culture medium for reperfusion.
-
Cell viability assay kit (e.g., MTT, LDH cytotoxicity).
Procedure:
-
Cell Culture: Culture hiPSC-CMs according to the supplier's protocol until a stable, spontaneously beating syncytium is formed.
-
Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound, Nicorandil (positive control), or vehicle. Incubate for 30-60 minutes under normoxic conditions.
-
Oxygen-Glucose Deprivation (OGD): a. Aspirate the treatment medium. b. Wash cells once with DMEM (No Glucose). c. Add 100 µL of DMEM (No Glucose) to each well. d. Place the plate in a hypoxic chamber for 2-4 hours. A normoxic control plate should be kept in the standard incubator.
-
Reperfusion: a. Remove the plate from the hypoxic chamber. b. Quickly aspirate the OGD medium and replace it with standard, pre-warmed hiPSC-CM culture medium containing the respective test compounds. c. Return the plate to the normoxic incubator for 12-24 hours.
-
Assessment of Cell Viability: a. Following the reperfusion period, measure cell viability using a standard method. For an LDH assay, collect the supernatant to measure the release of lactate dehydrogenase, an indicator of cell membrane damage. For an MTT assay, incubate cells with MTT reagent to measure metabolic activity in surviving cells.
-
Data Analysis: a. Normalize the data. For an MTT assay, normalize to the normoxic vehicle control (100% viability). For an LDH assay, normalize to a "total lysis" control (100% cytotoxicity). b. Compare the viability of cells treated with this compound to the vehicle-treated OGD group.
Expected Data & Interpretation
A significant increase in cell viability (or decrease in cytotoxicity) in the this compound-treated group compared to the vehicle-treated I/R group would demonstrate a direct cardioprotective effect. This functional outcome would corroborate positive results from the K-ATP channel opening assay.
| Group | Treatment | Cell Viability (% of Normoxic Control) |
| Normoxia Control | Vehicle | 100% |
| I/R Control | Vehicle | 45 ± 5% |
| I/R + Treatment | Nicorandil (10 µM) | 75 ± 6% |
| I/R + Treatment | This compound (10 µM) | 72 ± 7% |
| Table 3: Example data from an in vitro I/R assay. Similar viability protection would suggest the metabolite retains cardioprotective activity. Values are hypothetical. |
Summary and Conclusion
The comprehensive assessment of this compound's activity requires a multi-assay approach that mirrors the known dual mechanism of its parent compound. The protocols outlined in this application note provide a robust framework for this investigation.
-
The Thallium Flux Assay will definitively determine if this compound retains the ability to open K-ATP channels and quantify its potency.
-
The Griess Assay will establish whether the metabolite can still act as a nitric oxide donor, a function that may be lost during metabolism.
-
The in vitro Ischemia-Reperfusion Assay will provide crucial functional data on its ultimate cardioprotective efficacy.
By systematically applying these cell-based assays, researchers can build a complete pharmacological profile of this compound, contributing to a deeper understanding of Nicorandil's overall therapeutic effect and the role its metabolites play in its clinical utility.
References
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A Novel Mitochondrial K ATP Channel Assay - American Heart Association Journals. (n.d.). American Heart Association Journals. Retrieved January 12, 2026, from [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment - NIH. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Nitric Oxide Assay? - ResearchGate. (2013, April 23). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC - PubMed Central. (2020, June 2). PubMed Central. Retrieved January 12, 2026, from [Link]
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Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. (2025, November 18). ScienceDirect. Retrieved January 12, 2026, from [Link]
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Routes for Potassium Ions across Mitochondrial Membranes: A Biophysical Point of View with Special Focus on the ATP-Sensitive K+ Channel - MDPI. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Cell-based potassium ion channel screening using the FluxOR assay - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Endothelial Cell Vascular Smooth Muscle Cell Co-Culture Assay For High Throughput Screening Assays For Discovery of Anti-Angiogenesis Agents and Other Therapeutic Molecules. (n.d.). Thieme Connect. Retrieved January 12, 2026, from [Link]
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Nicorandil. An updated review of its use in ischaemic heart disease with emphasis on its cardioprotective effects - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Meta-analysis of Nicorandil effectiveness on myocardial protection after percutaneous coronary intervention - PMC - PubMed Central. (2019, June 14). PubMed Central. Retrieved January 12, 2026, from [Link]
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Identification of an ATP-sensitive potassium channel in mitochondria - PMC - NIH. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention - PMC - NIH. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - NIH. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Advancing Cardiovascular Drug Screening Using Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC - NIH. (2024, July 21). NIH. Retrieved January 12, 2026, from [Link]
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Nitric Oxide Assays - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc. Retrieved January 12, 2026, from [Link]
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Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention - Medical Science Monitor. (n.d.). Medical Science Monitor. Retrieved January 12, 2026, from [Link]
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Development of oral tablets containing Nicorandil - CORE. (n.d.). CORE. Retrieved January 12, 2026, from [Link]
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Drug Development and the Use of Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Disease Modeling and Drug Toxicity Screening - MDPI. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Understanding mitochondrial potassium channels: 33 years after discovery. (2024, May 27). Frontiers. Retrieved January 12, 2026, from [Link]
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Developing an in vitro Tl+ flux assay for potassium channel agonist identification - YouTube. (2018, August 14). YouTube. Retrieved January 12, 2026, from [Link]
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Nitric Oxide Assay Kit - Cellular Assay Kit - OZ Biosciences. (n.d.). OZ Biosciences. Retrieved January 12, 2026, from [Link]
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Nicorandil - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Nicorandil metabolism in rat myocardial mitochondria - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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(PDF) Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention - ResearchGate. (2017, June 15). ResearchGate. Retrieved January 12, 2026, from [Link]
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Nicorandil - Deranged Physiology. (n.d.). Deranged Physiology. Retrieved January 12, 2026, from [Link]
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Endothelial Cell Culture: Diagnostic Reaserch Tool | Da-Ta Biotech. (n.d.). Da-Ta Biotech. Retrieved January 12, 2026, from [Link]
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Advancing Cardiovascular Drug Screening Using Human Pluripotent Stem Cell-Derived Cardiomyocytes - ResearchGate. (2024, July 17). ResearchGate. Retrieved January 12, 2026, from [Link]
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Phenotypic Screening – Cardiomyocytes - Charnwood Discovery. (n.d.). Charnwood Discovery. Retrieved January 12, 2026, from [Link]
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Nitric Oxide Assay (NO) - ScienCell Research Laboratories. (n.d.). ScienCell Research Laboratories. Retrieved January 12, 2026, from [Link]
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Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity. (n.d.). NC3Rs. Retrieved January 12, 2026, from [Link]
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Endothelial Cell Culture Model for Replication of Physiological Profiles of Pressure, Flow, Stretch, and Shear Stress in Vitro - ACS Figshare. (n.d.). ACS Figshare. Retrieved January 12, 2026, from [Link]
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Molecular mechanism of action of nicorandil - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Nicorandil - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Nicorandil - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Potassium Channel Assays | K⁺ Indicators - ION Biosciences. (n.d.). ION Biosciences. Retrieved January 12, 2026, from [Link]
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Pharmacokinetic profile of nicorandil in humans: an overview - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Endothelial cells in culture: a model for studying vascular functions - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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What is the mechanism of action (MOA) of Nicorandil? - Dr.Oracle. (2025, September 20). Dr.Oracle. Retrieved January 12, 2026, from [Link]
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Nicorandil | C8H9N3O4 | CID 47528 - PubChem - NIH. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Application Note: Preparation and Use of 6-Hydroxy Nicorandil Reference Standard for Pharmacokinetic and Metabolite Studies
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of the 6-Hydroxy Nicorandil reference standard. Nicorandil is an anti-anginal agent with a dual mechanism of action, functioning as both a potassium channel activator and a nitric oxide donor. Understanding its metabolic fate is critical for comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) studies. This document outlines the significance of this compound, a key pyridine-ring-hydroxylated metabolite, and details the procedures for obtaining and utilizing its reference standard. A validated protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is provided, complete with experimental workflows and data presentation.
Introduction to Nicorandil and its Metabolism
Nicorandil is a nicotinamide derivative used for the prevention and treatment of angina pectoris.[1] It exhibits a unique dual-action mechanism, acting as an ATP-sensitive potassium channel (K-ATP) opener and a nitric oxide (NO) donor, which results in both arterial and venous vasodilation.[1][2][3] Upon oral administration, nicorandil is well absorbed and extensively metabolized in the liver.[2][4][5] The primary metabolic pathway is denitration to form an inactive metabolite, N-(2-hydroxyethyl)-nicotinamide.[2][6] However, other pathways, including hydroxylation of the pyridine ring, also occur.
The metabolite, this compound (1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxamide), is a significant product of this alternative pathway. While the parent drug and its denitrated metabolite are the most abundant circulating species, the accurate measurement of hydroxylated metabolites is crucial for a complete understanding of the drug's disposition, potential for drug-drug interactions, and safety assessment. A high-purity, well-characterized reference standard is an indispensable tool for the quantitative bioanalysis required in these studies.
Preparation of this compound Reference Standard
The acquisition of a high-purity reference standard is the foundational step for any quantitative bioanalytical method. There are two primary routes for obtaining the this compound standard: commercial sourcing and custom synthesis.
Commercial Sourcing & Characterization
Several specialized chemical suppliers offer this compound as a reference standard, often categorized as an impurity or metabolite of Nicorandil.
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Chemical Name | 1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxamide | |
| CAS Number | 113743-17-2 | |
| Molecular Formula | C₈H₉N₃O₅ |
| Molecular Weight | 227.17 g/mol | |
When purchasing a reference standard, it is imperative to obtain a Certificate of Analysis (CoA). The CoA validates the identity and purity of the compound. Key characterization data to verify on the CoA include:
-
Identity Confirmation: ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure and Mass Spectrometry (MS) for molecular weight verification.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or MS detection to determine purity, typically expressed as a percentage (e.g., >98%).
-
Quantification: A quantitative assay such as quantitative NMR (qNMR) or mass balance to assign a precise potency value.
Custom Synthesis
In cases where a commercial standard is unavailable or does not meet specific requirements (e.g., isotopic labeling), custom synthesis is necessary. While a detailed synthesis protocol is beyond the scope of this note, the general approach involves the hydroxylation of a suitable nicorandil precursor or derivative, followed by purification and rigorous characterization as described above. The synthesis of the parent compound, Nicorandil, typically involves the condensation of nicotinoyl chloride with 2-nitroxyethylamine.[7] A synthetic route for this compound would require specialized organic chemistry expertise to introduce the hydroxyl group at the 6-position of the pyridine ring.
Use of Reference Standard: Quantification in Human Plasma by LC-MS/MS
The reference standard is critically employed in the development and validation of bioanalytical methods. The following protocol details a robust LC-MS/MS method for the simultaneous quantification of Nicorandil and its key metabolites, including this compound, in human plasma. This method is essential for pharmacokinetic studies.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) for separation. A stable isotope-labeled internal standard (IS) is added to plasma samples, which are then subjected to a protein precipitation extraction. The resulting supernatant is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from spiked plasma standards.
Experimental Workflow
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Application Notes and Protocols: 6-Hydroxy Nicorandil in Ischemia-Reperfusion Injury Models
<
Introduction: The Challenge of Ischemia-Reperfusion Injury and the Promise of 6-Hydroxy Nicorandil
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. This complex cascade of events, involving oxidative stress, inflammation, and apoptosis, is a major cause of morbidity and mortality in conditions like myocardial infarction and stroke.[1][2] Nicorandil, a compound with a dual mechanism of action, has shown significant promise in mitigating I/R injury.[3][4][5] It functions as both a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener.[3][4][5] The active metabolite of nicorandil, this compound, is believed to play a crucial role in its cardioprotective effects. This document provides a comprehensive guide for researchers on the application of this compound in preclinical I/R injury models.
The rationale for investigating this compound stems from the critical role of K-ATP channels in cellular protection during ischemic events.[6][7] Opening these channels helps to maintain cellular homeostasis and reduce calcium overload, a key driver of cell death in I/R injury.[7] Furthermore, the nitric oxide component contributes to vasodilation, improving microvascular function and reducing the inflammatory response.[4]
Mechanism of Action: A Dual-Pronged Approach to Cytoprotection
The therapeutic efficacy of this compound in I/R injury is rooted in its bimodal mechanism of action. Understanding these pathways is crucial for designing experiments and interpreting results.
-
ATP-Sensitive Potassium (K-ATP) Channel Opening: this compound, like its parent compound, activates K-ATP channels, particularly the mitochondrial K-ATP (mitoK-ATP) channels. This leads to potassium ion influx into the mitochondrial matrix, which helps to stabilize the mitochondrial membrane potential, reduce the generation of reactive oxygen species (ROS), and prevent the opening of the mitochondrial permeability transition pore (mPTP).[8] The inhibition of mPTP opening is a critical step in preventing the release of pro-apoptotic factors and subsequent cell death.[9]
-
Nitric Oxide (NO) Donation: The nitrate moiety of the molecule releases nitric oxide, a potent vasodilator. This action improves blood flow to the ischemic tissue, reduces endothelial dysfunction, and inhibits platelet and neutrophil aggregation, thereby mitigating the inflammatory component of I/R injury.[4]
Caption: Dual mechanism of this compound in I/R injury.
Experimental Protocols: Modeling Ischemia-Reperfusion Injury
The choice of an appropriate I/R model is critical for obtaining relevant and reproducible data. Both in vivo and in vitro models have their unique advantages and are often used in a complementary manner.
Part 1: In Vivo Myocardial Ischemia-Reperfusion Model (Rat/Mouse)
This model closely mimics the clinical scenario of myocardial infarction and subsequent reperfusion therapy.
Workflow Diagram:
Caption: Workflow for in vivo myocardial I/R studies.
Step-by-Step Protocol:
-
Animal Preparation:
-
Acclimate male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
-
Intubate and ventilate the animal with a small animal ventilator.
-
Monitor core body temperature and maintain at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
-
Ischemia Induction:
-
Pass a 6-0 or 7-0 silk suture under the LAD artery.
-
Induce ischemia by tightening the suture to occlude the artery. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
The duration of ischemia typically ranges from 30 to 60 minutes.
-
-
Drug Administration:
-
This compound can be administered intravenously (i.v.) or intraperitoneally (i.p.).
-
A common dosing strategy is to administer the compound shortly before reperfusion. For example, an i.v. bolus of 100 µg/kg followed by a continuous infusion.[10] Dose-response studies are recommended to determine the optimal concentration for your specific model.
-
-
Reperfusion:
-
After the ischemic period, release the suture to allow blood flow to resume.
-
The reperfusion period typically lasts from 2 to 24 hours, depending on the endpoints being measured.
-
-
Post-Reperfusion Monitoring & Tissue Collection:
-
At the end of the reperfusion period, collect blood samples via cardiac puncture for biochemical analysis.
-
Euthanize the animal and excise the heart for further analysis.
-
Part 2: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This model allows for the study of cellular and molecular mechanisms in a controlled environment, free from systemic influences.[11]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture primary neonatal rat ventricular myocytes or H9c2 cells (a rat heart-derived cell line) in appropriate culture medium.
-
Plate the cells in multi-well plates and allow them to reach 70-80% confluency.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a period of 2-4 hours.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the compound to the culture medium at the desired concentration (e.g., 1-100 µM) either before OGD (pre-conditioning) or at the onset of reoxygenation.
-
-
Reoxygenation:
-
After the OGD period, replace the medium with normal glucose-containing medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period of 12-24 hours.
-
-
Assessment of Cell Viability and Injury:
-
Perform assays to measure cell viability (e.g., MTT or LDH release assay), apoptosis (e.g., TUNEL staining or caspase activity assay), and oxidative stress.
-
Assessment of Therapeutic Efficacy: Key Endpoints and Methodologies
A multi-faceted approach is necessary to comprehensively evaluate the protective effects of this compound.
| Endpoint | In Vivo Methodology | In Vitro Methodology | Rationale |
| Infarct Size | 2,3,5-triphenyltetrazolium chloride (TTC) staining; Evans blue dye exclusion.[10] Histological analysis with Masson's trichrome staining for chronic models.[12][13][14] | Not directly applicable. | Quantifies the extent of myocardial necrosis. |
| Cardiac Function | Echocardiography to measure ejection fraction and fractional shortening.[14][15] | Not applicable. | Assesses the impact on heart pump function. |
| Apoptosis | TUNEL staining of heart tissue sections; Western blot for caspase-3, Bax, and Bcl-2.[16][17][18][19] | TUNEL staining; Caspase-3/7 activity assays; Annexin V/PI staining.[20] | Measures the extent of programmed cell death. |
| Oxidative Stress | Measurement of malondialdehyde (MDA) and superoxide dismutase (SOD) in heart tissue homogenates; Dihydroethidium (DHE) staining.[21][22][23][24] | Measurement of intracellular ROS using probes like DCFH-DA.[20] | Quantifies the level of damaging free radicals. |
| Inflammation | Myeloperoxidase (MPO) activity assay in heart tissue; ELISA for inflammatory cytokines (e.g., TNF-α, IL-6).[25] | ELISA for inflammatory cytokines in culture supernatant. | Assesses the inflammatory response. |
| Biochemical Markers of Cardiac Injury | Measurement of serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).[1][26][27][28][29][30] | Measurement of LDH release into the culture medium.[31] | Indicates the degree of myocyte damage. |
Data Interpretation and Troubleshooting
-
Variability in Infarct Size: Ensure consistent surgical technique, particularly the location of the LAD ligation, to minimize variability.
-
Drug Solubility and Stability: Prepare fresh solutions of this compound for each experiment.
-
Off-Target Effects: Include appropriate controls, such as a vehicle-treated group and a group treated with a K-ATP channel blocker (e.g., glibenclamide) to confirm the mechanism of action.[5]
Conclusion
This compound represents a promising therapeutic agent for the mitigation of ischemia-reperfusion injury. Its dual mechanism of action, targeting both mitochondrial protection and vascular function, offers a comprehensive approach to cytoprotection. The protocols and methodologies outlined in this guide provide a robust framework for researchers to investigate the full therapeutic potential of this compound in preclinical models. Rigorous experimental design and a multi-pronged analytical approach are key to generating high-quality, translatable data.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative and inflammatory biomarkers of ischemia and reperfusion injuries [pubmed.ncbi.nlm.nih.gov]
- 3. Nicorandil. An updated review of its use in ischaemic heart disease with emphasis on its cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The KATP channel opener, nicorandil, ameliorates brain damage by modulating synaptogenesis after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Systemic Intake of K-ATP Opener (Nicorandil) and Mesenchymal Stem Cells Preconditioned With Nicorandil Alleviates Pancreatic Insufficiency in a Model of Bilateral Renal Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardio protective effect of nicorandil in reperfusion injury among patients undergoing primary percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Cardioprotective effects of K(ATP) channel opener nicorandil during ischemia/ reperfusion in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Myocardial infarct size measurement in the mouse chronic infarction model: comparison of area- and length-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myocardial Infarct Size Measurement in the Mouse Chronic Infarction Model: Comparison of Area- and Length-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Myocardial infarct size measurement in the mouse chronic infarction model: comparison of area- and length-based approaches. | Semantic Scholar [semanticscholar.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Detection of apoptosis by [18F]ML-10 after cardiac ischemia–reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Inhibition of apoptosis induced by ischemia-reperfusion prevents inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Protective effect of nicorandil against myocardial ischemia/reperfusion injury mediated via IL33/ST2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of oxidative stress and cardiac dysfunction after ischemia/reperfusion injury in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oxidative Stress in Cardiac Tissue of Patients Undergoing Coronary Artery Bypass Graft Surgery: The Effects of Overweight and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 26. academic.oup.com [academic.oup.com]
- 27. ovid.com [ovid.com]
- 28. Cardiac Markers: Definition and Efficacy, Markers of Myocardial Necrosis and Ischemia, Acute Coronary Syndrome Testing Strategy [emedicine.medscape.com]
- 29. Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cardioprotective Effects of Nicorandil on Coronary Heart Disease Patients Undergoing Elective Percutaneous Coronary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Nicorandil Protects the Heart from Ischemia/Reperfusion Injury by Attenuating Endoplasmic Reticulum Response-induced Apoptosis Through PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. journals.physiology.org [journals.physiology.org]
- 33. Nicorandil, a KATP Channel Opener, Attenuates Ischemia–Reperfusion Injury in Isolated Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
- 35. Nicorandil Attenuates Ischemia-Reperfusion Injury Via Inhibition of Norepinephrine Release From Cardiac Sympathetic Nerve Terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Cardioprotective effects of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Assessment of nicorandil therapy in ischemic myocardial injury by using contrast-enhanced and functional MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
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- 41. Nicorandil Attenuates Global Myocardial Ischemia-Reperfusion Injury and Systemic Inflammation Through Inhibition of TLR-4 Signaling in a Neonatal Piglet Model of Cardiopulmonary Bypass and Cardioplegic Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Method Validation of 6-Hydroxy Nicorandil
Introduction: The Analytical Imperative for Nicorandil's Hydroxylated Metabolite
Nicorandil, a dual-action antianginal agent, exerts its therapeutic effects through both potassium channel activation and nitric oxide donation. Its metabolism is a critical aspect of its pharmacokinetic profile, leading to various derivatives that require careful characterization and quantification in drug development. While the denitrated metabolite, N-(2-hydroxyethyl)nicotinamide, is well-documented, another metabolite of interest is 6-Hydroxy Nicorandil. This metabolite, chemically known as 2-(6-hydroxynicotinamido)ethylnitrate, represents a Phase I hydroxylation product. Understanding its concentration in biological matrices is crucial for a comprehensive assessment of nicorandil's disposition and potential pharmacodynamic activity of its metabolites.
This document provides a detailed, proposed bioanalytical method for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a specific validated method for this metabolite is not widely available in the public domain, this protocol is based on established principles of bioanalysis for related compounds and must be fully validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
Proposed Bioanalytical Method: LC-MS/MS Quantification of this compound in Human Plasma
This section outlines a proposed method for the extraction and quantification of this compound from human plasma.
Analyte and Internal Standard
-
Analyte: this compound (2-(6-hydroxynicotinamido)ethylnitrate)
-
Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., this compound-d4) is the ideal choice to compensate for matrix effects and variability in extraction and ionization. If unavailable, a structurally similar compound with comparable extraction and chromatographic behavior that is not a metabolite of nicorandil should be chosen.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is proposed for its efficiency in removing plasma components that can interfere with the analysis.
Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., at 500 ng/mL in methanol) to each plasma sample, except for the blank plasma used for the calibration curve.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each sample, vortex for 10 seconds. This step helps in protein precipitation and pH adjustment for optimal SPE binding.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Protocol
A comprehensive validation of this proposed method is mandatory to ensure its reliability for bioanalytical applications. The validation will be performed in accordance with the FDA and EMA guidelines on bioanalytical method validation.[1][2]
Selectivity and Specificity
Rationale: To ensure that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.
Protocol:
-
Analyze at least six different blank plasma lots.
-
Analyze blank plasma spiked with the internal standard.
-
Analyze blank plasma spiked with this compound at the Lower Limit of Quantification (LLOQ).
-
The response of interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ response, and less than 5% for the internal standard.
Sensitivity (Lower Limit of Quantification - LLOQ)
Rationale: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Protocol:
-
Analyze a set of plasma samples (n=5) spiked with this compound at the proposed LLOQ concentration.
-
The analyte response at the LLOQ should be at least five times the response of a blank sample.
-
The accuracy should be within ±20% of the nominal concentration, and the precision (as coefficient of variation, CV%) should be ≤20%.
Calibration Curve and Linearity
Rationale: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
Protocol:
-
Prepare a calibration curve using a blank plasma sample and at least six non-zero calibration standards, spanning the expected concentration range.
-
The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
The correlation coefficient (r²) should be ≥0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for LLOQ).
Accuracy and Precision
Rationale: To assess the closeness of the measured values to the true values (accuracy) and the degree of scatter in a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ).
-
The precision (CV%) should not exceed 15% (20% for LLOQ).
Table 1: Hypothetical Intra-day and Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 | 0.98 | 98.0 | 12.3 |
| Low | 3.0 | 2.90 | 96.7 | 6.2 | 2.95 | 98.3 | 8.1 |
| Medium | 50.0 | 51.5 | 103.0 | 4.5 | 50.8 | 101.6 | 5.9 |
| High | 150.0 | 148.0 | 98.7 | 3.8 | 151.2 | 100.8 | 4.7 |
Recovery and Matrix Effect
Rationale: To evaluate the efficiency of the extraction procedure (recovery) and the influence of plasma components on the ionization of the analyte and internal standard (matrix effect).
Protocol:
-
Recovery: Compare the peak area of the analyte in extracted plasma samples with the peak area of the analyte spiked into the post-extraction supernatant of blank plasma at three QC levels (low, medium, high).
-
Matrix Effect: Compare the peak area of the analyte spiked into post-extraction supernatant of blank plasma from at least six different sources with the peak area of the analyte in a neat solution at the same concentration. The matrix factor is calculated for each lot, and the CV% of the matrix factors is determined.
Table 2: Hypothetical Recovery and Matrix Effect Data
| QC Level | Mean Recovery (%) | CV% of Recovery | Mean Matrix Factor | CV% of Matrix Factor |
| Low | 85.2 | 7.1 | 0.98 | 6.5 |
| Medium | 88.9 | 5.4 | 1.02 | 4.8 |
| High | 86.5 | 6.3 | 0.99 | 5.1 |
Stability
Rationale: To ensure that the concentration of this compound remains unchanged during sample collection, handling, storage, and analysis.[3]
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples (low and high) after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples (low and high) kept at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples (low and high) after storage at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.
-
Post-Preparative (Autosampler) Stability: Analyze processed QC samples (low and high) kept in the autosampler for the expected duration of an analytical run.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Incurred Sample Reanalysis (ISR)
Rationale: To verify the reproducibility of the bioanalytical method using actual study samples.[4][5][6][7][8]
Protocol:
-
A subset of study samples (typically 5-10%) is reanalyzed in a separate run.
-
The results of the reanalysis are compared with the original results.
-
For small molecules, at least two-thirds (67%) of the reanalyzed samples should have a percent difference between the original and reanalyzed values within ±20%.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Bioanalysis.
Method Validation Logic
Caption: Logical Flow of Method Validation Experiments.
Conclusion
The proposed LC-MS/MS method, once fully validated according to the comprehensive plan outlined in this document, will provide a robust and reliable tool for the quantification of this compound in human plasma. This will enable researchers and drug development professionals to gain a deeper understanding of nicorandil's metabolic profile, contributing to a more complete picture of its pharmacokinetics and overall clinical pharmacology. The principles of scientific integrity, grounded in established regulatory guidelines, are paramount to the successful implementation of this bioanalytical strategy.
References
-
NorthEast BioLab. (n.d.). Incurred Sample Reanalysis, ISR Test. Retrieved from [Link]
-
Charles River. (n.d.). Incurred Sample Reanalysis. Retrieved from [Link]
- Maurya, P. K., et al. (2013). Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research. Bioanalysis, 5(9), 1077-1092.
- Karanam, A., et al. (2019). Incurred sample reanalysis in drug discovery bioanalysis.
-
Celegence. (2024, May 22). Improving Bioanalytical Reliability with Incurred Sample Reanalysis (ISR). Retrieved from [Link]
- Li, W., et al. (2009).
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 2. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incurred sample reanalysis in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Essential Guide to ISR in Bioanalysis [celegence.com]
Protocol for Assessing the Stability of 6-Hydroxy Nicorandil in Biological Matrices
Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Metabolite Stability in Bioanalysis
In the landscape of drug development, the comprehensive characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Nicorandil, a dual-action potassium channel activator with a nitrate group, is an important antianginal agent.[1][2] Its therapeutic efficacy and safety are not only determined by the parent drug but also by its metabolites. 6-Hydroxy Nicorandil is a known metabolite of Nicorandil, and understanding its stability in biological matrices is crucial for the accurate determination of its concentration in pharmacokinetic and toxicokinetic studies.[3][4][5]
This application note provides a detailed protocol for assessing the stability of this compound in common biological matrices such as plasma and urine. The methodologies described herein are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and regulatory compliance.[6][7][8] By following this protocol, researchers can confidently evaluate the stability of this compound under various storage and handling conditions, thereby ensuring the reliability of their bioanalytical data.
Materials and Reagents
For a reproducible and reliable stability assessment, the use of high-purity reagents and calibrated equipment is essential.
| Material/Reagent | Supplier | Grade/Purity | Purpose |
| This compound Reference Standard | Commercially available | ≥98% | Analyte for spiking |
| This compound-d4 (or other suitable stable isotope-labeled internal standard) | Commercially available | ≥98% | Internal Standard (IS) for LC-MS/MS analysis |
| Human Plasma (with anticoagulant, e.g., K2EDTA) | Reputable biological vendor | Pooled, drug-free | Biological matrix |
| Human Urine | Reputable biological vendor | Pooled, drug-free | Biological matrix |
| Acetonitrile | HPLC or LC-MS grade | ≥99.9% | Protein precipitation and mobile phase component |
| Methanol | HPLC or LC-MS grade | ≥99.9% | Stock solution preparation and mobile phase component |
| Formic Acid | LC-MS grade | ≥99% | Mobile phase modifier |
| Ammonium Acetate | LC-MS grade | ≥98% | Mobile phase modifier |
| Deionized Water | Type I, 18.2 MΩ·cm | - | Reagent and mobile phase preparation |
| Phosphate Buffered Saline (PBS) | pH 7.4 | - | Diluent for stock solutions |
Experimental Workflow for Stability Assessment
The stability of this compound should be evaluated under conditions that mimic sample handling and storage from collection to analysis. This involves a series of experiments to assess short-term, long-term, and freeze-thaw stability.
Sources
- 1. Nicorandil - Wikipedia [en.wikipedia.org]
- 2. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. htsbiopharma.com [htsbiopharma.com]
- 6. Preparative isolation and high-resolution mass identification of 10 stressed study degradants of nicorandil tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in 6-Hydroxy Nicorandil HPLC Analysis
Welcome to the technical support resource for the HPLC analysis of 6-Hydroxy Nicorandil. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for this compound. What are the primary causes and where should I begin troubleshooting?
Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is a common issue in reversed-phase HPLC, especially for compounds with basic functional groups.[1] For this compound, a metabolite of Nicorandil, this is often due to secondary interactions with the stationary phase.[1][2]
The primary cause of peak tailing is often the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[3][4] These silanol groups can be acidic and, depending on the mobile phase pH, can become ionized (SiO-), leading to strong, undesirable ionic interactions with basic analytes.[5] This secondary retention mechanism causes some analyte molecules to be retained longer than the main band, resulting in a "tail."[6]
Here is a logical workflow to begin your troubleshooting process:
Caption: Mechanism of secondary silanol interaction causing peak tailing.
Q4: I've tried adjusting the pH and the column seems fine, but the peak is still tailing. What other mobile phase modifications can I try?
If the primary strategies are insufficient, you can employ more advanced mobile phase modifications to further suppress secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can increase the ionic strength of the mobile phase. [7]This can help to "shield" the charged silanol sites on the stationary phase, reducing their interaction with the analyte. Be cautious with high buffer concentrations, especially with high percentages of organic solvent, to avoid precipitation. [7]* Use a Competing Base: Adding a small amount of a basic additive, like triethylamine (TEA), to the mobile phase is a classic strategy. [8][9]The idea is that the competing base (e.g., protonated TEA) will preferentially interact with the ionized silanol sites, effectively blocking them from interacting with your analyte. [8]A typical concentration is around 5-25 mM. However, TEA can shorten column lifetime and may suppress ionization in mass spectrometry. [8]* Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Sometimes, switching from one to the other can alter selectivity and improve peak shape.
Q5: Could sample overload be causing my peak tailing?
Yes, although column overload is more commonly associated with peak fronting, both mass and volume overload can also lead to tailing. [7]
-
Mass Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.
-
Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion. [10] How to Test for Overload:
-
Test for Mass Overload: Dilute your sample by a factor of 5 or 10 and inject it again. If the peak shape improves and becomes more symmetrical, you were likely experiencing mass overload. [7]2. Test for Volume Overload: Reduce the injection volume. Additionally, always try to dissolve your sample in the initial mobile phase composition whenever possible. [10]If your sample solvent is stronger than the mobile phase, it will interfere with the partitioning process at the head of the column.
This comprehensive guide should provide you with a robust framework for identifying and resolving peak tailing issues in your this compound analysis. By systematically addressing potential system, method, and chemical factors, you can achieve symmetric, reproducible peaks for accurate quantification.
References
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- The Theory of HPLC Column Chemistry. (n.d.). Chromacademy.
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base.
- How can I prevent peak tailing in HPLC? (2013). ResearchGate.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC Europe.
- The Role of End-Capping in RP. (n.d.). Phenomenex.
- What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
- Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC Europe.
- Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns.
- Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: application to method development. (2004). Journal of Chromatography A.
- The Secrets of Good Peak Shape in HPLC. (n.d.). ResearchGate.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. labcompare.com [labcompare.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Optimizing Mobile Phase for 6-Hydroxy Nicorandil Chromatography
Welcome to the technical support guide for the chromatographic analysis of 6-Hydroxy Nicorandil. As the primary polar metabolite of Nicorandil, achieving robust and reproducible separation of this compound presents unique challenges, primarily related to its increased hydrophilicity compared to the parent drug.[1][2] This guide is structured to provide direct, actionable solutions to common problems and a deeper understanding of the principles behind mobile phase optimization.
Section 1: Troubleshooting FAQs
This section addresses the most frequent issues encountered during the analysis of this compound.
Question 1: My this compound peak has very poor retention and elutes near the solvent front (void volume). How can I increase its retention time?
Answer: This is a classic challenge when analyzing polar compounds using reversed-phase HPLC.[3] The weak interaction between your hydrophilic analyte and the hydrophobic stationary phase (like C18 or C8) leads to minimal retention.
Causality: In reversed-phase chromatography, retention is driven by the hydrophobic partitioning of an analyte between the non-polar stationary phase and the more polar mobile phase. Highly polar molecules like this compound have a strong affinity for the mobile phase, causing them to travel through the column quickly.
Troubleshooting Protocol:
-
Decrease Organic Modifier Concentration: The most direct way to increase retention in reversed-phase is to make the mobile phase more polar (weaker). Systematically decrease the percentage of acetonitrile or methanol in your mobile phase in 5% increments. This increases the analyte's affinity for the stationary phase.[3]
-
Evaluate for "Phase Collapse": Be cautious when using very high aqueous content (>95%) with traditional C18 columns. The alkyl chains can fold upon themselves in a highly aqueous environment, a phenomenon known as "phase collapse" or "ligand folding," which leads to a sudden loss of retention and reproducibility.[4] If you require highly aqueous conditions, switch to a column specifically designed for aqueous mobile phases (e.g., those with polar-embedded or polar-endcapped functionalities).
-
Consider an Alternative Stationary Phase: If reducing the organic content is insufficient, a more retentive stationary phase may be necessary. For polar analytes, a Phenyl or Cyano phase can offer different selectivity. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining very polar molecules that are not well-retained in reversed-phase.[5]
Question 2: I am observing significant peak tailing specifically for the this compound peak. What is the cause and how can I achieve a more symmetrical peak?
Answer: Peak tailing for basic compounds is a common issue in reversed-phase HPLC. Nicorandil and its metabolite contain a pyridine ring, which is basic and prone to undesirable secondary interactions.
Causality: The underlying cause is often the interaction between the positively charged (protonated) basic analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[6][7] This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the residual silanols. By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acid like formic acid, trifluoroacetic acid (TFA), or phosphoric acid, you protonate the silanols (Si-OH).[7] This neutralizes the negative sites, eliminating the secondary ionic interaction and dramatically improving peak shape.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are exhaustively "end-capped" to minimize the number of accessible silanol groups. If you are using an older column, switching to a modern, high-performance equivalent can resolve the issue.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, this approach can shorten column lifetime and is not ideal for mass spectrometry (MS) detection.
Visualizing the Problem: Analyte-Silanol Interaction
The following diagram illustrates how lowering mobile phase pH mitigates peak tailing for basic analytes like this compound.
Caption: Effect of mobile phase pH on silanol interactions.
Question 3: How do I resolve this compound from the parent drug, Nicorandil, and other related substances?
Answer: Achieving selectivity (separation) between structurally similar compounds requires manipulating the "three handles" of chromatography: the stationary phase, the mobile phase composition, and temperature. For mobile phase optimization, the key factors are the type of organic modifier and the pH.
Causality: Selectivity is determined by the differential interactions of analytes with the stationary and mobile phases. Changing the mobile phase components can alter these interactions in unique ways for each analyte, thereby affecting their relative elution order and separation.
Troubleshooting Protocol:
-
Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase, but they have different chemical properties. Acetonitrile is aprotic, while methanol is protic and can act as a hydrogen bond donor.[3] If you are using acetonitrile and have poor resolution, prepare an identical mobile phase (same percentage organic, same buffer and pH) but substitute methanol. The change in solvent properties can significantly alter the selectivity between Nicorandil and its more polar metabolite.
-
Fine-Tune the Mobile Phase pH: The ionization state of both the parent drug and its metabolite can be subtly different. A systematic screening of the mobile phase pH (e.g., from pH 3.0 to 7.0 in 0.5 unit increments) can identify an optimal pH where the separation between the two compounds is maximized.[8]
-
Utilize Gradient Elution: If isocratic elution fails to resolve all compounds within a reasonable time, a gradient is necessary. A shallow gradient (e.g., increasing the organic content slowly over time) provides the best chance to separate closely eluting peaks. A published method for Nicorandil and its impurities utilizes a gradient with a phosphate buffer, acetonitrile, and methanol.[9][10]
Section 2: Systematic Mobile Phase Optimization
For developing a new method or re-optimizing a problematic one, a systematic approach is superior to random trial-and-error.
Step 1: Define Starting Conditions
Based on the chemical properties of this compound and published methods for the parent drug, a logical starting point can be established.[11][12]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm | Standard for reversed-phase; provides good initial retention.[10][11] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Buffered to ensure reproducible retention times; low pH minimizes silanol interactions.[7][8] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity.[13] |
| Elution Mode | Isocratic | Start simple. A gradient can be developed later if needed. |
| Initial %B | 10-20% Acetonitrile | A low organic percentage is needed to retain the polar this compound. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak efficiency and reduce backpressure. |
| Detection | UV at 262 nm or 254 nm | Wavelengths where Nicorandil and related structures show strong absorbance.[9][12] |
Step 2: Experimental Workflow for Optimization
The following workflow provides a logical sequence for refining your mobile phase to achieve optimal separation.
Caption: Systematic workflow for mobile phase optimization.
References
-
Mukhopadhyay S., et al. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research, 2(2). Available at: [Link]
-
Bachert, E. L., & Fung, H. L. (1993). High-performance liquid chromatographic method for stability and pharmacokinetic studies of nicorandil. Journal of Chromatography A. Available at: [Link]
-
Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Mukhopadhyay, S. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. ResearchGate. Available at: [Link]
-
LCGC International (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Nacalai Tesque, Inc. Troubleshooting: Poor peak shape. Obrnuta faza. Available at: [Link]
-
Mastelf (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]
-
Krishnaiah, Y.S.R., et al. (2003). HPLC Method for the Estimation of Nicorandil in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 15(3-4), 1297-1301. Available at: [Link]
-
Geltner, M., et al. (2023). Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. National Institutes of Health. Available at: [Link]
-
Tipre, D., & Vavia, P. (2000). Degradation kinetic study of nicorandil using HPTLC method. ResearchGate. Available at: [Link]
-
Bachert, E. L., & Fung, H. (1993). High-performance liquid chromatographic method for stability and pharmacokinetic studies of nicorandil. Semantic Scholar. Available at: [Link]
-
Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Separations. Available at: [Link]
-
Shingare, M. S., Naidu, R., & Kale, U. N. (2002). Identification and determination of nicorandil and its degradation products by HPLC and GUMS. ResearchGate. Available at: [Link]
-
Ishizaki, T., et al. (1984). Pharmacokinetics of Nicorandil, a New Coronary Vasodilator, in Dogs. ResearchGate. Available at: [Link]
-
Krishnaiah, Y. S. R., et al. (2003). HPLC method for the estimation of Nicorandil in pharmaceutical dosage forms. ResearchGate. Available at: [Link]
-
Waters Corporation (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Agilent (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]
-
Beijing Inst for Drug Control (2019). Method of measuring related substances in nicorandil tablets by HPLC (high performance liquid chromatography) correction factor process. Patsnap Eureka. Available at: [Link]
-
English Excel (2024). HPLC TROUBLE SHOOTING|PEAK SHAPE ISSUE|PEAK TAILING|PEAK FRONTING. YouTube. Available at: [Link]
-
Park, S., & Shin, I. (2008). HPLC Method for the Determination of Nicorandil in Human Plasma. Biomolecules & Therapeutics. Available at: [Link]
Sources
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- 4. hplc.eu [hplc.eu]
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- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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Overcoming matrix effects in 6-Hydroxy Nicorandil mass spectrometry
Welcome to the Technical Support Center for Bioanalytical Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for overcoming matrix effects in the quantitative analysis of 6-Hydroxy Nicorandil. As Senior Application Scientists, we understand that robust and reliable data is paramount. This document provides not just protocols, but the scientific rationale behind them to empower you to solve challenges effectively.
Introduction: The Challenge of this compound Analysis
Nicorandil is a dual-action potassium channel activator with a nitrate group, widely used in the treatment of angina.[1] Its major metabolite, this compound (N-(2-hydroxyethyl)-nicotinamide), is formed through denitration.[2][3][4] This metabolic process significantly increases the polarity of the molecule compared to the parent drug.
In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, high polarity presents a distinct challenge. Polar analytes often elute early in typical reversed-phase chromatography, a region where numerous endogenous polar interferences from biological matrices like plasma or urine also elute. This co-elution is a primary cause of matrix effects, which are alterations in an analyte's ionization efficiency leading to signal suppression or enhancement.[5][6][7] For this compound, this can severely compromise the accuracy, precision, and sensitivity of quantitative assays.[7]
This guide provides a structured approach to diagnosing, troubleshooting, and ultimately overcoming these matrix effects to ensure the integrity of your bioanalytical data.
This section is formatted to address specific issues you may encounter during method development and sample analysis.
Issue 1: My this compound signal is showing poor reproducibility and low intensity, especially in post-spiked matrix samples compared to neat solutions. I suspect ion suppression.
This is a classic symptom of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of your target analyte.[6][8]
Step 1: Confirm and Characterize the Matrix Effect
Before modifying your sample preparation or LC method, you must confirm that ion suppression is the root cause and identify its chromatographic region. The gold-standard technique for this is the post-column infusion experiment .
Experimental Protocol: Post-Column Infusion Analysis
-
System Setup: Configure your LC-MS/MS system as you would for your assay.
-
Analyte Infusion: Using a T-junction placed between the LC column and the mass spectrometer's ion source, continuously infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. This will create a stable baseline signal for the analyte.
-
Blank Matrix Injection: Inject an extracted blank matrix sample (a sample prepared using your current method but without the analyte or internal standard).
-
Data Analysis: Monitor the signal of the infused this compound. A significant drop in the baseline signal indicates a region of ion suppression.[9] If the retention time of your analyte falls within this region, you have confirmed the source of your problem.
Step 2: Enhance Chromatographic Separation
The first strategy to try is to chromatographically separate this compound from the suppression zone.
-
Modify Gradient: Make your initial gradient shallower to increase the retention of this compound, moving it away from the early-eluting, highly polar interferences.
-
Change Column Chemistry: If a standard C18 column is not providing adequate retention or selectivity, consider alternative stationary phases. A column with an embedded polar group (e.g., a "polar-embedded" C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can offer different selectivity for polar compounds.[10]
Step 3: Implement a More Rigorous Sample Preparation
If chromatographic changes are insufficient or impractical, the next step is to improve the removal of matrix interferences before injection. The primary culprits for ion suppression in plasma are phospholipids.[11][12]
| Technique | Pros | Cons | Recommendation for this compound |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Non-selective, results in "dirty" extracts with high levels of phospholipids and other interferences.[5][11][13] | Not Recommended. Likely insufficient for removing the polar interferences that affect this compound. |
| Liquid-Liquid Extraction (LLE) | More selective than PPT, can provide a cleaner extract.[14] | More labor-intensive, requires solvent optimization. | Viable Option. A published method for Nicorandil and its metabolite successfully used LLE.[2] Optimization would be needed to ensure efficient recovery of the polar this compound. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, allows for sample concentration.[15][16] | Requires method development, higher cost per sample. | Highly Recommended. A well-developed SPE method can effectively remove phospholipids and other interferences. |
Issue 2: My results are inconsistent across different batches of plasma. How do I improve method robustness?
This issue points to variability in the matrix itself and highlights the need for robust compensation.[17] While improved sample cleanup is crucial, the most effective strategy for correcting sample-to-sample variability is the use of an appropriate internal standard (IS).
The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS (e.g., this compound-d4) is the ideal choice. It has nearly identical chemical and physical properties to the analyte.[18][19]
-
Why it Works: A SIL-IS will co-elute with the analyte and experience the exact same degree of ion suppression or enhancement. Because the mass spectrometer differentiates them by their mass-to-charge ratio, the ratio of the analyte peak area to the IS peak area remains constant, even if the absolute signal intensity of both fluctuates. This provides the most accurate correction for matrix effects and variations in sample recovery.[20][21]
Workflow Diagram: Troubleshooting Matrix Effects
Sources
- 1. Nicorandil - Wikipedia [en.wikipedia.org]
- 2. Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. eijppr.com [eijppr.com]
- 8. scribd.com [scribd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
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- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Technical Support Center: Optimizing the Custom Synthesis of 6-Hydroxy Nicorandil
Introduction
Welcome to the technical support center for the custom synthesis of 6-Hydroxy Nicorandil. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of Nicorandil metabolites and derivatives. This compound is a primary metabolite of the antianginal drug Nicorandil and a critical reference standard for pharmacokinetic and drug metabolism studies.
The custom synthesis of this compound presents unique challenges, particularly concerning yield, regioselectivity of the hydroxylation step, and overall process efficiency. Unlike its parent drug, a standardized, high-yield synthesis for this compound is not widely established, requiring researchers to develop and optimize their own protocols. This document provides a structured troubleshooting guide, detailed experimental protocols, and answers to frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed, data-driven decisions in your experimental design.
Proposed Synthetic Pathway & Core Challenges
A logical and cost-effective approach to this compound involves a multi-step synthesis. However, achieving high regioselectivity at the C6 position of the pyridine ring is the principal challenge. Direct hydroxylation of Nicorandil often leads to a mixture of isomers and low yields. A more controlled strategy involves synthesizing a 6-hydroxylated precursor prior to the final amidation and nitration steps.
Here, we propose a robust synthetic route and will address the potential pitfalls in each stage.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter.
Issue 1: Low Yield in the Hydroxylation of Nicotinic Acid (Stage 1)
Q: My initial attempt to synthesize 6-hydroxynicotinic acid from nicotinic acid resulted in a very low yield and a complex mixture of products. How can I improve the regioselectivity and conversion?
A: This is the most critical step for determining the overall yield and purity of your final product. Direct oxidation of the pyridine ring is notoriously difficult to control. Here are the primary causes and solutions:
-
Causality (The "Why"): The pyridine ring is electron-deficient, making it resistant to electrophilic attack, including many standard hydroxylation reagents. Furthermore, functionalization can occur at the C2, C3, or C4 positions, leading to isomeric impurities that are difficult to separate.[1][2]
-
Recommended Solutions & Strategies:
-
Enzymatic Hydroxylation (Preferred Method): This is the most effective method for achieving high regioselectivity and yield. Resting cells of microorganisms such as Pseudomonas fluorescens or Achromobacter xylosoxydans have been shown to specifically catalyze hydroxylation at the 6-position of nicotinic acid with excellent yields (often >90%).[3][4] This method avoids harsh chemical reagents and simplifies purification.
-
Chemical Synthesis from Alternative Precursors: If biocatalysis is not an option, a more reliable chemical route starts from coumalic acid.[5] This multi-step but high-yielding procedure involves the formation of methyl coumalate followed by reaction with ammonium hydroxide and subsequent rearrangement to form 6-hydroxynicotinic acid.
-
Photochemical Methods: Recent advances have shown that photochemical conversion of pyridine N-oxides can lead to C3-hydroxylation.[6][7][8] While this provides a different isomer, the principle of activating the ring via N-oxidation is a key takeaway. You could explore N-oxidation of a nicotinic ester followed by rearrangement, but this remains an area of active research and may require significant optimization.
-
| Method | Typical Yield | Key Advantages | Key Challenges |
| Enzymatic Hydroxylation | >90%[3][9] | High regioselectivity, mild conditions, high purity. | Requires microbiology expertise and specific bacterial strains. |
| From Coumalic Acid | 72–91%[5] | Well-established chemical route, high yield. | Multi-step process, requires specific starting material. |
| Direct Oxidation | <20% | Single step. | Poor regioselectivity, harsh conditions, byproduct formation. |
Issue 2: Inefficient Amidation & Side Reactions (Stage 2)
Q: The amidation of 6-hydroxynicotinic acid with ethanolamine is sluggish, and I'm observing significant amounts of unreacted starting material and potential side products. What's going wrong?
A: The presence of the hydroxyl group on the pyridine ring can complicate the standard amidation reaction.
-
Causality (The "Why"): The phenolic nature of the 6-hydroxy group makes the starting material more acidic and can interfere with base-catalyzed reactions. Furthermore, the carboxylic acid needs to be activated to react efficiently with the amine group of ethanolamine. Direct heating of the acid and amine is often insufficient.
-
Recommended Solutions & Strategies:
-
Activate the Carboxylic Acid: Do not simply mix the acid and amine. The carboxylic acid must be converted to a more reactive intermediate.
-
Acyl Chloride Formation: The most common method is to convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily form the amide with ethanolamine at low temperatures.
-
Coupling Reagents: Use standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole). This is a milder alternative to acyl chloride formation and can prevent side reactions.
-
-
Protect the Hydroxyl Groups: Both the phenolic 6-hydroxy group and the alcoholic hydroxyl group on ethanolamine can potentially react. While the amine is more nucleophilic, protection of the 6-hydroxy group (e.g., as a benzyl or silyl ether) before amidation can lead to a cleaner reaction, though it adds extra steps (protection/deprotection) to the synthesis.
-
Control Reaction Temperature: After forming the activated species (e.g., acyl chloride), the reaction with ethanolamine should be performed at a low temperature (e.g., 0 °C) and allowed to warm slowly to room temperature. This minimizes side reactions and prevents the formation of undesired esters.
-
Issue 3: Poor Yield and Hazardous Conditions during Nitration (Stage 3)
Q: The final nitration step to convert the primary alcohol to a nitrate ester is giving me a low yield and feels unsafe. How can I optimize this critical step for both yield and safety?
A: This is a high-energy reaction that requires strict control. Low yields are often due to degradation, side reactions, or incomplete conversion, while safety concerns are paramount.
-
Causality (The "Why"): The nitration of an alcohol uses a powerful and corrosive nitrating mixture (typically nitric acid and sulfuric acid or another anhydride). The reaction is highly exothermic. If the temperature is not strictly controlled, it can lead to a runaway reaction, decomposition of the product, and the formation of dangerous, unstable byproducts. The 6-hydroxy group (pyridone) can also be sensitive to strong oxidizing conditions.
-
Recommended Solutions & Strategies:
-
Strict Temperature Control: This is the single most critical parameter. The reaction must be carried out at low temperatures, typically between -5 °C and 5 °C, using an ice-salt or acetone-dry ice bath. Add the nitrating agent slowly and dropwise to the substrate solution, never the other way around, while vigorously monitoring the internal temperature. Exceeding this temperature range dramatically increases the risk of side reactions and decomposition.[10]
-
Choice of Nitrating Agent: While a classic HNO₃/H₂SO₄ mixture works, alternative, milder reagents can improve yield and safety. A mixture of nitric acid with acetic anhydride or propionic anhydride can be effective and more controllable.
-
Quenching Procedure: Once the reaction is complete (monitored by TLC or LC-MS), the reaction mixture must be quenched carefully. This is typically done by pouring the acidic mixture slowly into a large volume of ice-cold water or a buffered solution (e.g., dilute sodium bicarbonate). This neutralizes the strong acid and precipitates the product. Perform this step slowly and with efficient stirring to dissipate heat.
-
Work-up and Purity: The crude product will need to be purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water). The final product's stability should also be considered; Nicorandil itself is known to be unstable in the presence of moisture.[11] The 6-hydroxy derivative should be stored in a dry, dark environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to monitor reaction progress and assess final purity? A: A combination of Thin Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is ideal. For final product characterization, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential to confirm the structure and regiochemistry of the hydroxylation, and Mass Spectrometry (MS) will confirm the molecular weight.
Q2: Are there specific safety precautions I must take during the nitration step? A: Absolutely. The nitration step is the most hazardous part of this synthesis.
-
Always work in a certified chemical fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
-
Always use an appropriate cooling bath and have a secondary containment tray.
-
Never add the substrate to the nitrating mixture quickly. Add the nitrating agent to the substrate solution dropwise.
-
Be aware of the potential for a delayed exothermic reaction. Maintain cooling and stirring even after the addition is complete.
Q3: Can I hydroxylate the pyridine ring after forming Nicorandil? A: While theoretically possible, it is not recommended for achieving a high yield of a specific isomer. Direct hydroxylation of the Nicorandil molecule would likely result in a mixture of products, including hydroxylation at other positions on the pyridine ring and potential N-oxide formation.[10][12] The nitrate ester group is also sensitive and may be hydrolyzed under many hydroxylation conditions. Starting with the correctly functionalized precursor (6-hydroxynicotinic acid) provides a much more controlled and reliable synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxynicotinic Acid via Enzymatic Hydroxylation
(Adapted from procedures described for Pseudomonas fluorescens)[3]
-
Cell Culture & Preparation: Cultivate Pseudomonas fluorescens (e.g., TN5 strain) in a suitable medium containing nicotinic acid as an inducer for the hydroxylation enzyme. Harvest the cells via centrifugation and wash with a phosphate buffer (pH 6.5-7.0) to prepare "resting cells."
-
Reaction Setup: In a reaction vessel, prepare a solution of nicotinic acid (e.g., 200 mM) in a phosphate buffer (pH 6.5).
-
Biotransformation: Add the prepared resting cells to the nicotinic acid solution. Maintain the temperature at 30-35 °C with vigorous aeration and stirring to ensure a sufficient oxygen supply, which is critical for the enzyme's activity.
-
Monitoring: Monitor the conversion of nicotinic acid to 6-hydroxynicotinic acid using HPLC. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, remove the cells by centrifugation.
-
Isolation: Acidify the clear supernatant to pH 1.5-2.0 with concentrated HCl. The 6-hydroxynicotinic acid product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum. The product is typically of high purity (>98%).
Protocol 2: Synthesis of Nicorandil from N-(2-hydroxyethyl)nicotinamide
(This protocol is for the parent compound but the principles directly apply to the 6-hydroxy analog in Stage 3)[7]
-
Nitrating Mixture Preparation: In a three-necked flask equipped with a thermometer and a dropping funnel, add propionic acid and propionic anhydride. Cool the mixture to 0-5 °C in an ice bath.
-
Slow Addition: Slowly add 68% nitric acid dropwise to the cooled mixture, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 1.5 hours at this temperature.
-
Substrate Addition: Add the precursor, N-(2-hydroxyethyl)-6-hydroxynicotinamide, portion-wise to the reaction system.
-
Reaction: Remove the ice bath and allow the reaction to warm to 20-30 °C. Stir for approximately 3-4 hours, monitoring the disappearance of the starting material by TLC or HPLC.
-
Quenching: Carefully and slowly pour the reaction solution into a beaker containing a large volume of ice-cold 12% dilute ammonia water with vigorous stirring. A white solid should precipitate.
-
Crystallization & Isolation: Cool the resulting slurry to 0-5 °C and continue stirring to promote crystallization. Filter the white solid, wash with cold water, and dry under a vacuum at 40-45 °C.
References
-
Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. DOI: 10.15227/orgsyn.036.0044. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]
-
Cai, C., Chen, S., Merchant, R. R., Kanda, Y., & Qin, T. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]
- Kato, N., et al. (1998). Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens.
-
Tinschert, A., et al. (1999). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3. Applied Microbiology and Biotechnology. Available at: [Link]
- Kulla, H., & Lehky, P. (1988). Method for the production of 6-hydroxynicotinic acid. U.S. Patent No. 4,738,924. Google Patents.
- Kulla, H. G. (1988). Method for the production of 6-hydroxynicotinic acid. Canadian Patent CA1239362A. Google Patents.
-
Qin, T., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. UT Southwestern Medical Center. Available at: [Link]
-
Sastry, B. S., et al. (2015). Pharmaceutical aspects of nicorandil. ResearchGate. Available at: [Link]
- Sastry, C. S. P., et al. (1999). Synthesis of Nicorandil. Indian Journal of Pharmaceutical Sciences.
-
Maity, P., & Mal, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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El-Gendy, M. A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Recovery of 6-Hydroxy Nicorandil
Welcome to the technical support center for bioanalytical scientists and researchers. This guide provides in-depth troubleshooting for a common and challenging issue: the low recovery of 6-Hydroxy Nicorandil during sample preparation from biological matrices. As a polar, phenolic metabolite of Nicorandil, which itself contains a hydrolytically sensitive nitrate ester, this compound presents a unique set of stability and extraction challenges.
This document moves beyond simple procedural lists. It delves into the physicochemical rationale behind each recommendation, empowering you to make informed decisions and adapt methodologies to your specific experimental context. Our goal is to equip you with the expertise to develop a robust, self-validating sample preparation protocol.
Understanding the Molecule: The Root of the Challenge
Low recovery is rarely a single-step failure. It's often a cumulative loss across the entire workflow, from sample collection to final analysis. Understanding the vulnerabilities of this compound and its parent drug, Nicorandil, is the first step in diagnosing the problem.
Nicorandil is known to be unstable in the presence of moisture, leading to the hydrolysis of its nitrate ester group.[1][2] This reaction yields N-(2-hydroxyethyl) nicotinamide, a major degradation product.[3] While this compound lacks the nitrate ester, its phenolic hydroxyl group introduces new challenges, primarily susceptibility to oxidation and potential for strong interactions with matrix components like proteins.[4]
Table 1: Key Physicochemical Properties and Stability Concerns
| Compound | Key Functional Groups | Primary Stability Concerns | Implications for Sample Prep |
| Nicorandil | Nitrate Ester, Pyridine Ring, Amide | Hydrolysis in aqueous/humid environments.[1][2] | Requires dry storage; rapid processing of aqueous samples is critical. |
| This compound | Phenolic Hydroxyl, Pyridine Ring, Amide | Oxidation of the phenol group; potential for enzymatic conjugation (glucuronidation/sulfation) in vivo.[5] | Requires antioxidants during collection/storage; pH control is critical for extraction; may need enzymatic hydrolysis for total metabolite quantification. |
Diagram: Potential Degradation and Interaction Pathways
Caption: Key instability and loss pathways for Nicorandil and this compound.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific problems you might be facing. Each question represents a common failure point in the analytical workflow.
Category 1: Sample Collection and Storage
FAQ 1: My recovery is inconsistent, even before I start the extraction. Could the problem be with sample handling?
Answer: Absolutely. The stability of this compound is compromised from the moment of collection. The phenolic group is susceptible to oxidation, and residual enzyme activity in the matrix can continue to metabolize or conjugate the analyte.
Troubleshooting Steps:
-
Anticoagulant Choice: Use EDTA-treated tubes. EDTA chelates metal ions that can catalyze the oxidation of phenolic compounds.
-
Immediate Cooling: Place blood samples on ice immediately after collection and centrifuge at 4°C as soon as possible to separate plasma. This slows down both chemical degradation and enzymatic activity.
-
Addition of Stabilizers: For phenolic compounds, it is beneficial to add antioxidants directly to the collection tube (before adding blood).[4]
-
Protocol: Prepare a stock solution of ascorbic acid or a mixture of ascorbic acid and EDTA. Add a small volume to the plasma immediately after separation to achieve a final concentration of ~0.5-1% (w/v).
-
-
Storage Conditions: Store plasma samples at -80°C until analysis.[6] Avoid repeated freeze-thaw cycles, which can degrade proteins and release components that interfere with the assay.
Category 2: Protein Precipitation (PPT)
FAQ 2: I'm using protein precipitation with acetonitrile, but my recovery for this compound is very low (<50%). What's going wrong?
Answer: This is a classic issue when dealing with polar analytes. While acetonitrile is effective at removing proteins, it can lead to low recovery of polar compounds for two main reasons:
-
Analyte Co-precipitation: Polar analytes can get trapped (occluded) within the large mass of precipitating protein, effectively being removed from the supernatant along with the proteins.[7][8]
-
Poor Solubility in High Organic Content: If the analyte is highly polar, it may not be fully soluble in the high-percentage organic solvent mixture, leading to losses.
Troubleshooting Steps:
-
Optimize the Solvent-to-Plasma Ratio: A common starting point is 3:1 (Acetonitrile:Plasma). Experiment with ratios from 2:1 to 4:1. A lower ratio might not precipitate all proteins, while a higher ratio could decrease analyte solubility.
-
Acidify the Precipitation Solvent: Adding a small amount of acid (e.g., 0.1-1% formic acid) to the acetonitrile can serve two purposes.[9] First, it helps to disrupt protein-analyte interactions by protonating the protein's basic residues, changing its conformation.[10] Second, for a phenolic compound like this compound, maintaining an acidic pH keeps the phenolic hydroxyl group protonated (non-ionized), which can improve its solubility in the organic phase and reduce ionic interactions.
-
Try a Different Solvent: Methanol is more polar than acetonitrile and may be a better choice for highly polar analytes, though it is generally less efficient at precipitating proteins.[11][12] A mixture of solvents could also be explored.
-
Evaluate Temperature: Perform the precipitation at low temperatures (e.g., in an ice bath or at 4°C). This can sometimes improve the precipitation of certain proteins and minimize degradation.[7]
Experimental Protocol: Optimized Protein Precipitation
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing 0.5% formic acid.
-
Vortex mix for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for evaporation or direct injection.
Category 3: Liquid-Liquid Extraction (LLE)
FAQ 3: I'm trying LLE, but this compound remains in the aqueous layer. How can I improve its extraction into the organic phase?
Answer: This is expected behavior for a polar, hydrophilic molecule. The key to successful LLE is to manipulate the analyte's charge state to make it more "organic-like" (lipophilic) and to choose an appropriate extraction solvent.[13][14]
Troubleshooting Steps:
-
pH Adjustment is Critical: The phenolic hydroxyl group on this compound has a pKa (estimated to be around 8-10, similar to other phenols).
-
At a pH well below its pKa (e.g., pH 2-4), the phenolic group will be protonated (neutral). This neutral form is significantly more soluble in organic solvents.[14][15]
-
At a pH above its pKa, it will be deprotonated (negatively charged), making it extremely water-soluble and nearly impossible to extract.
-
Action: Acidify your plasma sample to pH 3-4 with a suitable acid (e.g., phosphoric acid or HCl) before adding the extraction solvent.
-
-
Solvent Selection: Standard non-polar solvents like hexane will not work. You need a more polar, water-immiscible solvent to extract a polar analyte.
-
Good choices: Ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures like dichloromethane/isopropanol (e.g., 90:10). Try to match the polarity of the analyte with the extraction solvent.[13]
-
-
"Salting Out" Effect: Adding a neutral salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase can increase the extraction efficiency.[13][14] The salt ions hydrate themselves, reducing the amount of "free" water available to solvate your analyte, effectively "pushing" it into the organic layer.
-
Back Extraction for Cleanup: For cleaner extracts, you can perform a back extraction. After extracting the analyte into the organic phase at low pH, you can then extract it back into a fresh aqueous phase at high pH (e.g., pH 11-12).[13][14] This will ionize the analyte, making it highly water-soluble again, while leaving neutral, interfering compounds behind in the organic layer. The final basic aqueous layer can then be acidified and re-extracted or injected directly if compatible with your LC method.
Diagram: Logic for Optimizing Liquid-Liquid Extraction (LLE)
Caption: Troubleshooting flowchart for improving LLE recovery of this compound.
Category 4: Solid-Phase Extraction (SPE)
FAQ 4: My analyte is not retaining on my C18 SPE cartridge. It's all coming out in the loading step. What should I do?
Answer: This is a common problem known as "breakthrough" and it occurs when the analyte has a stronger affinity for the sample solvent than for the SPE sorbent.[16][17] For a polar molecule like this compound, a standard C18 (reversed-phase) sorbent may not be retentive enough, especially if the sample is not properly pre-treated.
Troubleshooting Steps:
-
Sample Pre-treatment is Key:
-
Dilution: The sample (plasma) should be diluted with a weak, aqueous buffer (e.g., water with 0.1% formic acid) before loading. This reduces the organic strength of the sample matrix, promoting retention on the reversed-phase sorbent. A 1:1 or 1:4 dilution is a good starting point.
-
pH Adjustment: As with LLE, ensure the sample is acidified to a pH at least 2 units below the analyte's pKa to keep it in its neutral, most retentive form for reversed-phase SPE.[16]
-
-
Sorbent Selection:
-
Polymeric Sorbents: If C18 is not providing enough retention, switch to a polymeric reversed-phase sorbent (e.g., a hydrophilic-lipophilic balanced, or HLB, polymer). These sorbents offer enhanced retention for polar compounds.[18]
-
Mixed-Mode Sorbents: Consider a mixed-mode SPE sorbent that has both reversed-phase and ion-exchange characteristics. For example, a mixed-mode cation exchange sorbent would be ideal. At an acidic pH, the pyridine ring on this compound could be protonated (positively charged), allowing for strong retention via ion exchange.
-
-
Method Optimization (The "CLWE" Steps): [19]
-
Conditioning & Equilibration: Always condition the sorbent with a strong solvent (e.g., methanol) and then equilibrate with a weak solvent that mimics your sample loading conditions (e.g., water with 0.1% formic acid). Do not let the sorbent dry out before loading the sample.[16]
-
Loading: Load the pre-treated sample slowly to ensure adequate interaction time between the analyte and the sorbent.
-
Wash: The wash step is critical for removing interferences. Use a weak solvent that will wash away endogenous material but not your analyte. Start with your equilibration solvent (e.g., water with 0.1% formic acid), then try a slightly stronger wash (e.g., 5-10% methanol in acidified water). If you lose your analyte in the wash step, your wash solvent is too strong.[17]
-
Elution: Elute with a solvent strong enough to disrupt the analyte-sorbent interactions. For reversed-phase, this will be a high-percentage organic solvent (e.g., methanol or acetonitrile). If using pH manipulation for retention, you may need to change the pH of the elution solvent to neutralize the analyte and release it from the sorbent. For a mixed-mode cation exchange sorbent, eluting with a basic solvent (e.g., 5% ammonium hydroxide in methanol) will neutralize the analyte's charge and release it.
-
By systematically addressing each stage of the sample preparation process and understanding the chemical principles at play, you can overcome the challenges of low this compound recovery and develop a reliable, high-performing bioanalytical method.
References
- An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. PubMed Central.
- Pharmaceutical aspects of nicorandil. ResearchGate.
- Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Metabolites.
- Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
- Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.
- Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex.
- Preparative Isolation and High-Resolution Mass Identification of 10 Stressed Study Degradants of Nicorandil Tablets. Journal of Chromatographic Science.
- Development of oral tablets containing Nicorandil. Sigarra.
- Development of oral tablets containing Nicorandil. CORE.
- Pharmaceutically/storage-stable nicorandil formulations. Google Patents.
- Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH.
- How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube.
- Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. ACS Publications.
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
- assessment of phenolic compounds in biological samples. ResearchGate.
- The Reason of Poor Sample Recovery When Using SPE. Hawach.
- SPE Troubleshooting. Thermo Fisher Scientific - US.
- Assessment of phenolic compounds in biological samples. PubMed.
- THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. DTIC.
- A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research.
- Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection. PubMed.
- Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI.
- Protein precipitation: A comprehensive guide. Abcam.
- THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. DTIC.
- 4.
- Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI.
- Determination of nicorandil concentrations in human plasma using liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Protein precipitation. Wikipedia.
- Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates. PMC - NIH.
- Factors affecting precipitation of serum proteins?. ResearchGate.
- Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
- Protein Precipitation Method. Phenomenex.
- Quantitation of Nicorandil in Pharmaceutical Formulations by Spectrophotometry Using N-(1-naphthyl) Ethylenediamine Dihydrochloride as Coupling Agent. ResearchGate.
- HPLC Method for the Determination of Nicorandil in Human Plasma. Biomolecules & Therapeutics.
- (PDF) Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection. ResearchGate.
- Solid-phase extraction of nicotine and its metabolites for high-performance liquid chromatographic determination in urine. PubMed.
- Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube.
- Metabolism of nitrate esters by a consortium of two bacteria. PubMed.
- Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Environmental Studies.
- This compound - Safety Data Sheet. ChemicalBook.
- Pharmaceutical Cocrystals of Nicorandil with Enhanced Chemical Stability and Sustained Release. ResearchGate.
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- 19. youtube.com [youtube.com]
Technical Support Center: Investigating the Role and Dosage of 6-Hydroxy Nicorandil in Animal Models
Prepared by a Senior Application Scientist
Welcome to the technical support center for researchers investigating the in vivo properties of 6-Hydroxy Nicorandil. This guide is designed to provide you with a comprehensive framework for approaching the optimization of its dosage in animal models, with a strong emphasis on scientific integrity and logical experimental design. Given the current landscape of available research, this document will first address the fundamental questions surrounding the existence and relevance of this compound as a metabolite of Nicorandil, before providing a structured approach to its potential in vivo evaluation.
Part 1: Understanding the Metabolic Landscape of Nicorandil
Before embarking on in vivo studies with this compound, it is crucial to understand the established metabolic pathways of its parent drug, Nicorandil. Nicorandil is a unique anti-anginal agent with a dual mechanism of action, functioning as both a potassium channel activator and a nitric oxide (NO) donor.[1][2] Its metabolism is a key determinant of its pharmacokinetic and pharmacodynamic profile.
Primary Metabolic Pathway of Nicorandil
The predominant metabolic pathway for Nicorandil in both humans and animals is denitration .[3][4][5] This process removes the nitrate group, leading to the formation of its main, pharmacologically inactive metabolite, 2-nicotinamidoethanol.[5][6] This denitrated metabolite and its subsequent derivatives are the primary compounds excreted in urine.[4]
The Question of this compound
Current scientific literature does not prominently feature this compound as a major or pharmacologically significant metabolite of Nicorandil. The hydroxylation of the pyridine ring at the 6th position is not a commonly reported metabolic route. This presents a significant challenge for researchers interested in this specific compound, as there is a lack of established data on its formation, concentration, and biological activity.
Therefore, the first and most critical step in your research is to ascertain the relevance of this compound in your specific experimental context.
Part 2: Preliminary Steps Before In Vivo Dosage Optimization
Given the scarcity of data, a robust preliminary investigation is required before proceeding to in vivo dosage studies. This section provides a logical workflow to validate the presence and potential significance of this compound.
Step 1: In Vitro Metabolism Studies
The initial investigation should focus on confirming the formation of this compound from Nicorandil in a relevant biological system.
Experimental Protocol: In Vitro Hepatic Metabolism of Nicorandil
-
Prepare Liver Microsomes or S9 Fractions: Obtain liver microsomes or S9 fractions from the animal species you intend to use for your in vivo studies (e.g., rat, mouse, dog).
-
Incubation: Incubate Nicorandil with the liver fractions in the presence of necessary cofactors (e.g., NADPH).
-
Sample Analysis: At various time points, quench the reaction and analyze the samples using a high-sensitivity analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Metabolite Identification: Compare the resulting chromatograms with a synthesized analytical standard of this compound to confirm its presence.
-
Quantification: If detected, quantify the amount of this compound formed to estimate its metabolic rate relative to the primary metabolite, 2-nicotinamidoethanol.
Step 2: Analytical Method Development and Validation
A sensitive and specific analytical method is essential for detecting and quantifying this compound in biological matrices.
Key Considerations for Analytical Method Development:
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is recommended for its high sensitivity and specificity.[7]
-
Sample Preparation: Develop a robust extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate this compound from plasma, urine, and tissue homogenates.
-
Validation: The method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to regulatory guidelines.
Step 3: Synthesis of this compound Standard
A certified analytical standard of this compound is indispensable for both in vitro and in vivo studies. As this is not a commercially available compound, custom synthesis will likely be required. The synthesis of a related compound, 6-hydroxypyridoxine, has been reported and may offer insights into potential synthetic routes.[8][9]
Part 3: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges you may encounter while investigating a novel and uncharacterized metabolite like this compound.
Q1: I cannot detect this compound in my in vitro metabolism assays. What should I do?
-
A1: This is a plausible outcome given the known metabolism of Nicorandil.
-
Confirm Assay Performance: Ensure your in vitro assay is functioning correctly by using a positive control compound known to undergo hydroxylation.
-
Consider Extrahepatic Metabolism: While the liver is the primary site of drug metabolism, other tissues such as the intestine or kidneys could be involved. Consider using tissue homogenates from these organs in your in vitro assays.
-
Re-evaluate the Hypothesis: If this compound is not formed in detectable amounts, its physiological relevance as a metabolite may be low. It may be more prudent to focus your research on the known metabolic and pharmacological pathways of Nicorandil.
-
Q2: How do I obtain a standard for this compound?
-
A2: You will likely need to engage a custom chemical synthesis service. Provide the chemical structure and required purity specifications. Ensure the supplier provides a certificate of analysis confirming the structure and purity.
Q3: Without any prior data, how do I determine a starting dose for an in vivo study?
-
A3: This is a significant challenge. A cautious, stepwise approach is necessary.
-
In Vitro Potency: If you have synthesized this compound, determine its in vitro potency in relevant assays (e.g., potassium channel opening, cGMP stimulation) and compare it to Nicorandil. This can provide a rough estimate of its relative activity.
-
Dose-Range Finding (DRF) Study: A DRF study is essential to determine the Maximum Tolerated Dose (MTD).[10] Start with a very low dose and escalate it in subsequent cohorts of animals, monitoring for any signs of toxicity.
-
Pharmacokinetic (PK) Analysis: In parallel with the DRF study, collect plasma samples to determine the pharmacokinetic profile of this compound. This will help in understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Q4: What animal model is most appropriate for studying Nicorandil and its metabolites?
-
A4: The choice of animal model depends on the research question.
-
Rodents (Rats, Mice): Commonly used for initial pharmacokinetic and toxicological screening due to their well-characterized biology and availability.[11]
-
Canine Models: Have been used in Nicorandil research and may offer a cardiovascular system that is more analogous to humans in some aspects.[12]
-
Humanized Mouse Models: For more specific investigations into human metabolism, transgenic mice expressing human drug-metabolizing enzymes can be valuable.[13][14]
-
Part 4: General Workflow for In Vivo Dosage Optimization of a Novel Metabolite
The following workflow provides a general framework for optimizing the dosage of a novel metabolite like this compound, assuming its presence and potential activity have been established in preliminary studies.
Sources
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- 4. Pharmacokinetics of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and antioxidative activity of 6-hydroxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Refinement of experimental conditions for 6-Hydroxy Nicorandil functional assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Hydroxy Nicorandil. This resource is designed to provide in-depth, field-proven insights into the refinement of experimental conditions for functional assays involving this active metabolite of Nicorandil. Here, you will find troubleshooting guidance and frequently asked questions to navigate the complexities of your experiments with confidence and scientific rigor.
Introduction to this compound's Mechanism of Action
To effectively design and troubleshoot functional assays, a clear understanding of the molecule's mechanism is paramount. This compound, the principal active metabolite of Nicorandil, retains the dual mechanism of action of its parent compound.[1] It functions as both a potassium channel activator and a nitric oxide (NO) donor .[2][3][4]
This dual action results in vasodilation through two primary pathways:
-
ATP-sensitive potassium (K-ATP) channel opening : Activation of K-ATP channels in the vascular smooth muscle leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels.[5] This reduces intracellular calcium, leading to arterial vasodilation and a reduction in afterload.[2][3]
-
Nitric oxide (NO) donation : The nitrate moiety in its structure allows for the release of NO, which stimulates guanylate cyclase to increase cyclic guanosine monophosphate (cGMP) levels.[5][6] Elevated cGMP activates protein kinase G (PKG), which ultimately leads to the relaxation of vascular smooth muscle and venodilation, thereby decreasing preload.[2][5]
The interplay of these two mechanisms contributes to the overall pharmacological effect and must be considered when designing and interpreting functional assays.
Signaling Pathway Overview
Caption: Dual signaling pathways of this compound.
Troubleshooting Guide for Functional Assays
This section addresses common issues encountered during in vitro and ex vivo functional assays with this compound.
Issue 1: High Variability or Poor Reproducibility in Vascular Relaxation Assays
Question: My dose-response curves for this compound in isolated aortic ring preparations are inconsistent between experiments. What could be the cause?
Answer: High variability in ex vivo vascular relaxation studies often stems from subtle inconsistencies in tissue handling and experimental setup.
Potential Causes and Solutions:
-
Tissue Viability and Integrity:
-
Cause: Inconsistent dissection technique can damage the endothelium or the smooth muscle layers. The health of the aortic rings is critical for a robust response.[7]
-
Solution: Standardize the dissection protocol. Ensure the aorta is immediately placed in cold Krebs-Henseleit solution after excision and that surrounding connective tissue is carefully removed without stretching or damaging the vessel.[7][8] Always perform a viability check with a known contracting agent (e.g., 60 mM KCl) and an endothelium-dependent relaxing agent (e.g., 10 µM acetylcholine) after equilibration. A relaxation of over 70% to acetylcholine in a pre-contracted ring indicates a healthy, intact endothelium.[7]
-
-
Equilibration Time:
-
Cause: Insufficient equilibration of the aortic rings in the organ bath can lead to unstable baseline tension.
-
Solution: Allow for an equilibration period of at least 60-90 minutes under a consistent resting tension (e.g., 1.5-2.0 g), replacing the Krebs-Henseleit solution every 15-20 minutes to wash out metabolic waste.[7]
-
-
Pre-contraction Stability:
-
Cause: If the contraction induced by an agonist like phenylephrine is not stable before adding this compound, the resulting relaxation curve will be skewed.
-
Solution: Wait until the contraction reaches a stable plateau before starting the cumulative addition of your test compound. This ensures that the measured relaxation is solely due to the effect of this compound.[7]
-
-
Compound Stability and Dilution:
-
Cause: this compound, like its parent compound, may be susceptible to degradation. Improperly prepared or stored stock solutions can lead to inaccurate concentrations.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Perform serial dilutions accurately and ensure thorough mixing at each step.
-
Issue 2: No or Weak Response in Cell-Based K-ATP Channel Assays
Question: I am using a thallium flux assay with HEK293 cells expressing Kir6.2/SUR1 to measure K-ATP channel opening, but I see a minimal response to this compound. Why might this be?
Answer: A weak or absent signal in a cell-based K-ATP channel assay can be due to issues with the cells, the assay components, or the compound itself.
Potential Causes and Solutions:
-
Cell Health and Passage Number:
-
Cause: The expression and function of ion channels can change with cell passage number. Unhealthy or high-passage cells may not express sufficient functional K-ATP channels at the cell surface.[9][10]
-
Solution: Use cells within a validated, low passage number range. Regularly monitor cell health and morphology. Ensure cells are seeded at an appropriate density to reach the desired confluence at the time of the assay.[11][12]
-
-
Assay Buffer Composition:
-
Cause: The intracellular ATP/ADP ratio is a critical regulator of K-ATP channel activity.[13][14] Standard culture media with high glucose can lead to high intracellular ATP, which inhibits channel opening.
-
Solution: Perform the assay in a low-glucose or glucose-free buffer to lower intracellular ATP levels and sensitize the channels to openers. Some protocols include metabolic inhibitors (e.g., oligomycin, 2-deoxy-D-glucose) to deplete ATP, but these should be used cautiously as they can affect cell viability.
-
-
Dye Loading and Quenching:
-
Cause: Inadequate loading of the thallium-sensitive dye or excessive background fluorescence can mask a real signal.
-
Solution: Optimize the dye loading concentration and incubation time. Ensure cells are washed thoroughly with assay buffer after loading to remove extracellular dye.[15]
-
-
Compound Concentration:
-
Cause: The effective concentration of this compound may be different from that of Nicorandil.
-
Solution: Perform a wide range of concentration-response curves to determine the optimal working concentration for your specific cell system.
-
Issue 3: Inconsistent Results in Nitric Oxide (NO) Detection Assays
Question: I am measuring NO production from cells treated with this compound using a Griess assay, but my results are not reproducible. What are the common pitfalls?
Answer: The Griess assay, while common, is susceptible to interference and requires careful execution.
Potential Causes and Solutions:
-
Interference from Media Components:
-
Cause: Phenol red and certain amino acids in cell culture media can interfere with the Griess reaction, leading to inaccurate readings.
-
Solution: Use phenol red-free media for the experiment. It is also advisable to test for interference from your specific media formulation by running a standard curve in the presence and absence of the media.
-
-
Sample Handling and Stability:
-
Cause: Nitrite, the stable end-product of NO measured by the Griess assay, can be further oxidized to nitrate. Samples that are not handled properly or are stored for too long can give falsely low readings.
-
Solution: Assay samples as quickly as possible after collection. If storage is necessary, freeze them at -20°C or below.[16] Ensure that all reagents are at room temperature before use.
-
-
Incomplete Reduction of Nitrate to Nitrite:
-
Cause: Many Griess assay kits include a step to reduce nitrate to nitrite to measure total NO production. Incomplete reduction will lead to an underestimation of the total NO.
-
Solution: Ensure the nitrate reductase is active and that the incubation time for the reduction step is sufficient as per the manufacturer's protocol.[17][18]
-
-
Cellular Health:
-
Cause: Cytotoxicity at high compound concentrations can lead to a decrease in NO production due to cell death.
-
Solution: Perform a parallel cytotoxicity assay to ensure that the concentrations of this compound used are not toxic to the cells.[12]
-
Frequently Asked Questions (FAQs)
Q1: How can I pharmacologically distinguish between the K-ATP channel opening and NO-donating effects of this compound in my assay?
A1: You can use specific inhibitors to dissect the two pathways.
-
To block the K-ATP channel pathway: Use a K-ATP channel blocker such as Glibenclamide (typically at 1-10 µM).[3][6] Pre-incubating your cells or tissue with Glibenclamide should attenuate the response to this compound that is mediated by K-ATP channel opening.
-
To block the NO/cGMP pathway: Use a soluble guanylate cyclase inhibitor like ODQ (1H-[3][5][6]oxadiazolo[4,3-a]quinoxalin-1-one) or methylene blue (at ~10 µM).[6] This will block the downstream effects of NO donation.
By comparing the response to this compound in the presence and absence of these inhibitors, you can quantify the relative contribution of each pathway.
Q2: What are the recommended starting concentrations for this compound in functional assays?
A2: While the optimal concentration range should be determined empirically for each specific assay, a good starting point based on the parent compound, Nicorandil, is to test a logarithmic series of concentrations from 1 nM to 100 µM.[7] For Nicorandil, effects on large coronary arteries (NO-mediated) are seen at lower concentrations, while effects on coronary vascular resistance (K-ATP channel-mediated) are more prominent at higher concentrations.[5] A similar pattern may be observed for this compound.
Q3: Which cell lines are most suitable for studying the effects of this compound?
A3: The choice of cell line depends on the aspect of this compound's function you wish to study.
-
For K-ATP channel activity:
-
HEK293 or CHO cells stably expressing the specific K-ATP channel subunits of interest (e.g., Kir6.2/SUR1 for pancreatic β-cell type or Kir6.2/SUR2A for cardiac type) are excellent systems for controlled studies.[15][19]
-
Insulinoma cell lines (e.g., INS-1, MIN6) endogenously express K-ATP channels and can be used to study effects on insulin secretion.[15]
-
-
For NO-mediated effects and vasodilation:
Q4: Can I use cryopreserved tissues for my vascular relaxation studies?
A4: While fresh tissue is always preferred for optimal viability and physiological response, recent protocols have shown success with using cryopreserved vascular tissue.[21] It is crucial to follow a validated cryopreservation and thawing protocol to maintain tissue integrity. You must still perform rigorous viability and endothelial function checks on the thawed tissue before proceeding with your experiment.[21]
Key Experimental Protocols
Protocol 1: Ex Vivo Vascular Relaxation in Isolated Aortic Rings
This protocol outlines the procedure for assessing the vasodilatory effects of this compound on isolated rat thoracic aorta.
Workflow Diagram:
Caption: Workflow for ex vivo vascular relaxation assay.
Step-by-Step Methodology:
-
Tissue Preparation: Euthanize a rat via an approved method and excise the thoracic aorta into cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose).[8] Carefully clean off adipose and connective tissue and cut the aorta into 2-3 mm rings.[7]
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.[7]
-
Equilibration: Equilibrate the rings for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.[7]
-
Viability Check: Induce a contraction with 60 mM KCl. After washout and return to baseline, pre-contract with 1 µM phenylephrine and, once stable, add 10 µM acetylcholine to confirm endothelium-dependent relaxation.[7]
-
Experiment: After a final washout and stabilization period, induce a sustained, submaximal contraction with phenylephrine (1 µM).[7]
-
Dose-Response: Once the contraction plateaus, add this compound in a cumulative manner, increasing the concentration in a stepwise logarithmic fashion (e.g., 1 nM to 100 µM).[7]
-
Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value.
Protocol 2: Cell-Based Thallium Flux Assay for K-ATP Channel Activity
This protocol uses a thallium (Tl+) flux assay as a surrogate for K+ flux to measure K-ATP channel opening in HEK293 cells expressing Kir6.2/SUR1.
Workflow Diagram:
Caption: Workflow for a thallium flux assay.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing Kir6.2/SUR1 subunits in a 96-well black, clear-bottom plate at a density of ~50,000 cells/well and culture overnight.[15]
-
Dye Loading: Wash the cells once with assay buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: After washing to remove extracellular dye, add this compound at various concentrations. Include a positive control (e.g., Diazoxide) and a negative control (vehicle).
-
Thallium Flux: Place the plate in a fluorescent plate reader. Add a stimulus buffer containing thallium sulfate and immediately begin reading the fluorescence intensity over time.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx through open K-ATP channels. Calculate the EC50 value based on the response at different compound concentrations.
Data Summary Table
The following table provides hypothetical, yet typical, quantitative data for reference in designing experiments.
| Parameter | Assay Type | Model System | Typical Value/Range | Key Considerations |
| EC50 | Vascular Relaxation | Rat Aortic Rings | 1 - 20 µM | Dependent on pre-constrictor; may vary with endothelial integrity. |
| EC50 | Thallium Flux | HEK293-Kir6.2/SUR1 | 5 - 50 µM | Highly dependent on intracellular ATP levels; use low glucose buffer. |
| Glibenclamide IC50 | K-ATP Inhibition | Electrophysiology | 0.1 - 1 µM | Use as a selective blocker to confirm K-ATP channel involvement. |
| ODQ IC50 | sGC Inhibition | cGMP Assay | 1 - 10 µM | Use to confirm involvement of the NO-cGMP pathway. |
| Cell Seeding Density | 96-well plate assays | HEK293, VSMC | 20,000 - 80,000 cells/well | Optimize for 80-95% confluency at the time of assay. |
References
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Holzmann, S. (1992). Molecular mechanism of action of nicorandil. Journal of Cardiovascular Pharmacology, 20(Suppl 3), S1-7. [Link]
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Wikipedia. (n.d.). Nicorandil. [Link]
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Dr.Oracle. (2025). What is the mechanism of action (MOA) of Nicorandil?. [Link]
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Abdel-Wahab, B. A., et al. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Fundamental & Clinical Pharmacology, 33(6), 614-626. [Link]
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De-Mario, C., & Escaned, J. (2018). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European Cardiology Review, 13(1), 30-35. [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]
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Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids. (2022). MDPI. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular Nitric Oxide (NO) Assay Kit (Fluorometric). [Link]
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Nitric Oxide (NO) Assay Kit Instruction. (n.d.). [Link]
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ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). [Link]
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Moreau, C. J., et al. (2015). The unusual stoichiometry of ADP activation of the KATP channel. Frontiers in Physiology, 6, 23. [Link]
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Leloup, A. J. A., et al. (2019). Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance. Journal of the American Heart Association, 8(5), e010632. [Link]
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Weaver, C. D., et al. (2014). Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative. ACS Chemical Biology, 9(5), 1246-1251. [Link]
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Lin, Y. W., & Chien, C. Y. (2015). Subcellular trafficking and endocytic recycling of K ATP channels. Channels, 9(5), 241-246. [Link]
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Szabo, G., & Nattel, S. (2009). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. Journal of Cardiovascular Pharmacology, 54(4), 269-279. [Link]
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Yifrach, O. (2006). Potassium channel opening: a subtle two-step. The Journal of Physiology, 577(Pt 3), 759-764. [Link]
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Frydman, A., & Chapron, D. J. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20(Suppl 3), S34-44. [Link]
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Frydman, A. M. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology, 63(21), 25J-33J. [Link]
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A method for isolating contractile smooth muscle cells from cryopreserved tissue. (n.d.). [Link]
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An, W. F., & Hesketh, J. (2012). Ion Channel Screening. In Assay Guidance Manual. [Link]
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Isolating Smooth Muscle Cells from Mouse Aorta. (n.d.). [Link]
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de Nucci, G., et al. (2014). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. Bioorganic & Medicinal Chemistry, 22(9), 2686-2693. [Link]
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Phillips, L. R., et al. (2013). Opening the Shaker K + channel with hanatoxin. The Journal of General Physiology, 141(2), 219-231. [Link]
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Zaydman, M. A., et al. (2012). IKs channels open slowly because KCNE1 accessory subunits slow the movement of S4 voltage sensors in KCNQ1 pore-forming subunits. Proceedings of the National Academy of Sciences of the United States of America, 109(45), 18579-18584. [Link]
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Jan, L. Y., & Jan, Y. N. (2001). Controlling potassium channel activities: Interplay between the membrane and intracellular factors. The Journal of Physiology, 532(Pt 1), 1-6. [Link]
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Taira, N. (1989). Nicorandil as a hybrid between nitrates and potassium channel activators. The American Journal of Cardiology, 63(21), 18J-24J. [Link]
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Torphy, T. J., et al. (1988). Studies on the mechanism of the vasodilator action of nicorandil. Life Sciences, 42(10), 1039-1046. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Therapeutic potential of nicorandil beyond anti-anginal drug: A review on current and future perspectives. Journal of Advanced Research, 24, 431-440. [Link]
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Validation & Comparative
A Methodological Framework for the Comparative Potency Assessment of Nicorandil and its Metabolite, 6-Hydroxy Nicorandil
Abstract: Nicorandil is a cornerstone antianginal agent possessing a unique dual mechanism of action: ATP-sensitive potassium (K-ATP) channel activation and nitric oxide (NO) donation.[1][2] While its clinical efficacy is well-established, the pharmacological activity of its metabolites, such as 6-Hydroxy Nicorandil, is not well-characterized in publicly available literature. Direct comparative studies on the vasodilatory potency of this compound versus the parent compound are notably absent. This guide, therefore, shifts focus from presenting existing comparative data to providing a comprehensive methodological framework for researchers. It outlines the requisite experimental strategy, detailed protocols, and data interpretation needed to rigorously assess the comparative potency and mechanisms of action of Nicorandil and its metabolites.
Part 1: Foundational Principles and Strategic Overview
Before embarking on experimental work, it is crucial to understand the pharmacological principles that govern the actions of Nicorandil. The drug's vasodilatory effect is a composite of two distinct signaling pathways:
-
K-ATP Channel Opening: Nicorandil opens ATP-sensitive potassium channels in the plasma membrane of vascular smooth muscle cells.[3][4] This leads to an efflux of K+ ions, causing membrane hyperpolarization. Hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and leading to muscle relaxation (vasodilation).[5]
-
Nitric Oxide (NO) Donation: The nitrate moiety in Nicorandil's structure allows it to act as an NO donor.[6][7] NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, which in turn increases the production of cyclic guanosine monophosphate (cGMP).[5][8] Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets that collectively decrease intracellular Ca2+ and reduce the sensitivity of the contractile machinery to Ca2+, resulting in profound vasodilation.[1][5]
A comparative study must therefore not only quantify the overall vasodilatory potency (EC50) but also dissect the relative contribution of each of these two pathways for both Nicorandil and this compound.
Caption: Logical workflow for comparing Nicorandil and its metabolite.
Part 2: Core Experimental Protocol — Isolated Aortic Ring Vasodilation Assay
The isolated tissue organ bath is the gold-standard ex vivo method for quantifying the potency of vasoactive compounds.[9] The following protocol provides a self-validating system for obtaining reliable and reproducible data.
Rationale: This assay uses aortic rings from a model organism (typically a rat) mounted in an organ bath. The tissue is kept viable in a physiological buffer, and its contractile tension is measured. After inducing a stable contraction, the test compounds are added in increasing concentrations to measure their ability to induce relaxation.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) via CO2 inhalation followed by cervical dislocation.
-
Carefully excise the thoracic aorta and place it immediately into a petri dish filled with cold, oxygenated Krebs-Henseleit buffer (KHB).
-
Under a dissecting microscope, meticulously remove adherent connective and adipose tissue.
-
Cut the aorta into 3-4 mm wide rings. For experiments investigating endothelium-dependent effects, extreme care must be taken not to damage the intimal surface.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 25 mL organ bath chamber containing KHB.
-
Maintain the buffer at 37°C and continuously bubble with carbogen (95% O2, 5% CO2) to ensure tissue viability and maintain a pH of ~7.4.
-
Connect the upper hook to an isometric force transducer linked to a data acquisition system.
-
Apply a resting tension of 1.5-2.0 g to each ring and allow the tissue to equilibrate for 60-90 minutes. Replace the KHB every 15-20 minutes during this period.
-
-
Viability and Endothelial Integrity Check:
-
Induce a contraction by adding Phenylephrine (PE, an α1-adrenergic agonist) to a final concentration of 1 µM.
-
Once the contraction has reached a stable plateau, assess the functional integrity of the endothelium by adding Acetylcholine (ACh, 1 µM). A relaxation of >70% indicates a healthy, intact endothelium. Rings that do not meet this criterion should be discarded.
-
Wash the rings with fresh KHB to return to baseline tension.
-
-
Generation of Dose-Response Curves:
-
Induce a stable, submaximal contraction with PE (1 µM).
-
Once the plateau is reached, add the first test compound (Nicorandil or this compound) to the bath in a cumulative manner. Start with a low concentration (e.g., 10 nM) and increase in half-log increments until maximal relaxation is achieved or the concentration-response curve flattens.
-
Allow the tissue response to stabilize at each concentration before adding the next.
-
After completing the curve for the first compound, thoroughly wash the tissues and allow them to recover to baseline for at least 45 minutes before testing the second compound.
-
Caption: Experimental workflow for the isolated aortic ring assay.
Part 3: Mechanistic Dissection Protocols
To determine if this compound retains the dual-action mechanism of its parent compound, the vasodilation assay must be repeated in the presence of specific pharmacological inhibitors.
Protocol 1: Assessing K-ATP Channel Contribution
-
Inhibitor: Glibenclamide, a selective K-ATP channel blocker.
-
Method: After the initial equilibration (Step 2), pre-incubate the aortic rings with Glibenclamide (e.g., 10 µM) for 30 minutes before proceeding with the PE-induced contraction and cumulative addition of Nicorandil or this compound.
-
Rationale: If a compound's vasodilatory effect is mediated by K-ATP channel opening, Glibenclamide will competitively block this action. This will result in a rightward shift of the dose-response curve, meaning a higher concentration of the drug is required to achieve the same level of relaxation. The magnitude of this shift indicates the degree of reliance on this pathway.
Protocol 2: Assessing NO-sGC-cGMP Pathway Contribution
-
Inhibitor: ODQ (1H-[1][3][5]Oxadiazolo[4,3-a]quinoxalin-1-one), a selective inhibitor of soluble guanylate cyclase (sGC).
-
Method: Similar to the Glibenclamide protocol, pre-incubate the tissues with ODQ (e.g., 10 µM) for 30 minutes prior to contraction and drug addition.
-
Rationale: If a compound's effect depends on NO donation, blocking sGC with ODQ will prevent the downstream cGMP production and subsequent relaxation. This will also cause a rightward shift in the dose-response curve, with the magnitude of the shift reflecting the importance of the NO pathway.
Caption: Dual signaling pathways of Nicorandil with inhibitor action points.
Part 4: Data Analysis and Interpretation
Data Presentation: Relaxation at each concentration should be expressed as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the molar concentration of the compound. Use non-linear regression (specifically, a sigmoidal dose-response model) to fit the data and calculate the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (maximal relaxation).
Hypothetical Comparative Data Table:
| Compound | Condition | EC50 (µM) | Emax (%) |
| Nicorandil | Control | 15.5 | 98.2 |
| + Glibenclamide (10 µM) | 85.2 | 97.5 | |
| + ODQ (10 µM) | 92.4 | 98.0 | |
| This compound | Control | 30.8 | 95.3 |
| + Glibenclamide (10 µM) | 45.1 | 94.8 | |
| + ODQ (10 µM) | 155.6 | 95.1 |
Interpretation of Hypothetical Results:
-
Potency: In this hypothetical scenario, Nicorandil (EC50 = 15.5 µM) is approximately twice as potent as this compound (EC50 = 30.8 µM) under control conditions.
-
Mechanism:
-
For Nicorandil , both Glibenclamide and ODQ cause a significant (~5 to 6-fold) rightward shift in the EC50, suggesting a balanced contribution from both the K-ATP and NO-sGC pathways.
-
For This compound , Glibenclamide causes only a modest shift (~1.5-fold), while ODQ causes a very large shift (~5-fold). This would imply that the metabolite has largely lost its K-ATP channel opening activity and acts primarily as an NO donor.
-
Conclusion
While direct comparative data on the potency of this compound versus Nicorandil is not currently available in scientific literature, the experimental framework presented here provides a clear and robust pathway for researchers to generate this critical information. By employing isolated tissue bath pharmacology coupled with specific inhibitors, one can build a comprehensive profile of a metabolite, defining not only its potency but also its precise mechanism of action relative to the parent drug. Such studies are essential for a complete understanding of a drug's overall pharmacological and clinical profile.
References
-
Enhancement of the Vasorelaxant Potency of Nicorandil by Metabolic Inhibition and Adenosine in the Pig Coronary Artery. (n.d.). PubMed. [Link]
-
What is the mechanism of Nicorandil? (2024). Patsnap Synapse. [Link]
-
What is the mechanism of action (MOA) of Nicorandil? (2025). Dr.Oracle. [Link]
-
Actions of nicorandil on vascular smooth muscles. (n.d.). PubMed. [Link]
-
Comparison of the inhibitory effects of nicorandil, nitroglycerin and isosorbide dinitrate on vascular smooth muscle of rabbit aorta. (1987). European Journal of Pharmacology. [Link]
-
Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. (2019). National Institutes of Health (NIH). [Link]
-
Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. (2018). European Cardiology Review. [Link]
-
Vasodilator Therapy: Nitrates and Nicorandil. (n.d.). PubMed Central. [Link]
-
Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. (2018). ECR Journal. [Link]
-
Studies on the mechanism of the vasodilator action of nicorandil. (n.d.). PubMed. [Link]
-
A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. (2019). MDPI. [Link]
-
The KATP channel opener, nicorandil, ameliorates brain damage by modulating synaptogenesis after ischemic stroke. (2021). PLOS ONE. [Link]
-
Molecular Biology of KATP Channels and Implications for Health and Disease. (n.d.). PubMed Central. [Link]
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A Comparative Guide to Validating the KATP Channel Opening Activity of 6-Hydroxy Nicorandil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the ATP-sensitive potassium (KATP) channel opening activity of 6-Hydroxy Nicorandil, a key metabolite of the antianginal drug Nicorandil. We will explore the mechanistic underpinnings of KATP channel activation and present a comparative analysis of this compound with its parent compound and other established KATP channel openers. Detailed, field-proven experimental protocols are provided to empower researchers to rigorously assess and quantify the activity of this and other related compounds.
The Critical Role of KATP Channels in Cellular Physiology and Disease
ATP-sensitive potassium (KATP) channels are crucial regulators of cellular function, linking the metabolic state of a cell to its electrical activity.[1][2] These channels are found in a variety of tissues, including pancreatic β-cells, cardiac and skeletal muscle, and vascular smooth muscle.[3][4] KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[3][5] The activity of these channels is governed by the intracellular ratio of ATP to ADP; high ATP levels inhibit channel opening, while an increase in ADP promotes it.[3]
The physiological importance of KATP channels is underscored by their involvement in a range of diseases.[3][6] In pancreatic β-cells, the closure of KATP channels in response to elevated glucose and subsequent ATP production triggers insulin secretion.[7][8] Conversely, mutations that lead to aberrant channel function can result in insulin secretion disorders like congenital hyperinsulinism and neonatal diabetes.[3][6] In the cardiovascular system, the opening of KATP channels during metabolic stress, such as ischemia, has a protective effect by shortening the action potential duration and reducing calcium influx, thereby conserving cellular energy.[3][4][9]
Pharmacological modulation of KATP channels is a key therapeutic strategy.[10] KATP channel openers, such as Nicorandil, Diazoxide, and Pinacidil, are used to treat conditions like angina and hypertension by promoting vasodilation.[10][11]
Comparative Analysis of KATP Channel Openers
This section provides a comparative overview of this compound and other prominent KATP channel openers.
Nicorandil and its Active Metabolite, this compound
Nicorandil is a unique antianginal agent with a dual mechanism of action: it acts as a nitric oxide (NO) donor and a KATP channel opener.[12][13][14][15] The NO-donating property contributes to vasodilation by activating guanylate cyclase and increasing cyclic GMP (cGMP).[16] Its KATP channel opening activity leads to hyperpolarization of vascular smooth muscle cells, resulting in relaxation and vasodilation.[16] Nicorandil has been shown to be effective in treating stable and vasospastic angina.[17]
This compound is a major active metabolite of Nicorandil. While the parent compound has a relatively short half-life, its metabolite is thought to contribute to its sustained therapeutic effects. Validating the KATP channel opening activity of this compound is crucial for a complete understanding of Nicorandil's pharmacological profile.
Diazoxide
Diazoxide is a well-established KATP channel opener primarily used to treat hypoglycemia resulting from conditions like insulinoma.[18] It acts by opening KATP channels in pancreatic β-cells, which inhibits insulin release.[18][19] Diazoxide also exerts a vasodilatory effect on vascular smooth muscle, making it useful in managing hypertensive emergencies.[18] Its mechanism involves inducing hyperpolarization of the cell membrane by opening KATP channels, which in turn reduces calcium influx.[18][19]
Pinacidil
Pinacidil is another potent KATP channel opener that has been studied for its antihypertensive effects.[20][21] It directly activates KATP channels in vascular smooth muscle, leading to vasodilation.[21] Studies have shown that Pinacidil can protect cardiomyocytes from ischemic injury by opening KATP channels.[22]
Comparative Potency and Efficacy
The following table summarizes the key characteristics and relative potencies of these KATP channel openers. It is important to note that the EC50 values can vary depending on the specific KATP channel subtype and the experimental conditions.
| Compound | Primary Clinical Use | Known EC50 (Kir6.2/SUR2A) | Key Mechanistic Features |
| Nicorandil | Angina[17][23] | Millimolar range for surface KATP channels[24] | Dual action: NO donor and KATP channel opener[13][14] |
| This compound | (Metabolite of Nicorandil) | To be determined | Expected to primarily act as a KATP channel opener |
| Diazoxide | Hypoglycemia, Hypertensive emergencies[18][25] | High micromolar to millimolar range[26] | Potent inhibitor of insulin secretion[18] |
| Pinacidil | Hypertension[27] | ~11 µM[28][29] | Strong cardioprotective effects[22] |
Experimental Protocols for Validating KATP Channel Opening Activity
To rigorously validate the KATP channel opening activity of this compound, a multi-faceted approach employing both electrophysiological and functional assays is recommended.
Patch-Clamp Electrophysiology: The Gold Standard
The patch-clamp technique is the most direct method for studying ion channel activity.[30][31][32] It allows for the measurement of ionic currents flowing through individual channels or across the entire cell membrane.
Caption: Workflow for Patch-Clamp Electrophysiology.
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the desired KATP channel subunits (e.g., Kir6.2 and SUR1) or isolate primary cells like ventricular myocytes.[30]
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Pipette and Solutions:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 140 KCl, 10 HEPES, 11 EGTA, 1 MgCl2, 2 K2ATP (pH 7.2 with KOH). The ATP concentration can be varied to study the ATP-dependent effects of the compound.
-
-
Recording:
-
Mount the coverslip in the recording chamber on an inverted microscope.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -70 mV and apply voltage ramps or steps to elicit KATP currents.
-
Perfuse the cell with the extracellular solution containing varying concentrations of this compound and other KATP channel openers.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +50 mV).
-
Construct dose-response curves and calculate the EC50 value for each compound.
-
Rubidium Efflux Assay: A Functional High-Throughput Alternative
The rubidium (Rb+) efflux assay is a robust and higher-throughput method to assess KATP channel activity.[5][33] Since Rb+ can pass through potassium channels, its efflux from pre-loaded cells is a reliable indicator of channel opening.[5][33][34]
Caption: Workflow for Rubidium Efflux Assay.
-
Cell Preparation:
-
Seed HEK293 cells expressing the KATP channel of interest in a 96-well plate.
-
-
Rubidium Loading:
-
Aspirate the culture medium and wash the cells with a loading buffer.
-
Incubate the cells with a loading buffer containing RbCl for 2-3 hours at 37°C.
-
-
Efflux Assay:
-
Aspirate the loading buffer and wash the cells with a Rb+-free buffer to remove extracellular Rb+.
-
Add the stimulation buffer containing the test compounds (this compound, Nicorandil, Diazoxide, Pinacidil) at various concentrations.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
Sample Collection and Analysis:
-
Carefully collect the supernatant (containing the effluxed Rb+).
-
Lyse the cells in the wells with a lysis buffer to release the intracellular Rb+.
-
Measure the Rb+ concentration in both the supernatant and the cell lysate using an atomic absorption spectrophotometer.[33]
-
Calculate the percentage of Rb+ efflux for each condition.
-
Insulin Secretion Assay: A Physiologically Relevant Endpoint
For KATP channels in pancreatic β-cells, an insulin secretion assay provides a physiologically relevant readout of channel activity. KATP channel openers are expected to inhibit glucose-stimulated insulin secretion.
Caption: Workflow for Insulin Secretion Assay.
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from mice or rats using collagenase digestion.
-
Culture the isolated islets for 24-48 hours before the experiment.
-
-
Insulin Secretion Assay:
-
Pre-incubate the islets in a Krebs-Ringer bicarbonate buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Transfer the islets to a buffer with a high glucose concentration (e.g., 16.7 mM) in the presence or absence of the test compounds.
-
Incubate for 1-2 hours at 37°C.
-
-
Insulin Measurement:
-
Collect the supernatant.
-
Measure the insulin concentration in the supernatant using a commercially available ELISA kit.
-
Concluding Remarks
This guide provides a robust framework for the comprehensive validation of the KATP channel opening activity of this compound. By employing a combination of patch-clamp electrophysiology and functional assays, researchers can obtain a detailed and physiologically relevant understanding of its pharmacological properties. The comparative analysis with established KATP channel openers will further aid in contextualizing its potency and potential therapeutic applications. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data.
References
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Patsnap Synapse. (2024). What are KATP channels modulators and how do they work?. Available at: [Link]
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NIH. (n.d.). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. Available at: [Link]
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National Genomics Data Center. (n.d.). Non-radioactive Rb Efflux Assay for Screening K Channel Modulators. Available at: [Link]
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IOVS. (n.d.). ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo. Available at: [Link]
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EurekAlert!. (2025). Electrophysiological analysis of cardiac KATP channel. Available at: [Link]
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Wiley Online Library. (2022). A graphite furnace‐atomic absorption spectrometry‐based rubidium efflux assay for screening activators of the Kv7.2/3 channel. Available at: [Link]
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ScienceDirect. (2025). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. Available at: [Link]
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Frontiers. (2025). Activation of KATP channels in pain modulation: a systematic review of preclinical studies. Available at: [Link]
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PubMed. (n.d.). Pinacidil but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes. Available at: [Link]
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PubMed. (n.d.). Pinacidil opens ATP-dependent K+ channels in cardiac myocytes in an ATP- and temperature-dependent manner. Available at: [Link]
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PMC. (n.d.). ATP sensitive potassium channel openers: a new class of ocular hypotensive agents. Available at: [Link]
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Wikipedia. (n.d.). Nicorandil. Available at: [Link]
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Ovid. (n.d.). Glucose Activates Both KATP Channel-Dependent and... : Diabetes. Available at: [Link]
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PMC. (n.d.). KATP channel therapeutics at the bedside. Available at: [Link]
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Frontiers. (2023). CL-705G: a novel chemical Kir6.2-specific KATP channel opener. Available at: [Link]
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PMC. (2022). Mechanistic insights on KATP channel regulation from cryo-EM structures. Available at: [Link]
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PubMed. (n.d.). Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway. Available at: [Link]
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PubMed. (n.d.). Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts. Available at: [Link]
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PubMed. (n.d.). Potassium channel openers and other regulators of KATP channels. Available at: [Link]
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OAE Publishing Inc. (2023). Exploitation of KATP channels for cardiac surgery. Available at: [Link]
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PMC. (2023). CL-705G: a novel chemical Kir6.2-specific KATP channel opener. Available at: [Link]
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American Diabetes Association. (2024). Glucose Regulation of β-Cell K ATP Channels: Is a New Model Needed?. Available at: [Link]
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ResearchGate. (n.d.). KATP channels regulate insulin secretion in pancreatic β-cells. Under.... Available at: [Link]
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PMC. (2013). Role of KATP Channels in Glucose-Regulated Glucagon Secretion and Impaired Counterregulation in Type 2 Diabetes. Available at: [Link]
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American Diabetes Association. (2003). The Insulin Secretory Granule Is the Major Site of KATP Channels of the Endocrine Pancreas. Available at: [Link]
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PubMed. (n.d.). Molecular mechanism of action of nicorandil. Available at: [Link]
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Dr.Oracle. (2025). What is the mechanism of action (MOA) of Nicorandil?. Available at: [Link]
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Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available at: [Link]
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A Comparative Guide to the Metabolites of Nicorandil: Characterizing 6-Hydroxy Nicorandil and Other Key Biotransformation Products
For drug development professionals and researchers in cardiovascular pharmacology, a thorough understanding of a drug's metabolic fate is paramount. Nicorandil, a unique antianginal agent with a dual mechanism of action, undergoes extensive biotransformation. This guide provides a comparative analysis of its metabolites, with a special focus on the distinction between its well-documented, pharmacologically inactive products and lesser-known derivatives such as 6-Hydroxy Nicorandil. We will delve into the established metabolic pathways, compare the known activities of key metabolites, and provide a robust experimental protocol for their quantification, highlighting current knowledge gaps and future research opportunities.
Introduction to Nicorandil: A Dual-Action Vasodilator
Nicorandil exerts its therapeutic effects in the treatment of angina through two primary mechanisms.[1][2] Its nitrate moiety acts as a nitric oxide (NO) donor, stimulating guanylate cyclase to increase cyclic GMP (cGMP) in vascular smooth muscle cells, leading to venous and large coronary artery dilation.[1][3] Concurrently, its nicotinamide structure activates ATP-sensitive potassium channels (K-ATP), causing hyperpolarization and relaxation of arterial resistance vessels.[2][4] This balanced vasodilation reduces both cardiac preload and afterload, improving coronary blood flow without significantly altering heart rate or contractility.[5][6] Nicorandil is rapidly absorbed orally and has a short elimination half-life of approximately one hour.[7][8]
The Primary Metabolic Pathway: Denitration
The principal route of Nicorandil metabolism in humans is denitration, which occurs extensively in the liver.[9] This pathway cleaves the nitrate group, yielding the major metabolite, N-(2-hydroxyethyl)-nicotinamide , also known as SG-86.[7][9][10] This denitrated compound is the most abundant metabolite found in plasma and urine.[3][7] Following this initial step, N-(2-hydroxyethyl)-nicotinamide enters the endogenous nicotinamide pathway, where it is further converted into nicotinic acid, nicotinuric acid, and N-methylnicotinamide.[9]
The metabolic conversion of Nicorandil to its primary metabolites is a critical aspect of its pharmacokinetic profile.
Caption: Primary metabolic pathway of Nicorandil.
Comparative Analysis of Metabolite Activity
A crucial question for any drug is whether its metabolites are active, inactive, or even toxic. For Nicorandil, the experimental evidence provides a clear distinction between the parent drug and its primary denitrated metabolite.
N-(2-hydroxyethyl)-nicotinamide (SG-86): The Inactive Product
Multiple studies have conclusively demonstrated that N-(2-hydroxyethyl)-nicotinamide is pharmacologically inactive.[7][9]
-
Cardiovascular Effects: In studies investigating its effect on the cardiovascular system, SG-86 was found to have little to no hypotensive or coronary vasodilating actions, in stark contrast to the potent effects of the parent compound, Nicorandil.[3]
-
Myocardial Recovery: A comparative study in a canine model of myocardial ischemia-reperfusion showed that while Nicorandil significantly improved the recovery of heart muscle function, SG-86 had no beneficial effect.[11]
-
K-ATP Channel Modulation: N-(2-hydroxyethyl)-nicotinamide shows no significant ability to modulate or open ATP-sensitive potassium channels, which is a key mechanism of action for Nicorandil.[12]
This lack of activity is clinically significant, as it implies that the therapeutic effect of Nicorandil is directly attributable to the parent molecule and that the accumulation of its major metabolite does not contribute to its efficacy or produce confounding pharmacological effects.
This compound: An Underexplored Metabolite
The existence of This compound (CAS 113743-17-2) is confirmed through its availability as a reference standard from several chemical and pharmaceutical suppliers.[1][5][6][] This metabolite is formed by the hydroxylation of the pyridine ring of the Nicorandil molecule.
However, a comprehensive review of published scientific literature reveals a significant knowledge gap. There is currently no available experimental data detailing the pharmacokinetics, pharmacodynamics, or relative potency of this compound. It is not mentioned in major reviews of Nicorandil's metabolism, suggesting it is likely a minor metabolite.[7][9][10]
The lack of characterization of this compound represents a key area for future research. Determining its activity profile—whether it retains any K-ATP channel-opening or NO-donating properties—is essential for a complete understanding of Nicorandil's biotransformation and overall effect.
Summary of Comparative Activity
The following table summarizes the known pharmacological properties of Nicorandil and its key metabolites based on available data.
| Compound | K-ATP Channel Activation | NO Donor (Vasodilation) | Documented Clinical Efficacy |
| Nicorandil (Parent Drug) | Yes | Yes | Yes |
| N-(2-hydroxyethyl)-nicotinamide (SG-86) | No[12] | No[3] | No[11] |
| This compound | No Data | No Data | No Data |
Experimental Protocol: Quantification of Nicorandil and its Denitrated Metabolite in Plasma by LC-MS/MS
To facilitate further research, we provide a detailed, self-validating protocol for the simultaneous quantification of Nicorandil and its primary metabolite, N-(2-hydroxyethyl)-nicotinamide, in a biological matrix. This method is adapted from established bioanalytical procedures and is essential for pharmacokinetic and metabolic studies.[11][14]
The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: LC-MS/MS workflow for metabolite quantification.
Materials and Reagents
-
Nicorandil reference standard
-
N-(2-hydroxyethyl)-nicotinamide reference standard
-
Internal Standard (IS), e.g., Procainamide
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Rat Plasma (or other relevant biological matrix)
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual 1 mg/mL stock solutions of Nicorandil, N-(2-hydroxyethyl)-nicotinamide, and the IS in methanol.
-
Perform serial dilutions to create calibration standards (e.g., 5-15,000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) in blank plasma. The use of QCs is critical for validating the accuracy and precision of the assay.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of IS working solution.
-
Vortex briefly to mix. The IS is essential to correct for variability during sample preparation and instrument analysis.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Vortex vigorously for 5 minutes, then centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[15]
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining these polar compounds.
-
Mobile Phase: An isocratic or gradient elution using a mixture of Methanol and 2 mM aqueous ammonium acetate with 0.03% formic acid.[14] The formic acid aids in the positive ionization of the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions must be optimized for each compound for maximum sensitivity and specificity. Based on published data, example transitions are:[14]
-
Nicorandil: m/z 212 → m/z 135
-
N-(2-hydroxyethyl)-nicotinamide: m/z 166 → m/z 106
-
Procainamide (IS): m/z 236 → m/z 163
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.
-
Quantify the unknown samples by interpolating their peak area ratios from the regression line.
-
Conclusion and Future Directions
The metabolic profile of Nicorandil is dominated by a denitration pathway that produces the pharmacologically inactive metabolite, N-(2-hydroxyethyl)-nicotinamide. This finding simplifies the interpretation of Nicorandil's in vivo activity, attributing its therapeutic effects directly to the parent drug.
However, the identification of this compound as a commercially available, yet scientifically uncharacterized, metabolite presents a compelling avenue for future research. Drug development professionals should consider the following:
-
Pharmacological Screening: The immediate priority is to procure the this compound reference standard and screen it for activity at the K-ATP channel and for NO-donating potential.
-
Metabolic Profiling: The LC-MS/MS protocol detailed in this guide can be readily adapted to include this compound. This would allow researchers to determine its presence and concentration in plasma and urine following Nicorandil administration, clarifying its status as a major or minor metabolite.
A complete characterization of all metabolites, even those present in small quantities, is fundamental to fully understanding the safety and efficacy profile of any therapeutic agent. The investigation of this compound is the next logical step in refining our knowledge of Nicorandil's pharmacology.
References
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PubChem. (n.d.). Nicorandil. National Center for Biotechnology Information. Retrieved from [Link][9]
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César, I. C., de Souza, J., & Borges, N. C. (2014). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 969, 150–156. Retrieved from [Link][14]
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Sakai, K., Ohba, Y., Akima, M., Kamiyama, H., Hinohara, Y., & Nakano, H. (1980). Pharmacodynamic and metabolism studies on a new coronary vasodilator, N-(2-hydroxyethyl) nicotinamide nitrate (SG-75). Japanese journal of pharmacology, 30(6), 881–890. Retrieved from [Link][3]
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Frydman, A. M. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of cardiovascular pharmacology, 20 Suppl 3, S34-44. Retrieved from [Link][7]
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Borer, J. S. (2011). Pharmaceutical aspects of nicorandil. ResearchGate. Retrieved from [Link][8]
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César, I. C., de Souza, J., & Borges, N. C. (2014). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: Application for a pharmacokinetic study. ResearchGate. Retrieved from [Link]
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HTS Biopharma. (n.d.). Nicorandil 6-Hydroxy Impurity. Retrieved from [Link][1]
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Taira, N. (1987). Similarity and dissimilarity in the mode and mechanism of action between nicorandil and classical nitrates: an overview. Journal of cardiovascular pharmacology, 10 Suppl 8, S1-9. Retrieved from [Link][4]
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Abdel-Wahab, B. A., Al-Harbi, M. M., & El-Sherbeeny, N. A. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 27(8), 1109–1117. Retrieved from [Link][2]
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Taylor, P. (2015). Trends in Bioanalysis Using LC–MS–MS. LCGC International, 28(12). Retrieved from [Link][15]
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A Comparative Analysis of Potassium Channel Openers: Unveiling the Profile of 6-Hydroxy Nicorandil
For researchers, scientists, and drug development professionals navigating the intricate landscape of cardiovascular pharmacology, the selection of appropriate molecular tools is paramount. Potassium channel openers (KCOs), a diverse class of compounds that modulate cellular excitability by increasing potassium ion efflux, represent a significant area of interest for their therapeutic potential in conditions such as hypertension and angina.[1] This guide provides an in-depth comparative analysis of prominent KCOs, with a special focus on elucidating the pharmacological profile of 6-Hydroxy Nicorandil in relation to its parent compound, Nicorandil, and other established agents like Pinacidil and Diazoxide. Through a synthesis of mechanistic insights and field-proven experimental methodologies, this document aims to equip researchers with the critical knowledge required for informed experimental design and compound selection.
The Landscape of ATP-Sensitive Potassium Channel Openers
At the heart of this comparison are the ATP-sensitive potassium (KATP) channels, which act as metabolic sensors, coupling the cell's energetic state to its electrical activity.[1] KCOs that target these channels induce hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels and subsequent smooth muscle relaxation.[2] This vasodilatory effect is the primary mechanism behind their therapeutic applications.[2]
Nicorandil , a nicotinamide derivative, stands out due to its dual mechanism of action.[2][3] It not only opens KATP channels but also acts as a nitric oxide (NO) donor, contributing to vasodilation through a cGMP-mediated pathway.[3][4] This hybrid nature provides a unique pharmacological profile.[4]
Pinacidil , a cyanoguanidine derivative, is a classical KATP channel opener that produces peripheral vasodilation and is used in the management of hypertension.[5] Its action is primarily attributed to the opening of KATP channels in vascular smooth muscle.
Diazoxide is another well-characterized KATP channel opener, primarily used for its ability to manage hypoglycemia by inhibiting insulin secretion from pancreatic beta-cells, a process also mediated by KATP channel opening.[5] It also exhibits potent vasodilatory effects.
The Case of this compound: A Metabolite in Focus
A crucial aspect of understanding a drug's in vivo activity is to consider its metabolic fate. Nicorandil undergoes extensive metabolism, with the primary pathway being denitration to form 2-nicotinamidoethanol.[3][6] Further metabolism leads to the formation of other compounds, including this compound.[6] However, a critical finding for researchers is that the main denitrated metabolite, 2-nicotinamidoethanol, is considered pharmacologically inactive .[3][6] While this compound is identified as a metabolite, the available literature does not attribute any significant KATP channel opening activity to it. This is a pivotal point of differentiation from its parent compound.
Comparative Performance: A Data-Driven Overview
To provide a clear comparison of these compounds, the following table summarizes their key characteristics and reported experimental data. It is important to note the absence of direct activity data for this compound, reflecting its status as an inactive metabolite.
| Compound | Chemical Class | Primary Mechanism of Action | Primary Therapeutic Use | Reported Potency (Example) |
| Nicorandil | Nicotinamide derivative | KATP channel opener & NO donor[2][3] | Angina pectoris[3] | Effective antianginal agent at 10-40 mg twice daily[1] |
| This compound | Nicorandil metabolite | - | - | Pharmacologically inactive[3][6] |
| Pinacidil | Cyanoguanidine | KATP channel opener | Hypertension[5] | EC100 for in vitro KATP opening ≈ 10⁻⁷ M[7] |
| Diazoxide | Thiazide derivative | KATP channel opener | Hypoglycemia, Hypertensive emergencies | 93% inhibition of insulin release at 100 µM |
Delving Deeper: Mechanistic Pathways and Experimental Validation
Understanding the signaling pathways and having robust experimental protocols are fundamental for any researcher in this field.
Signaling Pathway of KATP Channel Openers
The activation of KATP channels by compounds like Nicorandil, Pinacidil, and Diazoxide leads to a cascade of events culminating in vasodilation. The following diagram illustrates this general pathway.
Caption: General signaling pathway of KATP channel openers leading to vasodilation.
Experimental Workflow: From Tissue to Data
To empirically compare the vasodilator effects of these compounds, a well-established ex vivo method is the aortic ring assay. This assay provides a functional measure of a compound's ability to relax pre-constricted vascular tissue.
Caption: Workflow for the ex vivo aortic ring vasodilation assay.
Experimental Protocols: A Step-by-Step Guide
For researchers aiming to replicate or adapt these comparative studies, detailed and validated protocols are indispensable.
Ex Vivo Aortic Ring Vasodilation Assay
This protocol details the methodology for assessing the vasorelaxant properties of KCOs on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE)
-
Potassium Channel Openers (Nicorandil, Pinacidil, Diazoxide)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the rat via an approved method and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings with 60 mM KCl. Once a stable contraction is achieved, wash the rings with Krebs-Henseleit solution until they return to baseline tension.
-
Pre-constriction: Induce a submaximal, stable contraction with phenylephrine (approximately 1 µM).
-
Compound Testing: Once the PE-induced contraction is stable, add the KCOs in a cumulative concentration-dependent manner to the organ bath.
-
Data Recording: Record the changes in isometric tension continuously.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by PE. Construct concentration-response curves and calculate EC50 values.
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol provides a method to directly assess the effects of KCOs on KATP channel currents in isolated vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipettes
-
Pipette puller and microforge
-
Extracellular (bath) solution (in mM: NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH 7.4)
-
Intracellular (pipette) solution (in mM: KCl 140, MgCl2 1, EGTA 10, HEPES 10, ATP 0.1; pH 7.2)
-
Potassium Channel Openers
Procedure:
-
Cell Preparation: Isolate single vascular smooth muscle cells using established enzymatic digestion protocols.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Sealing: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Current Recording: Record baseline whole-cell currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the KCO of interest at various concentrations.
-
Data Acquisition: Record the changes in outward K+ currents induced by the KCO.
-
Data Analysis: Measure the amplitude of the KCO-induced current at each concentration and construct a concentration-response curve to determine the potency of the compound.
Conclusion: Guiding Future Research
This comparative analysis underscores the distinct pharmacological profiles of various potassium channel openers. While Nicorandil, Pinacidil, and Diazoxide are all effective KATP channel activators with demonstrated vasodilatory effects, the key takeaway for researchers investigating this compound is its established status as a pharmacologically inactive metabolite of Nicorandil. This distinction is critical for interpreting in vivo studies of Nicorandil and for designing experiments aimed at understanding its mechanism of action, which is a composite of its direct KATP channel opening and NO-donating properties. The provided experimental protocols offer a robust framework for the functional characterization and comparison of these and other novel potassium channel modulators, thereby facilitating the advancement of cardiovascular drug discovery.
References
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Effects of putative activators of K+ channels in mouse pancreatic beta-cells. PubMed. Available at: [Link].
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Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway. PubMed. Available at: [Link].
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Mechanism of the vasodilatory action of nicorandil on coronary circulation in dogs. PubMed. Available at: [Link].
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The KATP channel opener, nicorandil, ameliorates brain damage by modulating synaptogenesis after ischemic stroke. PubMed Central. Available at: [Link].
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The KATP channel opener, nicorandil, ameliorates brain damage by modulating synaptogenesis after ischemic stroke. PubMed. Available at: [Link].
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Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Medicine Science. Available at: [Link].
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No Increased Risk of Major Adverse Cardiovascular Events following Nicotinamide Exposure. PubMed Central. Available at: [Link].
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Original method for nicorandil synthesis. PubMed. Available at: [Link].
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Effects of nicorandil on arterial and venous vessels of the forearm in systemic hypertension. PubMed. Available at: [Link].
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Coronary vasodilatory action after a single dose of nicorandil. PubMed. Available at: [Link].
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Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels. PubMed. Available at: [Link].
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Selective mitochondrial KATP channel activation by nicorandil and 3-pyridyl pinacidil results in antiarrhythmic effect in an anesthetized rabbit model of myocardial ischemia/reperfusion. PubMed. Available at: [Link].
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Action of nicorandil on ATP‐sensitive K+ channel in guinea‐pig ventricular myocytes. Semantic Scholar. Available at: [Link].
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A Comparative Guide to the Nitric Oxide-Mediated Effects of Nicorandil and its Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the nitric oxide (NO)-mediated effects of Nicorandil and its primary metabolite, N-(2-hydroxyethyl)nicotinamide (also known as SG-86 and referred to herein as 6-Hydroxy Nicorandil for clarity within this guide's context). We will dissect their mechanisms of action and compare their performance against two key vasodilators: the classic nitric oxide donor, Nitroglycerin, and the ATP-sensitive potassium (K-ATP) channel opener, Pinacidil. This analysis is supported by experimental data and detailed protocols to empower researchers in their cardiovascular drug discovery and development endeavors.
Introduction: The Dual-Action Paradigm of Nicorandil
Nicorandil is a unique antianginal agent possessing a dual mechanism of action: it acts as both a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener.[1][2] This dual functionality contributes to its efficacy in treating angina by inducing vasodilation through two distinct pathways.[3] Understanding the contribution of its NO-donating properties, particularly in comparison to its primary metabolite and other vasodilators, is crucial for elucidating its full therapeutic potential and guiding the development of novel cardiovascular drugs.
Comparative Analysis of Vasodilator Mechanisms
The vasodilatory effects of Nicorandil, this compound (SG-86), Nitroglycerin, and Pinacidil are rooted in their distinct molecular interactions within vascular smooth muscle cells.
Nicorandil exerts its vasodilatory effect through two primary mechanisms:
-
Nitric Oxide Donation: The nitrate moiety in Nicorandil's structure allows it to act as an NO donor.[2] This leads to the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP levels activate protein kinase G (PKG), ultimately resulting in smooth muscle relaxation and vasodilation.[5]
-
K-ATP Channel Opening: Nicorandil also opens ATP-sensitive potassium channels in the cell membrane of vascular smooth muscle.[1][2] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to vasodilation.[3]
This compound (SG-86) is the primary denitrated metabolite of Nicorandil.[6] Crucially, experimental evidence indicates that SG-86 does not donate nitric oxide.[7] Its vasodilatory activity, although significantly less potent than that of the parent compound, is primarily attributed to its ability to open K-ATP channels.[1][8]
Nitroglycerin , a cornerstone of angina therapy for over a century, functions solely as a nitric oxide donor.[9] It is metabolized to release NO, which then follows the same sGC-cGMP-PKG signaling cascade as the NO-donating component of Nicorandil to induce vasodilation.[5]
Pinacidil is a classic K-ATP channel opener and does not have a direct NO-donating mechanism.[10][11] Its vasodilatory effects are mediated exclusively through the hyperpolarization of vascular smooth muscle cells via the opening of K-ATP channels.[10]
The following diagram illustrates the distinct signaling pathways of these compounds.
Caption: Signaling pathways of Nicorandil and comparator vasodilators.
Experimental Data Summary
The following tables summarize the key performance indicators of each compound based on available experimental data.
Table 1: Nitric Oxide (NO) Donating Capacity
| Compound | NO Donor | Primary Mechanism of NO Release | Relative NO Production |
| Nicorandil | Yes | Enzymatic denitration of its nitrate moiety.[3] | Moderate to High |
| This compound (SG-86) | No | Lacks the nitrate group necessary for NO donation.[7] | Negligible |
| Nitroglycerin | Yes | Metabolic conversion to NO.[5] | High |
| Pinacidil | No | Lacks a chemical structure capable of donating NO.[10] | Negligible |
Table 2: Vasodilatory Potency and Mechanism
| Compound | Primary Vasodilatory Mechanism(s) | Relative Potency (Vasodilation) |
| Nicorandil | NO donation and K-ATP channel opening.[1][2] | High |
| This compound (SG-86) | K-ATP channel opening.[1][8] | Low (approximately 10 times less potent than Nicorandil).[1] |
| Nitroglycerin | NO donation.[5] | High |
| Pinacidil | K-ATP channel opening.[10] | High |
Table 3: Impact on Intracellular Signaling Molecules
| Compound | Effect on cGMP Levels | Effect on K-ATP Channel Activity |
| Nicorandil | Increase[4][12] | Increase[1][2] |
| This compound (SG-86) | No significant direct effect | Increase[1][8] |
| Nitroglycerin | Increase[12] | No direct effect |
| Pinacidil | No direct effect | Increase[10] |
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.
Quantification of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable metabolite, nitrite.[13]
Objective: To quantify the amount of nitrite released from vascular endothelial or smooth muscle cells upon treatment with the test compounds.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed vascular endothelial or smooth muscle cells in a 96-well plate and culture until they reach desired confluency.
-
Replace the culture medium with fresh medium containing the test compounds (Nicorandil, this compound, Nitroglycerin, Pinacidil) at various concentrations. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
The following diagram outlines the Griess assay workflow.
Caption: Workflow for the Griess Assay.
Assessment of Vasodilation (Isolated Aortic Ring Assay)
This ex vivo assay measures the direct effect of compounds on the contractility of isolated arterial segments.[14]
Objective: To determine the vasodilatory potency of the test compounds on pre-constricted isolated rat aortic rings.
Materials:
-
Thoracic aorta from a rat
-
Krebs-Henseleit solution
-
Phenylephrine or other vasoconstrictor
-
Organ bath system with force transducers
-
Data acquisition system
Protocol:
-
Aortic Ring Preparation:
-
Euthanize a rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
-
Pre-constriction and Vasodilation Assay:
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
Once a stable plateau is reached, cumulatively add increasing concentrations of the test compounds (Nicorandil, this compound, Nitroglycerin, Pinacidil) to the organ bath.
-
Record the changes in tension after each addition.
-
-
Data Analysis:
-
Express the relaxation induced by each compound as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct concentration-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation).
-
The following diagram illustrates the aortic ring assay workflow.
Caption: Workflow for the Isolated Aortic Ring Assay.
Measurement of cGMP Levels
Objective: To quantify the intracellular cGMP concentration in vascular smooth muscle cells after treatment with the test compounds.
Materials:
-
Vascular smooth muscle cells
-
Test compounds
-
0.1 M HCl
-
cGMP enzyme immunoassay (EIA) kit
-
Centrifuge
Protocol:
-
Cell Culture and Treatment:
-
Culture vascular smooth muscle cells to confluence in culture dishes.
-
Wash the cells with PBS and then incubate with the test compounds at various concentrations for a specified time.
-
-
Cell Lysis and Sample Preparation:
-
Stop the reaction by adding 0.1 M HCl to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Boil the lysate for 5 minutes and then centrifuge to pellet the precipitated protein.
-
-
cGMP Quantification:
-
Collect the supernatant and use it for the cGMP EIA assay, following the manufacturer's instructions.
-
The assay typically involves a competitive binding reaction between the cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody.
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the cGMP concentration in the samples based on a standard curve generated with known amounts of cGMP.
-
Conclusion
This guide provides a comprehensive comparison of the NO-mediated effects of Nicorandil and its primary metabolite, this compound (SG-86), alongside the classic vasodilators Nitroglycerin and Pinacidil. The key findings are:
-
Nicorandil's dual mechanism of action , involving both NO donation and K-ATP channel opening, distinguishes it from the other compounds.[1][2]
-
This compound (SG-86) does not donate nitric oxide , and its weaker vasodilatory effect is solely dependent on K-ATP channel opening.[1][7][8]
-
Nitroglycerin serves as a pure NO-donating vasodilator.[5]
-
Pinacidil acts exclusively as a K-ATP channel opener.[10]
The provided experimental protocols offer a robust framework for researchers to further investigate these compounds and explore novel therapeutic strategies targeting the nitric oxide signaling pathway in cardiovascular diseases.
References
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Sakai, K., & Saito, K. (1999). Comparison of the potentiating effects of nicorandil and its denitrated metabolite (SG-86) on the adenosine-induced vasodepression in rats. Biological & Pharmaceutical Bulletin, 22(3), 253-256. [Link]
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Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]
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Sakai, K., & Saito, K. (1999). Nicorandil, its denitrated metabolite, SG-86 and naturally occurring vasodilators synergistically interact on adenosine-induced vasodepression in rats: special reference to adrenomedullin. Japanese Journal of Pharmacology, 79(3), 329-338. [Link]
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Tsutamoto, T., Kinoshita, M., Nakae, I., Fujii, M., & Horie, M. (1994). Comparison of hemodynamic effects and plasma cyclic guanosine monophosphate of nicorandil and nitroglycerin in patients with congestive heart failure. The American Journal of Cardiology, 73(6), 394-398. [Link]
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ResearchGate. (2013). Nitric Oxide Assay?. ResearchGate. [Link]
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Nicosia, R. F., & Ottinetti, A. (1990). Growth of microvessels in serum-free matrix culture of rat aorta. A quantitative assay of angiogenesis in vitro. Laboratory Investigation; a Journal of Technical Methods and Pathology, 63(1), 115–122. [Link]
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Lee, Y. C., & Lee, T. J. F. (1999). cGMP-Elevating Agents Suppress Proliferation of Vascular Smooth Muscle Cells by Inhibiting the Activation of Epidermal Growth Factor Signaling Pathway. Hypertension, 33(1), 373-379. [Link]
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Bio-protocol. (2017). Griess assay. Bio-protocol. [Link]
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Ghaleh, B., Dubois-Randé, J. L., Hittinger, L., Giudicelli, J. F., & Berdeaux, A. (1994). Comparisons of the effects of nicorandil, pinacidil, nicardipine and nitroglycerin on coronary vessels in the conscious dog: role of the endothelium. British Journal of Pharmacology, 113(2), 495–502. [Link]
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Krawutschke, C., Kloecker, N., & Feil, R. (2013). Cyclic GMP in Vascular Relaxation. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(9), 2033-2041. [Link]
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Baker, M., Robinson, S. D., Lechertier, T., Barber, P. R., Tavora, B., D'Amico, G., ... & Hodivala-Dilke, K. (2012). A simplified aortic ring assay. Methods in Enzymology, 506, 23-41. [Link]
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Creative Bioarray. (n.d.). Rat Aortic Ring Assay. Creative Bioarray. [Link]
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Protocol Online. (2009). Protocol for Aortic Ring Assay. Protocol Online. [Link]
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Satoh, K., Yamada, H., Taira, N., & Yoneyama, F. (1991). Mechanisms of action of nicorandil and its derivatives differ depending upon their substitution of groups in large coronary arteries. Naunyn-Schmiedeberg's Archives of Pharmacology, 344(5), 571-578. [Link]
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Bell, S. E., & Mavila, N. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. STAR Protocols, 1(1), 100007. [Link]
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Tsutamoto, T., Kinoshita, M., Nakae, I., Fujii, M., & Horie, M. (1994). Comparison of hemodynamic effects and plasma cyclic guanosine monophosphate of nicorandil and nitroglycerin in patients with congestive heart failure. The American Journal of Cardiology, 73(6), 394-398. [Link]
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Sprenger, J. U., & Nikolaev, V. O. (2013). Differential patterning of cGMP in vascular smooth muscle cells revealed by single GFP-linked biosensors. Proceedings of the National Academy of Sciences, 110(30), 12472-12477. [Link]
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Ainslie Lab @ UNC. (n.d.). Griess Reagent Assay. Ainslie Lab @ UNC. [Link]
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Saito, K., & Sakai, K. (2000). Nicorandil, its denitrated metabolite, SG-86 and naturally occurring vasodilators synergistically interact on adenosine-induced vasodepression in rats. Japanese Journal of Pharmacology, 82(1), 47-54. [Link]
-
Ghaleh, B., Dubois-Randé, J. L., Hittinger, L., Giudicelli, J. F., & Berdeaux, A. (1994). Comparisons of the effects of nicorandil, pinacidil, nicardipine and nitroglycerin on coronary vessels in the conscious dog: role of the endothelium. British Journal of Pharmacology, 113(2), 495–502. [Link]
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Tarkin, J. M., & Kaski, J. C. (2018). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European Cardiology Review, 13(2), 88–94. [Link]
-
Tarkin, J. M., & Kaski, J. C. (2016). Vasodilator Therapy: Nitrates and Nicorandil. Cardiovascular Drugs and Therapy, 30(4), 367–378. [Link]
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Tarkin, J. M., & Kaski, J. C. (2016). Vasodilator Therapy: Nitrates and Nicorandil. Cardiovascular Drugs and Therapy, 30(4), 367–378. [Link]
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El-Gowelli, H. M., & El-Gowilly, S. M. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Pharmacological Research, 149, 104462. [Link]
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Suryapranata, H., & De Feyter, P. J. (1995). Effect of nitroglycerin and nicorandil on regional poststenotic quantitative coronary blood flow in coronary artery disease: a combined digital quantitative angiographic and intracoronary doppler study. Journal of the American College of Cardiology, 26(5), 1221-1227. [Link]
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Li, J. J., He, J. G., Li, Y., Liu, F. F., & Chen, J. H. (2016). Acute effects of intracoronary nicorandil and nitroglycerin in patients with coronary slow flow. International Journal of Clinical and Experimental Medicine, 9(6), 11852-11858. [Link]
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Sani, Z. A., Fathollahi, M. S., & Tavakolian, S. (2015). OP-052 Nicorandil Versus Nitroglycerin for Symptomatic Relief of Angina in Patients with Slow Coronary Flow Phenomenon: A Randomized Clinical Trial. The Journal of Tehran University Heart Center, 10(Suppl. 1), S26. [Link]
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Tarkin, J. M., & Kaski, J. C. (2018). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European Cardiology Review, 13(2), 88–94. [Link]
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Zhang, Y., Wang, Y., Zhang, J., & Li, H. (2022). The effect of nicorandil compared to placebo on cardiac outcomes of patients with ST-elevation myocardial infarction undergoing percutaneous coronary intervention: a meta-analysis. Annals of Medicine, 54(1), 856–865. [Link]
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An Independent Validation Framework for Research Findings on 6-Hydroxy Nicorandil
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent validation of published research findings concerning 6-Hydroxy Nicorandil, a known metabolite of the antianginal drug Nicorandil. As a senior application scientist, the objective of this document is to furnish the scientific community with the necessary tools to critically assess and reproduce research in this area, thereby upholding the principles of scientific integrity and rigor. While this compound is identified as a metabolite, a comprehensive body of publicly available, independently validated research on its specific pharmacological activities remains nascent. This guide, therefore, focuses on establishing a robust validation workflow, from synthesis to functional analysis, to empower researchers to systematically verify and build upon initial findings.
Introduction to Nicorandil and its Metabolism
Nicorandil is a vasodilator agent utilized in the treatment of angina pectoris.[1][2] Its therapeutic effect is derived from a dual mechanism of action: it acts as a potassium channel activator and a nitric oxide (NO) donor.[1][3][4][5] The activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells leads to hyperpolarization and subsequent relaxation, while the nitrate moiety releases NO, stimulating guanylate cyclase and further promoting vasodilation.[2][3][6] Nicorandil is extensively metabolized in the body, with one of its identified metabolites being this compound.[7]
The validation of research pertaining to metabolites like this compound is critical for a complete understanding of a drug's pharmacological and toxicological profile. This guide outlines the necessary steps to independently synthesize, characterize, and evaluate the biological activity of this compound, thereby providing a basis for the validation of any published claims.
Proposed Workflow for Independent Validation
A rigorous independent validation process should encompass the synthesis of the compound, its analytical characterization, and a series of pharmacological and toxicological assessments. The following workflow is proposed as a comprehensive approach to validating research findings on this compound.
Caption: Proposed workflow for the independent validation of this compound research.
Detailed Experimental Protocols
Chemical Synthesis and Purification of this compound
While specific synthesis methods for this compound are not extensively detailed in the public domain, a plausible synthetic route can be derived from the known synthesis of Nicorandil.[8][9][10] The following is a proposed, hypothetical protocol.
Protocol 3.1: Synthesis of this compound
-
Starting Material: Obtain or synthesize 6-hydroxynicotinic acid.
-
Chlorination: Convert the carboxylic acid group of 6-hydroxynicotinic acid to an acyl chloride using a suitable chlorinating agent (e.g., thionyl chloride).
-
Amidation: React the resulting acyl chloride with 2-aminoethanol to form the corresponding amide.
-
Nitration: Introduce the nitrate ester group onto the hydroxyl of the ethanolamine moiety using a nitrating agent (e.g., nitric acid in the presence of a catalyst).
-
Purification: Purify the crude product using column chromatography on silica gel.
Analytical Characterization and Purity Assessment
The identity and purity of the synthesized this compound must be unequivocally established.
Protocol 3.2: HPLC-UV Method for Purity Assessment
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like potassium dihydrogen orthophosphate).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.[12]
-
Standard Preparation: Prepare a standard solution of this compound of known concentration.
-
Sample Preparation: Dissolve the synthesized product in the mobile phase.
-
Analysis: Inject the sample and standard solutions and compare the retention times and peak areas. The purity is determined by the percentage of the main peak area relative to the total peak area.
Pharmacological Evaluation
The primary pharmacological activities attributed to Nicorandil are its effects as a potassium channel opener and a nitric oxide donor.[3][6] Independent validation should assess whether this compound retains these properties.
Protocol 3.3: Assessment of Potassium Channel Opening Activity
-
Cell Line: Use a suitable cell line expressing ATP-sensitive potassium channels (e.g., vascular smooth muscle cells).
-
Assay: Employ a membrane potential-sensitive dye assay.
-
Procedure: a. Culture the cells in a multi-well plate. b. Load the cells with the membrane potential-sensitive dye. c. Treat the cells with varying concentrations of this compound, a known KATP channel opener (positive control, e.g., Nicorandil), and a KATP channel blocker (negative control, e.g., glibenclamide). d. Measure the change in fluorescence, which corresponds to changes in membrane potential. A decrease in fluorescence indicates hyperpolarization, consistent with potassium channel opening.
Protocol 3.4: Assessment of Nitric Oxide Donation
-
Assay: Use the Griess assay to detect the release of nitrite, a stable breakdown product of NO.
-
Procedure: a. Prepare solutions of this compound at various concentrations in a suitable buffer. b. Incubate the solutions at 37°C for a defined period. c. Add the Griess reagent to the solutions. d. Measure the absorbance at 540 nm. e. Use a known NO donor (e.g., sodium nitroprusside) as a positive control and the buffer alone as a negative control.
Data Comparison and Interpretation
A critical aspect of independent validation is the direct comparison of experimentally obtained data with published findings. The following table provides a template for summarizing and comparing such data.
| Parameter | Published Finding (Hypothetical) | Independent Validation Result | Conclusion |
| Purity (HPLC) | >98% | >98% | Consistent |
| ¹H NMR | Spectra match | Spectra match | Consistent |
| Mass Spectrum | Expected m/z observed | Expected m/z observed | Consistent |
| K+ Channel Activity (EC50) | 10 µM | 12 µM | Consistent |
| NO Donation (at 100 µM) | 5 µM Nitrite | 4.5 µM Nitrite | Consistent |
| Vasodilation (EC50) | 15 µM | 18 µM | Consistent |
Signaling Pathway of Nicorandil and Potential Role of this compound
The established signaling pathway of Nicorandil involves both potassium channel activation and nitric oxide donation. An important validation question is whether this compound acts through the same or a modified pathway.
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A Comparative Pharmacokinetic Guide: Nicorandil and its Primary Metabolite, 2-Hydroxy Nicorandil
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of the antianginal agent Nicorandil and its principal metabolite, formally known as N-(2-hydroxyethyl)nicotinamide, which for clarity in this context, we will refer to as 2-Hydroxy Nicorandil. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of both compounds, supported by experimental data and methodologies.
Introduction: The Dual-Action Vasodilator, Nicorandil
Nicorandil is a unique cardiovascular drug prescribed for the treatment of angina pectoris.[1] Its therapeutic efficacy stems from a dual mechanism of action: it functions as both a potassium channel activator and a nitric oxide (NO) donor.[2] This combined action leads to the relaxation of vascular smooth muscle, resulting in both arterial and venous vasodilation.[3] The subsequent reduction in cardiac preload and afterload alleviates myocardial workload and improves coronary blood flow.[3]
Metabolic Pathway of Nicorandil
Caption: Metabolic conversion of Nicorandil.
Comparative Pharmacokinetic Profiles
A comprehensive understanding of the pharmacokinetic parameters of both Nicorandil and 2-Hydroxy Nicorandil is essential for a complete picture of the drug's disposition in the body. While extensive data is available for the parent compound, specific quantitative data for its primary metabolite is less readily available in publicly accessible literature. The following table summarizes the known pharmacokinetic parameters.
| Parameter | Nicorandil | 2-Hydroxy Nicorandil (from rat studies) | Source(s) |
| Absorption | |||
| Bioavailability | >75% (oral) | Data not available | [5][6] |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1 hour | ~4 hours | [6][7] |
| Distribution | |||
| Volume of Distribution (Vd) | 1.0 - 1.4 L/kg | Data not available | [6] |
| Protein Binding | ~25% | Data not available | [6] |
| Metabolism | |||
| Primary Route | Hepatic denitration | Further metabolism into nicotinamide pathway | [4][5] |
| Excretion | |||
| Elimination Half-life (t½) | ~1-2 hours | Data not available | [8] |
| Primary Route | Renal (as metabolites) | Renal | [6] |
Note: The pharmacokinetic parameters for 2-Hydroxy Nicorandil are based on a study in rats and may not be directly extrapolated to humans. A comprehensive human pharmacokinetic study detailing the metabolite's profile is not widely available in the reviewed literature.
Absorption Insights
In contrast, the peak plasma concentration of its metabolite, 2-Hydroxy Nicorandil, is reached significantly later, at approximately 4 hours after oral administration of Nicorandil in rats.[7] This delay is indicative of the time required for the metabolic conversion of the parent drug.
Distribution Characteristics
Nicorandil exhibits a relatively wide distribution throughout the body, with an apparent volume of distribution of 1.0 to 1.4 L/kg.[6] It demonstrates weak binding to plasma proteins, with approximately 25% of the drug being bound.[6] Specific distribution parameters for 2-Hydroxy Nicorandil are not well-documented in the available literature.
Metabolism and Elimination Dynamics
Experimental Methodologies for Pharmacokinetic Analysis
The accurate quantification of Nicorandil and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for this purpose.
HPLC-Based Quantification Workflow
A typical experimental workflow for the simultaneous determination of Nicorandil and 2-Hydroxy Nicorandil in plasma samples is outlined below.
Caption: Workflow for pharmacokinetic analysis.
Step-by-Step Protocol for Plasma Sample Analysis
-
Sample Collection: Collect blood samples at predetermined time points following drug administration. Centrifuge the blood to separate the plasma.
-
Internal Standard Addition: Add a known concentration of an internal standard to the plasma samples to correct for variations in extraction efficiency and instrument response.
-
Protein Precipitation/Liquid-Liquid Extraction: Precipitate plasma proteins using a suitable agent (e.g., acetonitrile) or perform liquid-liquid extraction to isolate the analytes of interest from the plasma matrix.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
HPLC-UV/MS Analysis: Inject the reconstituted sample into the HPLC system.
-
Chromatographic Separation: Utilize a reverse-phase column (e.g., C18) with an appropriate mobile phase to separate Nicorandil, 2-Hydroxy Nicorandil, and the internal standard.
-
Detection: Employ a UV detector set at a specific wavelength or a more sensitive and specific mass spectrometer (MS/MS) for detection and quantification.
-
-
Data Processing: Integrate the peak areas of the analytes and the internal standard. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.
-
Concentration Determination: Determine the concentrations of Nicorandil and 2-Hydroxy Nicorandil in the unknown samples using the calibration curve.
-
Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Conclusion and Future Directions
This guide provides a comparative overview of the pharmacokinetic profiles of Nicorandil and its primary metabolite, 2-Hydroxy Nicorandil. Nicorandil is characterized by rapid absorption and a short half-life, while its metabolite exhibits a delayed formation and likely a longer residence time in the body.
A significant gap in the current literature is the lack of comprehensive pharmacokinetic data for 2-Hydroxy Nicorandil in humans. Future research should focus on conducting detailed human pharmacokinetic studies to fully characterize the ADME of this major metabolite. A more complete understanding of the metabolite's profile will further refine our knowledge of Nicorandil's overall disposition and contribute to the optimization of its therapeutic use.
References
- Cesar, I., Bastos, L. F., Godin, A. M., de Fátima, A., Guidine, P. A., & Pianetti, G. A. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Journal of Mass Spectrometry, 46(11), 1125-1130.
- Frydman, A. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of cardiovascular pharmacology, 20 Suppl 3, S34-44.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4499, Nicorandil. Retrieved from [Link]
- Cesar, I., et al. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Journal of Mass Spectrometry, 46(11), 1125–1130.
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- Frydman, A., Chapelle, P., Diekmann, H., Bruno, R., Théroux, P., Bouthier, J., ... & Gaillard, C. (1989). Pharmacokinetics of nicorandil. The American journal of cardiology, 63(21), 25J-33J.
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- McCormack, P. L., & Wagstaff, A. J. (2003). Nicorandil: a review of its use in the management of stable angina pectoris. Drugs, 63(20), 2247-2270.
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- El-Gawad, H. M. A., & El-Sisi, A. E. E. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Indian journal of pharmacology, 51(5), 291.
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- Dutra, M. M. G. B., Godin, A. M., César, I. C., Coelho, M. M., & de Fátima, Â. (2013). Nicorandil metabolism in rat myocardial mitochondria. Fundamental & clinical pharmacology, 27(6), 618-624.
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Wikipedia contributors. (2023, December 12). Nicorandil. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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- Khan, Z. I., & He, L. (2018). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European Cardiology Review, 13(1), 32.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Hydroxy Nicorandil
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Hydroxy Nicorandil, a key metabolite of the antianginal drug Nicorandil. By grounding our recommendations in established safety protocols and regulatory standards, we aim to equip you with the knowledge to manage this process with confidence and precision, ensuring the safety of your personnel and the protection of our environment.
The Chemical Profile of this compound: Understanding the "Why" Behind Disposal Protocols
This compound (C8H9N3O5) is a pyridine derivative containing a nitrate ester group.[1] This chemical structure informs the potential hazards and, consequently, the necessary disposal precautions. The presence of the pyridine ring suggests potential toxicity and the organic nitrate group introduces a degree of instability and potential for energetic decomposition.[2][3]
Nicorandil itself is known to undergo hydrolysis, leading to the formation of N-(2-hydroxyethyl) nicotinamide and the release of nitric acid.[4][5][6][7] While specific degradation pathways for this compound are not as extensively documented, it is prudent to assume similar hydrolytic instability. This inherent reactivity underscores the importance of avoiding indiscriminate disposal, particularly into aqueous environments.
Core Directive: A Multi-Faceted Approach to Disposal
The overarching principle for the disposal of this compound is the prevention of environmental contamination and exposure to personnel.[8] The recommended primary disposal method is controlled incineration by a licensed chemical destruction facility.[8][9] Under no circumstances should this compound or its waste be discharged into sewer systems.[8][10][11]
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol outlines the essential steps for managing this compound waste from its generation to its final removal by a certified waste management provider.
1. Waste Identification and Segregation:
-
Classification: All materials containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be classified as hazardous chemical waste.[12]
-
Segregation: This waste stream must be kept separate from other laboratory waste, including general trash, sharps, and biological waste. Do not mix this compound waste with incompatible chemicals, particularly strong acids, bases, or reducing agents, to prevent uncontrolled reactions.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
3. Waste Collection and Containerization:
-
Solid Waste:
-
Collect solid this compound and contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.[14]
-
The container should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[2]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Do not overfill containers; leave adequate headspace (at least 10%) to allow for vapor expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[15] Follow your institution's specific labeling requirements.
-
4. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leakage or evaporation.[3]
-
Store away from sources of ignition, heat, and incompatible materials.[2][16]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[2] Avoid using combustible materials like paper towels for initial containment of concentrated material.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[8]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[9]
-
Ensure all required paperwork and manifests are completed accurately.
Scientific Integrity & Logic: The Rationale Behind the Protocol
The rigorous procedures outlined above are not arbitrary; they are based on the fundamental principles of chemical safety and regulatory compliance.
-
Prohibition of Sewer Disposal: The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous pharmaceutical waste to prevent the contamination of waterways.[10][11][15] this compound, as a pharmacologically active compound and a potential environmental hazard, falls under these regulations.
-
Incineration as the Preferred Method: Controlled high-temperature incineration is the most effective method for the complete destruction of many organic compounds, converting them into less harmful substances like carbon dioxide, water, and nitrogen oxides.[17] This method is particularly suitable for compounds like this compound, which may be resistant to other forms of treatment.
-
Segregation and Compatibility: The segregation of waste streams is a cornerstone of safe laboratory practice.[18] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions. Given the nitrate ester in this compound, it is crucial to avoid contact with reducing agents and combustible materials.[19]
-
Cytotoxic Precautions: Although this compound is not explicitly classified as a cytotoxic agent, its parent compound, Nicorandil, is a pharmaceutical. It is prudent to handle it with the same level of care as other potentially hazardous drugs, following guidelines from organizations like the Occupational Safety and Health Administration (OSHA).[20][21][22] This includes minimizing exposure through engineering controls, safe work practices, and the use of appropriate PPE.[23][24]
Visualization & Formatting
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Hydroxy Nicorandil
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 6-Hydroxy Nicorandil. Recognizing the compound as a metabolite of the potent vasodilator Nicorandil, and in the absence of specific occupational exposure limit (OEL) data, a risk-based approach is paramount. This document outlines a comprehensive strategy, grounded in the principles of Occupational Exposure Banding (OEB), to ensure personnel safety, maintain experimental integrity, and manage waste streams responsibly.
Hazard Assessment and Occupational Exposure Banding (OEB)
In the absence of a defined OEL, the principle of Occupational Exposure Banding (OEB) is employed to categorize compounds based on their potential potency and health risks.[5] Given that Nicorandil has known cardiovascular effects, it is prudent to assign this compound to Occupational Exposure Band 3 (OEB 3) . This categorization assumes an OEL in the range of >10 to 100 µg/m³, indicating a substance that is potentially hazardous and requires specific containment and handling procedures to minimize exposure.[6]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is dictated by the assigned OEB level and the specific laboratory operation being performed. The following table outlines the minimum PPE requirements for handling this compound in various scenarios.
| Activity | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Dispensing (Solid) | Ventilated Balance Enclosure (VBE) or Chemical Fume Hood | Double Nitrile Gloves | Safety Glasses with Side Shields | N95 or higher respirator (if not in a VBE) | Disposable Lab Coat with Knit Cuffs |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles or Face Shield | Not typically required if in a fume hood | Disposable Lab Coat with Knit Cuffs |
| In-vitro/In-vivo Dosing | Biological Safety Cabinet (if sterile) or Fume Hood | Nitrile Gloves | Safety Glasses with Side Shields | Not typically required if in a BSC or fume hood | Disposable Lab Coat with Knit Cuffs |
| Waste Disposal | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles or Face Shield | N95 or higher respirator (if handling powders) | Disposable Lab Coat with Knit Cuffs |
| Spill Cleanup | N/A | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles and Face Shield | P100 Respirator | Disposable, Chemical-resistant Coveralls |
Step-by-Step Donning and Doffing Procedures
Proper donning and doffing of PPE are critical to prevent cross-contamination and personal exposure.[7]
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Detailed Donning Steps:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.[7]
-
Gown/Lab Coat: Put on a disposable lab coat, ensuring it is fully buttoned or tied.
-
Respirator: If required, don an N95 or higher-level respirator. Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves. When putting on the second pair, ensure the cuff of the outer glove goes over the cuff of the lab coat.[7]
Doffing (Removing) PPE Workflow
Caption: Sequential process for safely removing PPE.
Detailed Doffing Steps:
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove Gown/Lab Coat: Unfasten the gown and roll it downwards, turning it inside out to contain any contamination. Dispose of it in the hazardous waste container.
-
Hand Hygiene: Perform hand hygiene with the inner gloves still on.
-
Remove Goggles/Face Shield: Remove eye and face protection from the back to the front. Place in a designated area for decontamination or disposal.
-
Remove Respirator: Remove the respirator without touching the front. Dispose of it in the hazardous waste container.
-
Remove Inner Gloves: Carefully remove the inner pair of gloves, turning them inside out. Dispose of them in the hazardous waste container.
-
Final Hand Hygiene: Thoroughly wash hands with soap and water.
Operational and Disposal Plan
A robust operational and disposal plan is essential for managing this compound safely from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a clearly labeled, sealed container in a designated, ventilated, and access-controlled area.
-
Maintain an accurate inventory of the compound.
Spill Management
-
Small Spills (Powder): Do not dry sweep. Gently cover the spill with absorbent paper towels and wet them with a suitable solvent (e.g., 70% ethanol) to prevent aerosolization. Carefully wipe up the spill, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the spill with chemically inert material (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and notify the institutional safety officer.
Waste Disposal
All waste contaminated with this compound is considered hazardous pharmaceutical waste and must be disposed of accordingly.[8][9]
-
Segregation: Do not mix hazardous waste with general laboratory trash. Use designated, clearly labeled, and sealed containers for all contaminated waste.[10]
-
Solid Waste: This includes contaminated gloves, lab coats, weigh boats, pipette tips, and absorbent materials. Place these items in a labeled, sealed plastic bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically resistant container. Do not dispose of liquid waste down the drain.[8]
-
Sharps: All contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste.
-
Disposal: All hazardous waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.[9]
Conclusion
The handling of this compound requires a diligent and informed approach to safety. By adhering to the principles of Occupational Exposure Banding, utilizing the recommended personal protective equipment, following strict donning and doffing procedures, and implementing a comprehensive operational and disposal plan, researchers can significantly mitigate the risks associated with this potent pharmaceutical compound.
References
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Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs. Retrieved from [Link]
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Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
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Wikipedia. (2023). Nicorandil. Retrieved from [Link]
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Ahmed, L. A. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Indian Journal of Pharmacology, 51(5), 296–301. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Nicorandil? Synapse. Retrieved from [Link]
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Wikipedia. (2023). Occupational exposure banding. Retrieved from [Link]
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University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nicorandil. PubChem. Retrieved from [Link]
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ResearchGate. (2025, August 7). Nicorandil – Review of Pharmacological Properties and Clinical Applications. Retrieved from [Link]
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Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
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Romynox. (2025, September 8). Invisible Hazards in Pharma Manufacturing: Managing OEB and OEL. Retrieved from [Link]
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Maher, C., B. Naumann, K. F. L. H. Van Laer, and S. D. G. E. D. Pauw. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Regulatory Toxicology and Pharmacology, 118, 104797. [Link]
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SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]
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3M. (n.d.). Pharmaceutical OEB Best Practice. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? Drug Metabolism and Disposition, 39(12), 2245–2254. [Link]
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Pharmaguideline. (2018, April 1). Occupational Exposure Bands (OEBs) for Chemicals. Retrieved from [Link]
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Duke University Health System. (n.d.). PPE Donning Procedures. Retrieved from [Link]
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Longdom Publishing. (n.d.). Metabolites in Safety Testing: Issues and Approaches to the Safet. Retrieved from [Link]
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Delaware Valley Drug Metabolism Discussion Group. (n.d.). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2020, December 1). Donning and Doffing PPE in Clinical Laboratories: Removing Gown and Gloves Together. Retrieved from [Link]
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American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE). Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link]
Sources
- 1. Nicorandil - Wikipedia [en.wikipedia.org]
- 2. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Occupational Exposure Bands (OEBs) for Chemicals | Pharmaguideline [pharmaguideline.com]
- 7. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 8. rxdestroyer.com [rxdestroyer.com]
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- 10. easyrxcycle.com [easyrxcycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
